Midostaurin

Catalog No.
S535430
CAS No.
120685-11-2
M.F
C35H30N4O4
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midostaurin

CAS Number

120685-11-2

Product Name

Midostaurin

IUPAC Name

N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C35H30N4O4

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26+,32-,35+/m1/s1

InChI Key

BMGQWWVMWDBQGC-AKZXJVOYSA-N

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

solubility

<1mg/mL

Synonyms

4'-N-benzoyl staurosporine, 4'-N-benzoylstaurosporine, benzoylstaurosporine, CGP 41 251, CGP 41251, CGP-41251, midostaurin, N-((9S,10R,11R,13R)-10-methoxy-9-methyl-1-oxo-2,3,10,11,12,13-hexahydro-9,13-epoxy-1H,9H-diindolo(1,2,3-GH:3',2',1'-lm)pyrrolo(3,4-j)(1,7)benzodiazonin-11-yl)-n-methylbenzamide, PKC 412, PKC-412, PKC412, Rydapt

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

The exact mass of the compound Midostaurin is 570.22671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656576. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of indolocarbazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Midostaurin mechanism of action kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Primary Targets

Midostaurin (also known as PKC412) is a semisynthetic derivative of staurosporine, an alkaloid from the bacterium Streptomyces staurosporeus [1]. Its primary therapeutic action is achieved through the potent inhibition of several receptor tyrosine kinases.

  • FLT3 Inhibition in AML: The FMS-like tyrosine kinase 3 (FLT3) receptor is a crucial target. Mutations in the FLT3 gene, particularly Internal Tandem Duplications (ITD) in the juxtamembrane domain and point mutations in the Tyrosine Kinase Domain (TKD), lead to constitutive ligand-independent activation of the receptor [1] [2]. This drives uncontrolled proliferation and survival of leukemic blasts. This compound binds to the ATP-binding site of both FLT3-ITD and FLT3-TKD mutants, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways like STAT5, MAPK, and PI3K-Akt [1]. This inhibition induces apoptosis in the malignant cells [1].

  • KIT Inhibition in Systemic Mastocytosis: In advanced systemic mastocytosis, over 80% of patients harbor the KIT D816V mutation [1]. This mutation causes constitutive activation of the KIT receptor and confers resistance to other tyrosine kinase inhibitors like imatinib [1]. This compound effectively inhibits the phosphorylation of KIT D816V and its downstream targets (STAT5, STAT3), leading to apoptosis of neoplastic mast cells [1].

  • Additional Kinase Targets: Beyond FLT3 and KIT, this compound's multi-kinase profile includes inhibition of Platelet-Derived Growth Factor Receptors (PDGFR-alpha/beta), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the protein kinase C (PKC) family [1] [3] [4]. Inhibition of VEGFR2 and PDGFR can contribute to an anti-angiogenic effect, potentially disrupting the tumor microenvironment [4].

The diagram below illustrates how this compound exerts its effects by targeting key receptors and their downstream signaling pathways.

G This compound inhibits constitutively active mutant FLT3 and KIT receptors, blocking pro-survival signaling pathways. FL FLT3 Ligand (FL) FLT3_WT Wild-Type FLT3 FL->FLT3_WT Binding Downstream Downstream Pathways (PI3K/Akt, MAPK, STAT5) FLT3_WT->Downstream Transient Activation FLT3_ITD Mutant FLT3 (ITD/TKD) FLT3_ITD->Downstream Constitutive Activation KIT_Mut Mutant KIT (D816V) KIT_Mut->Downstream Constitutive Activation Mido This compound (PKC412) Mido->FLT3_WT Inhibits (Weaker) Mido->FLT3_ITD Inhibits Mido->KIT_Mut Inhibits Outcomes Cellular Outcomes (Proliferation, Survival) Downstream->Outcomes

Pharmacokinetic and Pharmacodynamic Profile

Understanding the absorption, distribution, metabolism, and excretion of this compound is critical for its clinical application.

Property Details
Administration & Absorption Orally administered; rapidly absorbed, reaching peak plasma concentration (Cmax) in 1-3 hours [1] [3].
Distribution Large volume of distribution; highly bound (>99%) to plasma protein alpha-1 acid glycoprotein (AAG), which can impact its active concentration [1] [3].
Metabolism Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [3].
Active Metabolites Two primary active metabolites: CGP 52421 and CGP 62221. CGP 62221 has comparable FLT3 inhibitory activity to the parent drug, while CGP 52421 is 2-4 times less active [1] [3].
Elimination Half-life This compound: ~19 hours. CGP 62221: ~32 hours. CGP 52421: ~482 hours (due to high protein binding) [3].
Excretion Primarily via feces (95%), with a minor fraction (5%) in urine [3].

Key implications of its pharmacokinetics include:

  • Drug Interactions: Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) requires careful monitoring due to altered this compound exposure [1].
  • Extended Activity: The long half-lives of its metabolites, especially CGP 62221, contribute to sustained pharmacologic activity even during treatment breaks [1].

Experimental Protocols for Investigating Mechanism

For researchers aiming to validate this compound's mechanism of action, the following established methodologies can be employed.

Assessing FLT3 Phosphorylation and Downstream Signaling

This protocol is used to confirm direct target engagement and the subsequent biochemical effects [1] [5].

1. Cell Culture and Treatment:

  • Cell Lines: Use murine Ba/F3 cells engineered to express human FLT3-ITD or human leukemic cell lines (e.g., MV4-11) that endogenously harbor FLT3-ITD. For KIT inhibition, use Ba/F3 cells expressing KIT D816V [1].
  • Treatment: Culture cells and treat with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a defined period (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction and Western Blotting:

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
  • Key Antibodies:
    • Primary: Anti-phospho-FLT3 (Tyr591), anti-total FLT3, anti-phospho-STAT5 (Tyr694), anti-phospho-p44/42 MAPK (Thr202/Tyr204), anti-phospho-Akt (Ser473), and corresponding total proteins.
    • Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.
  • Expected Outcome: A concentration-dependent decrease in phosphorylation levels of FLT3, STAT5, MAPK, and Akt, without changes in total protein levels, indicates successful pathway inhibition [1].
Flow Cytometry Analysis of Apoptosis and Cell Death

This functional assay measures the cytotoxic consequences of kinase inhibition [5].

1. Cell Treatment and Staining:

  • Treatment: Treat FLT3-mutated cells with this compound and appropriate controls for 24-72 hours.
  • Annexin V/Propidium Iodide (PI) Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

2. Data Acquisition and Analysis:

  • Acquisition: Analyze stained cells using a flow cytometer (e.g., BD LSRII).
  • Analysis: Use flow cytometry software (e.g., FACS Diva) to quantify the percentage of cells in each population. This compound treatment should significantly increase the combined Annexin V+/PI- and Annexin V+/PI- populations compared to the control [5].

The experimental workflow for these key assays is summarized below.

G Experimental workflow for validating this compound's mechanism of action via Western blot and flow cytometry. cluster_culture Cell Culture & Treatment cluster_assays cluster_wb Western Blot (Target Engagement) cluster_flow Flow Cytometry (Functional Outcome) Start Start: In Vitro Analysis CellLine Select Cell Line (FLT3-ITD or KIT D816V) Start->CellLine Treatment Treat with This compound/Vehicle CellLine->Treatment WB1 Protein Extraction and Quantification Treatment->WB1 Flow1 Harvest and Wash Cells Treatment->Flow1 WB2 SDS-PAGE & Transfer WB1->WB2 WB3 Immunoblotting with Phospho-Specific Antibodies WB2->WB3 WB_Out Outcome: Measure reduction in phospho-FLT3, -STAT5, -MAPK WB3->WB_Out End Data Synthesis & Conclusion WB_Out->End Flow2 Stain with Annexin V & Propidium Iodide Flow1->Flow2 Flow3 Flow Cytometer Analysis Flow2->Flow3 Flow_Out Outcome: Quantify percentage of apoptotic cells Flow3->Flow_Out Flow_Out->End

Research Applications and Emerging Directions

This compound's established use is in newly diagnosed FLT3-mutated AML (combined with chemotherapy) and advanced systemic mastocytosis [1] [6]. However, research continues to explore new applications.

  • Overcoming Resistance: Resistance to this compound can emerge through activation of downstream pathways or new mutations [1]. Research focuses on combination therapies, such as with MEK1/2 inhibitors or hypomethylating agents (e.g., azacitidine, decitabine), to enhance efficacy and overcome resistance [1] [3].

  • Immunomodulatory Effects: A notable finding is that this compound reduces the population of CD4+ CD25+ FOXP3+ regulatory T cells (Tregs) in both healthy donor and AML patient samples [5]. This suggests a potential role in modulating the tumor microenvironment, which could be leveraged in immunotherapeutic combinations, especially in the context of allogeneic stem cell transplantation [5].

  • Drug Repurposing: Signature-driven drug repurposing screens have identified that this compound can synergize with MEK1/2 inhibitors (e.g., Trametinib) and KRASG12C inhibitors (e.g., Sotorasib) in KRAS-mutant lung adenocarcinoma models [7]. This synergy is linked to the inhibition of additional kinase targets like AURKB and the dysregulation of MYC expression, opening avenues for its use in solid tumors [7].

References

FLT3 ITD mutation targeted therapy research

Author: Smolecule Technical Support Team. Date: February 2026

FLT3-ITD in AML Pathogenesis and Signaling

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells [1]. In approximately 30% of AML cases, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor, driving leukemogenesis [1] [2] [3]. The most common mutation is the internal tandem duplication (ITD), found in about 25% of adult AML patients, which occurs in the juxtamembrane domain [1].

  • Mechanism of Activation: In its wild-type state, the juxtamembrane domain acts as an auto-inhibitor, preventing the kinase domain from adopting an active conformation. The ITD mutation disrupts this inhibitory function, leading to constant kinase activity [1] [3].
  • Aberrant Signaling: Constitutively active FLT3-ITD activates multiple downstream pro-survival and proliferative signaling pathways. Unlike wild-type FLT3 or the less common tyrosine kinase domain (TKD) mutations, FLT3-ITD signaling uniquely and strongly activates the STAT5 pathway, in addition to the PI3K/AKT and RAS/MAPK pathways [1]. This aberrant STAT5 activation contributes to a poor prognosis, high relapse rate, and genomic instability [1].

The diagram below illustrates the key signaling pathways driven by FLT3-ITD mutations.

G FLT3_ITD FLT3-ITD Mutation STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates PIM PIM STAT5->PIM Upregulates Cyclin D1 Cyclin D1 STAT5->Cyclin D1 Upregulates AKT AKT PI3K->AKT Activates MEK MEK RAS->MEK Activates Cell Cycle Cell Cycle PIM->Cell Cycle Promotes Cyclin D1->Cell Cycle Promotes mTOR mTOR AKT->mTOR Activates Inhibits Apoptosis Inhibits Apoptosis AKT->Inhibits Apoptosis (via Mcl-1, BAD) Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Enhances ERK ERK MEK->ERK Activates Cell Proliferation Cell Proliferation ERK->Cell Proliferation Promotes

FLT3-ITD activates multiple downstream pathways promoting cell survival and proliferation.

Approved and Clinical-Stage FLT3 Inhibitors

FLT3 inhibitors are classified by their generation (first vs. second, based on specificity) and their type (I vs. II, based on mechanism) [1] [2].

  • Type I vs. Type II Inhibitors: Type I inhibitors (e.g., midostaurin, gilteritinib) bind the active kinase conformation and target both FLT3-ITD and TKD mutations. Type II inhibitors (e.g., sorafenib, quizartinib) bind the inactive conformation and are primarily effective against FLT3-ITD [4] [1].
  • Therapeutic Impact: The incorporation of FLT3 inhibitors like this compound into frontline therapy has led to an improved prognosis for patients with FLT3-ITD AML, a finding confirmed by recent real-world evidence [5] [2].

The table below summarizes key FLT3 inhibitors in clinical use or development.

Inhibitor Type Key Targets Clinical Status / Notes
This compound [1] [2] First-gen, Type I FLT3 (ITD/TKD), PKC, KIT, others Approved (FDA 2017) for frontline with chemotherapy [2].
Gilteritinib [1] [2] Second-gen, Type I FLT3 (ITD/TKD), AXL, ALK Approved (FDA 2018) for relapsed/refractory (R/R) AML [2].
Quizartinib [1] [2] Second-gen, Type II FLT3-ITD, KIT, PDGFRβ Approved (2023) for newly diagnosed FLT3-ITD AML; efficacy in R/R setting [2].
Crenolanib [4] [2] Type I FLT3 (ITD/TKD), PDGFRβ Phase II; active against resistance mutations (D835, F691L) [4] [2].
FF-10101 [2] Covalent Type I FLT3 (ITD/TKD) Phase I; covalent binding to Cys695; active against resistance mutations [2].
Ziftomenib Combo [6] N/A (Menin Inhibitor) NPM1, FLT3 Clinical Trial (KOMET-007); evaluating with chemo + quizartinib in FLT3-ITD/NPM1 co-mutated AML [6].

Key Resistance Mechanisms and Overcoming Strategies

Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a major clinical challenge, with response rates often between 30-40% [4].

Primary Resistance

This refers to intrinsic resistance and involves factors in the bone marrow microenvironment [4]:

  • High FLT3 Ligand (FL) Levels: Sustain FLT3/MAPK pathway activation [4].
  • Stromal Protection: Bone marrow stromal cells promote resistance through mechanisms like FGF2 secretion (activating FGFR1/MAPK) and high CYP3A4 expression (metabolizing FLT3 inhibitors) [4].
  • CXCL12/CXCR4 Axis: This interaction protects leukemic cells; its suppression can increase sensitivity to FLT3 inhibitors [4].
Secondary Resistance

This is acquired during treatment and is categorized as on-target or off-target.

  • On-Target Resistance: Involves new mutations in the FLT3 gene itself. The most common "gatekeeper" mutation, F691L, can confer resistance to both Type I and II inhibitors. Activation loop mutations (e.g., D835, Y842) are often resistant to Type II inhibitors like quizartinib [4] [2].
  • Off-Target Resistance: Involves activation of alternative survival pathways, often through mutations in genes like RAS or the expansion of clones that have lost the FLT3-ITD mutation entirely [4].

The following diagram outlines the major resistance mechanisms.

Major resistance mechanisms to FLT3 inhibitors include primary/intrinsic and secondary/acquired types.

Emerging Strategies and Novel Inhibitors

Research is focused on overcoming resistance through next-generation inhibitors and rational combination therapies.

  • Next-Generation Inhibitors: The covalent inhibitor FF-10101 is designed to maintain activity against common resistance mutations [2]. Preclinical discovery efforts using structure-based virtual screening have identified novel compounds like FLIN-4, which shows potent inhibitory activity (IC50 ~1 nM) in biochemical and cell-based assays [7] [3].
  • Rational Combination Therapies: To prevent or overcome resistance, FLT3 inhibitors are being combined with other agents:
    • Epigenetic Therapies: HDAC inhibitors can reverse resistance by modulating signaling and apoptosis pathways [2].
    • Downstream Pathway Inhibitors: Co-targeting PIM kinase, CHK1, or the BCL-2 protein (with venetoclax) can synergize to induce apoptosis [1] [2].
    • Dual-Targeting Approaches: As seen in the KOMET-007 trial, combining the menin inhibitor ziftomenib with FLT3 inhibitors aims to simultaneously target the common NPM1/FLT3 co-mutation [6].

Core Experimental Protocols in FLT3 Research

For researchers, key methodologies are essential for evaluating novel FLT3 inhibitors.

Assay Type Key Protocol Details Application / Readout

| Virtual Screening [7] [3] | 1. Obtain FLT3 crystal structure (e.g., PDB: 6JQR). 2. Prepare protein (remove water, add H, minimize energy). 3. Generate/acquire compound library. 4. Molecular docking (e.g., MOE Dock tool). 5. Select hits based on docking score. | Identify potential inhibitor compounds in silico. | | Kinase Activity Assay [7] [3] | Use ADP-Glo Kinase Assay. Measure ATP consumption after kinase reaction in presence of inhibitor. | Determine IC50 (e.g., 1.07 nM for FLIN-4). Measures direct enzyme inhibition. | | Cytotoxicity Assay [7] [3] | Use FLT3-ITD dependent cell line (e.g., MV4-11). Treat with compound for 48-72 hrs. Use method like Cell Titer-Glo to measure viability. | Determine anti-proliferative IC50 (e.g., 1.31 nM for FLIN-4). Measures cell death. | | Binding Affinity (MST) [3] | Label FLT3 protein with fluorescent dye. Titrate compound. Measure microscale thermophoresis shift. | Calculate Kd, the binding dissociation constant. Confirms direct binding. |

The field of FLT3-targeted therapy continues to evolve rapidly. The most promising directions involve the clinical development of next-generation inhibitors capable of overcoming resistance mutations, and the systematic validation of rational combination therapies to deliver more durable responses for AML patients.

References

Midostaurin preclinical studies acute myeloid leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Midostaurin in AML

The table below synthesizes the key quantitative data and findings from the foundational preclinical studies on this compound.

Aspect Preclinical Findings & Characteristics
Chemical Origin Derived from optimizing the protein kinase C inhibitory activity of the natural product staurosporine [1].
Primary Target Mutant FLT3 receptor tyrosine kinase (RTK), a key oncogenic driver in AML [1].
Other Kinase Targets Protein Kinase C (PKC), PDGFR, VEGFR, KIT, SYK, and others [1].
Cellular Models Murine hematopoietic cells (e.g., Ba/F3) transfected with mutant FLT3-ITD or FLT3-D835Y point mutation [1].

| Key Cellular Effects | - Suppression of proliferation in mutant FLT3-positive AML cells.

  • Induction of apoptosis.
  • Inhibition of cell cycle progression [1]. | | In Vivo Model | Mouse model transplanted with bone marrow transduced to induce an AML-like disease [1]. | | In Vivo Outcome | Oral administration substantially prolonged survival [1]. | | Synergistic Combinations | The hypomethylating agent Decitabine showed superior anti-AML activity in sequential treatment (Decitabine followed by this compound) in FLT3-ITD models [2]. |

Detailed Experimental Protocols

The methodologies from the critical preclinical experiments are detailed below for reference.

  • Cellular Proliferation Assays: The pivotal studies used growth factor-dependent murine hematopoietic cell lines (like Ba/F3) engineered to express human oncogenic FLT3 mutants (ITD or D835Y). These transfected cells become growth factor-independent and proliferate constitutively. The core protocol involved treating these cells with this compound and measuring proliferation inhibition and induction of apoptosis using standard assays like MTT or flow cytometry [1].
  • In Vivo Efficacy Models: Researchers transplanted mice with bone marrow cells that had been transduced with retroviruses carrying the FLT3-ITD mutation. This process creates a lethal, myeloproliferative disease in the mice that models human AML. Mice were then treated with this compound administered orally, and the primary measured outcome was overall survival [1].
  • Combination Therapy Protocol (with Decitabine): Preclinical models for the this compound/Decitabine combination used FLT3-ITD-expressing AML cell lines and primary patient samples. The sequential treatment protocol identified as superior involved:
    • Treating cells with Decitabine for a set period (e.g., 72-96 hours).
    • Following this with treatment using This compound. The effects were analyzed using flow cytometry for apoptosis and immunoblotting to observe changes in protein expression and signaling pathways [2].

FLT3 Signaling and this compound Mechanism of Action

The following diagram illustrates the key signaling pathways driven by oncogenic FLT3 and the mechanism by which this compound inhibits them, based on the described biology [3] [1].

cluster_paths Downstream Signaling Pathways cluster_effects Cellular Outcomes FLT3_Mutant FLT3 Mutant (ITD/TKD) STAT5 STAT5 FLT3_Mutant->STAT5 RAS RAS FLT3_Mutant->RAS PI3K PI3K FLT3_Mutant->PI3K FL FLT3 Ligand (FL) FLT3_WT FLT3 Wild-Type FL->FLT3_WT FLT3_WT->STAT5 FLT3_WT->RAS FLT3_WT->PI3K Proliferation Cell Proliferation Survival Cell Survival Metabolism Metabolism This compound This compound (PKC412) This compound->FLT3_Mutant  Inhibits STAT5->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Survival AKT->Metabolism mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Metabolism

Diagram of FLT3 signaling and this compound inhibition. The diagram shows the constitutive activation of key pathways (JAK/STAT, RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) by mutant FLT3, driving leukemogenesis. This compound acts as an ATP-competitive inhibitor to block this signaling [3] [1].

From Preclinical Findings to Clinical Application

The transition from bench to bedside was guided by these preclinical findings. The initial clinical trials in relapsed/refractory AML patients with FLT3 mutations showed limited efficacy with this compound as a single agent [1]. However, building on the concept of synergy observed with Decitabine [2], its combination with standard chemotherapy (the "7+3" regimen of cytarabine and daunorubicin) was tested. This strategy proved successful in a large phase III trial, leading to the FDA approval of this compound in 2017 for newly diagnosed FLT3-mutant AML in combination with chemotherapy [1].

References

Midostaurin pharmacodynamics and pharmacokinetics profile

Author: Smolecule Technical Support Team. Date: February 2026

Midostaurin: Core Pharmacology at a Glance

This compound (marketed as Rydapt) is an orally bioavailable multi-kinase inhibitor. The table below summarizes its core characteristics [1].

Feature Description
Primary Targets FLT3, KIT (including D816V mutant), PDGFR, VEGFR2, PKC, SYK [1] [2].
Key Mechanism Inhibition of mutant FLT3 and KIT tyrosine kinases, disrupting proliferation and survival signals in cancer cells [1] [2].
Primary Indications Newly diagnosed FLT3-mutated AML (with chemotherapy); Advanced Systemic Mastocytosis (advSM) [3] [2].
Bioavailability Rapidly absorbed after oral administration [4].
Food Effect Exposure increases with food, but peak serum concentration is inversely affected [1].
Protein Binding >99.8%, primarily to Alpha-1-Acid Glycoprotein (AAG) [1].
Metabolism Primarily by CYP3A4 [4] [5] [1].
Active Metabolites CGP62221 and CGP52421 (via O-demethylation and 7-hydroxylation) [4] [5] [1].
Excretion Primarily fecal (~95%); renal (~5%) [1].

Quantitative Pharmacokinetics (PK) and Pharmacodynamics (PD)

The following tables consolidate key quantitative data on the PK parameters of this compound and its metabolites, as well as their pharmacodynamic activity.

Table 1: Pharmacokinetic Parameters of this compound and Active Metabolites [4] [5] [1]

Compound Elimination Half-Life (Mean) Time to Peak Concentration (Tmax) Relative Potency (vs. This compound)
This compound 19 - 21 hours 1 - 3 hours Baseline
CGP62221 32 hours - Approximately equal potency [4] [1]
CGP52421 482 hours (~20 days) - 2 to 4-fold less potent [4] [1]

Table 2: Pharmacodynamic Activity (In Vitro Cytotoxicity EC50)* [4]

Compound FLT3-ITD (nM) KIT D816V (nM)
This compound 39 47
CGP62221 30 70
CGP52421 656 233

*EC50: Half-maximal effective concentration. Lower values indicate higher potency.

Metabolic Profile and Complex Drug-Drug Interactions (DDIs)

This compound exhibits a complex PK profile characterized by time-dependent kinetics and the potential for significant drug-drug interactions.

  • Metabolism and Auto-Affection: this compound is extensively metabolized by CYP3A4 into two major active metabolites, CGP62221 and CGP52421 [4] [1]. Upon repeated dosing, this compound displays time-dependent pharmacokinetics, where its plasma concentration decreases after the first week to reach a new steady-state around day 28. This is attributed to auto-induction—this compound and its metabolites induce their own metabolism by activating CYP3A4 [3] [4].
  • Complex DDI Mechanisms: this compound and its metabolites can act as reversible and time-dependent inhibitors (TDI) as well as inducers of CYP3A4 in vitro, creating a complex "net effect" when predicting interactions [3] [4]. The following diagram illustrates these competing mechanisms and the workflow for predicting their net effect using PBPK modeling.

midostaurin_DDI This compound This compound Metabolites Active Metabolites (CGP62221, CGP52421) This compound->Metabolites CYP3A4 Metabolism Inhibition Inhibition This compound->Inhibition Induction Induction This compound->Induction Metabolites->Inhibition Metabolites->Induction NetEffect Net CYP3A4 Effect PBPK PBPK Model Prediction NetEffect->PBPK Informs Inhibition->NetEffect Inhibition Signal Induction->NetEffect Induction Signal ClinicalTrial Clinical DDI Guidance PBPK->ClinicalTrial Bridges Data Gaps

Diagram of the competing CYP3A4 inhibition/induction mechanisms by this compound and its metabolites, and the role of PBPK modeling in predicting the net DDI effect.

Table 3: Clinically Observed Drug-Drug Interactions (this compound as a Victim) [3] [5]

Precipitant Drug Mechanism Effect on this compound Exposure (AUC) Clinical Recommendation
Ketoconazole (Strong Inhibitor) CYP3A4 Inhibition >10-fold increase [5] Avoid concurrent use with strong CYP3A4 inhibitors.
Rifampicin (Strong Inducer) CYP3A4 Induction >10-fold decrease [5] Avoid concurrent use with strong CYP3A4 inducers.

Table 4: this compound as a Perpetrator in Drug-Drug Interactions [3] [4] [5]

Object Drug Mechanism Study Condition & Findings Clinical Implication
Midazolam (CYP3A4 Substrate) CYP3A4 Inhibition/Induction (Net Effect) Single or short multiple dosing: No appreciable effect [5]. At steady-state (50 mg bid): Minimal change (<10% AUC) [3]. Weak net effect on CYP3A4 at 50 mg bid.
Rosuvastatin BCRP/OATP1B Inhibition Single-dose study: Rosuvastatin AUC increased 1.37-fold, Cmax increased 2.01-fold [3]. Potential for interactions with BCRP/OATP1B1 substrates.

Key Experimental Protocols from Literature

The following methodologies are critical for investigating this compound's PK and DDI potential, as cited in the literature.

Clinical DDI Study Design
  • Objective: To assess the effect of a strong CYP3A4 inhibitor (ketoconazole) on a single dose of this compound in healthy volunteers [5].
  • Protocol: In a randomized, parallel-group study, one group received ketoconazole (400 mg daily for 10 days) while the other received a placebo. A single 50 mg dose of this compound was administered to all participants on day 6. Blood samples for PK analysis of this compound and its metabolites were collected at predefined intervals over 120 hours post-dose [5].
  • Key Metric: Comparison of the area under the curve (AUC) and maximum concentration (Cmax) of this compound between the ketoconazole and placebo groups.
Physiologically Based Pharmacokinetic (PBPK) Modeling
  • Objective: To predict complex CYP3A4-mediated DDIs at steady-state, which are challenging to assess clinically (e.g., for the 100 mg bid dose in advSM patients) [3] [4].
  • Protocol: A PBPK model is developed using a platform like Simcyp Simulator. The model incorporates:
    • Input Parameters: Physicochemical properties, in vitro absorption, distribution, metabolism, and excretion (ADME) data, and enzyme inhibition/induction parameters for this compound and both metabolites [4].
    • Verification: The model is verified by simulating known clinical DDI scenarios (e.g., with ketoconazole, rifampicin, and midazolam) and comparing the predictions to observed clinical data [3] [4].
    • Application: The verified model is used to simulate untested clinical scenarios, such as the DDI potential at higher doses or with different concomitant medications [3].

Implications for Drug Development and Clinical Practice

  • PBPK Modeling is Essential: Given the complex, time-dependent PK and mixed DDI mechanisms of this compound and its long-lived metabolites, conventional clinical studies are insufficient. PBPK modeling has been a critical tool for regulatory approvals, bridging data gaps and informing the product label without conducting high-risk clinical trials in healthy volunteers [3] [4].
  • Beware of Extrapolation from Healthy Volunteers: Findings from HV studies may not always directly translate to the oncology patient population due to differences in underlying disease, comorbidities, and concomitant medications. A holistic approach that integrates data from both HV studies and patient trials is recommended for making informed dosing decisions [6].
  • Consider the "Net Effect": The clinical DDI outcome as a perpetrator is a balance between CYP3A4 inhibition and induction. At the approved 50 mg dose for AML, the net effect on CYP3A4 substrates is weak, but this may differ at higher doses used for other indications [3].

References

Midostaurin RAD51 downregulation DNA repair inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Midostaurin's Effect

The table below summarizes key quantitative findings from a foundational study on this compound's effect on DNA repair in FLT3-ITD positive cells [1].

Cell Type / Patient Sample Treatment Effect on DNA Repair Effect on RAD51 mRNA/Protein Key Correlative Finding
MV4-11 (FLT3-ITD cell line) PKC412 (this compound) Significantly inhibited Downregulated Maintenance of phosphorylated H2AX (γH2AX) levels
HL-60 (FLT3-WT cell line) PKC412 (this compound) No significant effect No effect -
Primary AML cells (FLT3-ITD) PKC412 (this compound) Significantly inhibited Downregulated Maintenance of phosphorylated H2AX (γH2AX) levels
Primary AML cells (FLT3-WT) PKC412 (this compound) No significant effect No effect -
FLT3-ITD Cells FLT3-specific siRNA Not directly measured Downregulated Corroborates drug effect is FLT3-specific

Proposed Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits DNA repair in FLT3-ITD mutant cells, leading to increased chemotherapy sensitivity [1].

G FLT3_ITD FLT3-ITD Mutation ConstitutiveSig Constitutive FLT3 Signaling FLT3_ITD->ConstitutiveSig RAD51_Expr ↑ RAD51 Transcription & Protein Expression ConstitutiveSig->RAD51_Expr HR_Repair Efficient Homologous Recombination (HR) Repair RAD51_Expr->HR_Repair ChemoResistance Chemoresistance HR_Repair->ChemoResistance This compound This compound (PKC412) FLT3 Inhibitor SigBlock Inhibition of FLT3 Signaling This compound->SigBlock Targets RAD51_Down ↓ RAD51 Transcription & Protein Expression SigBlock->RAD51_Down HR_Impair Impaired HR Repair RAD51_Down->HR_Impair γH2AX Persistence of γH2AX foci (DSBs not repaired) HR_Impair->γH2AX ChemoSensitization Chemosensitization HR_Impair->ChemoSensitization

This compound inhibits FLT3 signaling to downregulate RAD51 and impair DNA repair.

Core Experimental Protocol

The key evidence for this mechanism comes from a study that used the following methodologies [1]:

  • Cell Models: FLT3-ITD positive (MV4-11 cell line, primary patient samples) and FLT3-wildtype (HL-60 cell line, primary patient samples) cells.
  • Drug Treatment: Cells were treated with the FLT3 inhibitor PKC412 (this compound).
  • DNA Repair Assay (Comet Assay): Used to measure the repair of DNA damage over time. A higher comet tail moment indicates more DNA damage. Repair is calculated as the percentage of damage remaining at time T compared to time zero.
  • RAD51 Expression Analysis:
    • mRNA Level: Measured using quantitative RT-PCR. Results were analyzed using the 2−ΔΔCq method to determine relative expression changes.
    • Protein Level: Determined by western blot.
  • DNA Damage Marker (γH2AX): Detection of phosphorylated H2AX (γH2AX) by western blot to indicate unrepaired DNA double-strand breaks (DSBs).
  • FLT3 Specificity Control: FLT3-specific siRNA was used to genetically silence FLT3, confirming that the observed effects on RAD51 were specific to the inhibition of the FLT3-ITD oncogene.

Interpretation and Research Context

The finding that RAD51 transcript levels were significantly correlated with FLT3 transcript levels in FLT3-ITD patients [1] provides a crucial link. It suggests that the oncogenic FLT3 signaling itself upregulates a key DNA repair protein, thereby allowing cancer cells to better survive chemotherapy-induced DNA damage. This compound, by inhibiting this pathway, reverses the effect.

It is important to note that RAD51 has roles beyond HR repair, including protecting newly replicated DNA from degradation [2]. Its downregulation can have complex consequences, but in the context of FLT3-ITD AML, the net effect of its inhibition with this compound is to sensitize cells to chemotherapy.

References

Midostaurin effect on regulatory T cells markers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Treg Marker Reduction

The table below summarizes key quantitative findings from experimental and clinical studies on midostaurin's effect on Treg populations and related immune parameters.

Observation Experimental System Quantitative Change Citation
CD4+CD25+FOXP3+ T cell population Healthy donor & AML patient PBMCs Significant decrease [1]
FOXP3 mRNA expression Healthy donor & AML patient PBMCs Significant decrease [1]
Cytokine levels (IFN-γ, TNF-α, IL-10) PBMC culture supernatant Significant reduction [1]
Bone Marrow Tregs (CD4+/CD45RA-/CD25high/CD127low) Newly diagnosed AML patients (post-treatment) Significant decrease in responders [2]
Treg population in tumor microenvironment CT26 colon cancer mouse model Diminished [3]

Detailed Experimental Protocols

To facilitate replication and further research, here are the methodologies used in key studies to assess this compound's effects on T cells.

Protocol for T Cell Population Analysis via Flow Cytometry [1]

This protocol is used to evaluate T cell populations and subsets in peripheral blood mononuclear cells (PBMCs) after this compound treatment.

  • Cell Source and Culture: Isolate PBMCs from healthy donors or AML patients using Ficoll-Paque PLUS density gradient centrifugation. Culture cells in RPMI 1640 medium supplemented with 20% fetal bovine serum (FBS), IL-2 (5 ng/mL), and IL-7 (10 ng/mL).
  • Treatment: Treat cells with 1 µM this compound (or other FLT3 inhibitors for comparison). Incubate for 72 hours at 37°C with 5% CO₂.
  • Staining and Antibody Panel: After culture, stain cells with fluorophore-conjugated antibodies for surface and intracellular markers:
    • Surface Staining: Use anti-CD3 (PerCP), anti-CD4 (PE), anti-CD8 (PE-Cy7), and anti-CD25 (APC).
    • Intracellular Staining: Fix and permeabilize cells, then stain with anti-FOXP3 (FITC).
  • Data Acquisition and Analysis: Acquire data using a flow cytometer (e.g., BD LSRII). Analyze by gating sequentially on CD3⁺, then CD4⁺, and finally on the CD4⁺CD25⁺FOXP3⁺ Treg population.
Protocol for Gene Expression Analysis via qPCR [1]

This method quantifies changes in Treg-specific gene expression, such as FOXP3.

  • RNA Extraction: Extract total RNA from treated PBMCs using TRIzol reagent and chloroform separation. Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend in DEPC-treated water.
  • cDNA Synthesis: Synthesize cDNA using random hexamer primers and a reverse transcription system (e.g., Superscript first strand synthesis system).
  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system (e.g., Applied Biosystems 7500) with TaqMan assays for the target gene FOXP3 and the housekeeping gene B2M (Beta-2-microglobulin).
  • Data Analysis: Normalize the expression of FOXP3 to B2M using the ΔΔCt method to determine relative fold changes in expression compared to control samples.

Proposed Mechanisms of Action

This compound's reduction of Tregs is likely multifactorial, involving direct and indirect pathways as illustrated below.

G This compound This compound DirectInhibition Direct Inhibition of T cell Signaling This compound->DirectInhibition Apoptosis Apoptosis of Malignant Cells This compound->Apoptosis cGAS_STING Activation of cGAS-STING Pathway (Solid Tumors) This compound->cGAS_STING In solid tumor models TregReduction Reduction in Treg Population and FOXP3 Expression DirectInhibition->TregReduction AntigenPresentation Enhanced Antigen Presentation Apoptosis->AntigenPresentation ImmuneEnvironment Shift in Immune Microenvironment AntigenPresentation->ImmuneEnvironment Potential T effector activation cGAS_STING->ImmuneEnvironment Type I IFN response TregReduction->ImmuneEnvironment CytokineReduction Reduced Immunosuppressive Cytokines (e.g., IL-10) TregReduction->CytokineReduction M1Macrophage Increase in M1 Macrophages ImmuneEnvironment->M1Macrophage

Mechanisms of this compound-induced Treg reduction and immunomodulation.

Interpretation and Clinical Relevance

The consistent reduction of Treg markers by this compound across different experimental models highlights its potential as an immunomodulatory agent.

  • Therapeutic Synergy: Reducing Treg-mediated immunosuppression could enhance the graft-versus-leukemia (GvL) effect following allogeneic hematopoietic stem cell transplantation (allo-HSCT), a critical curative modality for AML [1]. This provides a rationale for investigating this compound in the post-transplant maintenance setting.
  • Broader Immunomodulatory Profile: Beyond Tregs, this compound exhibits a broader immunosuppressive profile on antigen-presenting cells. One study showed it impairs dendritic cell (DC) function by reducing costimulatory marker expression (e.g., CD86) and pro-inflammatory cytokine secretion (IL-12, TNFα, IL-6), which was more pronounced than the effects of gilteritinib or quizartinib [4].
  • Consideration of Net Effect: The net immunomodulatory effect of this compound is complex. While Treg suppression may be beneficial, concurrent inhibition of effector T cell cytokines (IFN-γ, TNF-α) and DC function could be detrimental [1] [4]. The clinical outcome likely depends on the balance of these effects in different therapeutic contexts.

References

Midostaurin apoptosis induction leukemic cells

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Apoptosis Induction

Midostaurin (PKC412) is a multi-targeted tyrosine kinase inhibitor that triggers apoptosis by concurrently inhibiting several critical pathways essential for leukemia cell survival and proliferation.

Target/Pathway Mechanistic Role in Apoptosis Cellular Context
FLT3-ITD [1] [2] Inhibits constitutive FLT3 signaling, reducing autophosphorylation and downstream survival signals via STAT5 and MAPK pathways. FLT3-mutated Acute Myeloid Leukemia (AML)
SYK [1] Inhibits Spleen Tyrosine Kinase (SYK), a signaling partner for FLT3-ITD crucial for transformation and disease maintenance. FLT3-ITD-positive AML; cells with activated SYK (e.g., TEL-SYK)
PKC [3] Acts as a pan-PKC inhibitor; reduces phosphorylation of PKC and downstream targets like Bad, Bcl-2, and NF-κB, promoting pro-apoptotic signaling. Burkitt's Lymphoma; Rituximab-resistant cells
c-kit D816V [2] Inhibits mutant c-kit phosphorylation and downstream targets STAT5/STAT3, inducing apoptosis in mast cells. Systemic Mastocytosis
ABCB1 Efflux Pump [4] Inhibits ABCB1 transporter activity, increasing intracellular accumulation of anthracycline chemotherapeutics and potentiating their pro-apoptotic effect. CD34+ AML; ABCB1-overexpressing cells

The following diagram illustrates the core signaling pathways targeted by this compound and how its inhibition leads to apoptosis.

G cluster_external External Survival Signals cluster_this compound This compound Inhibition cluster_survival Pro-Survival Signaling cluster_apoptosis Apoptosis Execution GF GF FLT3 FLT3 (mutant) GF->FLT3 c_kit c-kit (D816V) GF->c_kit TNF TNF NFkB NF-κB TNF->NFkB Can induce Mido This compound Mido->FLT3 Inhibits SYK SYK Mido->SYK Inhibits PKC PKC Mido->PKC Inhibits Mido->c_kit Inhibits ABCB1 ABCB1 Pump Mido->ABCB1 Inhibits STAT STAT3/5 FLT3->STAT SYK->STAT PKC->NFkB Bcl2 Bcl-2 PKC->Bcl2 c_kit->STAT Chemo Chemotherapy (e.g., Anthracyclines) ABCB1->Chemo Effluxes Apoptosis Apoptosis NFkB->Apoptosis Promotes Survival Bcl2->Apoptosis Inhibits Apoptosis STAT->Apoptosis Promotes Survival Chemo->Apoptosis Induces

This compound inhibits multiple pro-survival kinases and the ABCB1 pump, promoting apoptosis.

Quantitative Data on Anti-Leukemic Efficacy

The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various experimental models, demonstrating its potency.

Cell Model / System Experimental Readout This compound IC₅₀ / Effect Comparative Agent (IC₅₀)
Ba/F3-FLT3-ITD [1] Cell growth inhibition ~6 nM R406 (36.7 nM); R788 (92.7 nM)
Ba/F3-TEL-SYK [1] Cell growth inhibition 101.2 nM PRT062607 (43.8 nM); R406 (196.8 nM)
Ba/F3-SYK-TEL [1] Cell growth inhibition 108.0 nM PRT062607 (30.0 nM); R406 (142.4 nM)
Rituximab-Resistant BL [3] Apoptosis (in vitro) Potent pro-apoptotic activity Effective as monotherapy and in combination
Rituximab-Resistant BL [3] Mouse survival (in vivo) Powerful survival prolongation Superior to rituximab monotherapy
Primary CD34+ AML [4] Daunorubicin accumulation Increased intracellular drug level Effect is FLT3 mutation-independent

Detailed Experimental Protocols

To investigate this compound's induction of apoptosis, researchers employ standardized cellular and molecular techniques.

In Vitro Cell Growth Inhibition and Viability Assay (MTT/XTT)

This protocol is used for generating IC₅₀ data, as referenced in the quantitative table [1].

  • Cell Lines: Use relevant leukemic cell lines (e.g., Ba/F3 models expressing FLT3-ITD, SYK fusions, or primary AML blasts).
  • Compound Treatment: Plate cells and treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include DMSO as a vehicle control.
  • Incubation and Analysis: Incubate for 72 hours. Add MTT/XTT reagent for the final 2-4 hours. Measure the absorbance of the formed formazan product at 450-500 nm.
  • Data Processing: Plot cell viability (%) against compound concentration on a log scale. Use software like GraphPad Prism to calculate the IC₅₀ via non-linear regression (log(inhibitor) vs. response model).
Analysis of Apoptosis by Flow Cytometry

This method is crucial for confirming and quantifying the pro-apoptotic effect of this compound [3].

  • Cell Staining: After treatment with this compound, harvest cells and wash with cold PBS. Resuspend cells in Binding Buffer.
  • Annexin V/Propidium Iodide (PI) Staining: Stain cells with FITC-conjugated Annexin V and PI (or 7-AAD) for 15-20 minutes in the dark at room temperature.
  • Measurement and Gating: Analyze stained cells using a flow cytometer within 1 hour. The populations are defined as: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).
Immunoblotting for Target Engagement and Pathway Analysis

This protocol confirms this compound's on-target effects and its impact on downstream signaling and apoptotic proteins [3].

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Antibody Probing: Block the membrane and incubate with primary antibodies against targets of interest: phospho-FLT3, total FLT3, phospho-SYK, total SYK, phospho-PKC, cleaved Caspase-3, PARP, Bcl-2, etc., followed by HRP-conjugated secondary antibodies.
  • Detection: Visualize bands using enhanced chemiluminescence (ECL) substrate. Reductions in phospho-protein levels indicate target inhibition, while the appearance of cleaved Caspase-3 and PARP confirms apoptosis induction.

Research Implications and Future Directions

The evidence shows that this compound's efficacy extends beyond FLT3 inhibition. Its ability to target SYK, PKC, and the ABCB1 efflux pump suggests broader therapeutic potential [1] [3] [4]. Furthermore, its capacity to reduce regulatory T-cell markers in AML patient samples suggests a possible role in modulating the tumor microenvironment [5]. A key consideration for maximizing clinical benefit is that its active metabolite, CGP62221, has a prolonged half-life (~36 days), which may influence dosing schedules and the duration of target suppression [2].

Future research should focus on optimizing combination therapies and identifying biomarkers, such as miR-9 expression linked to ABCB1 activity, to select patients most likely to benefit from this compound-containing regimens [4].

References

Midostaurin combination with cytarabine daunorubicin protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Foundation and Indication

The midostaurin, cytarabine, and daunorubicin protocol is indicated for the treatment of adult patients with newly diagnosed AML who have confirmed mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are present in approximately 25-30% of AML cases [1] [2]. This mutation is associated with a constitutively activated FLT3 receptor, driving increased leukemic cell survival and proliferation, and is historically linked to poor prognosis and high relapse rates [3] [2].

The approval and adoption of this regimen are based on the pivotal RATIFY (CALGB 10603) phase III trial, which demonstrated that adding this compound to standard chemotherapy significantly improved overall survival (OS) and event-free survival (EFS) compared to chemotherapy alone [4] [2]. Subsequent studies have further confirmed its efficacy and safety in broader patient populations, including those over 60 years of age [3] [5].

Complete Treatment Protocol

The treatment is divided into three consecutive phases: Induction, Consolidation, and Maintenance. A visual summary of the complete treatment workflow is provided below.

G Start Newly Diagnosed FLT3-mutated AML Induction Induction Phase (1-2 cycles) Start->Induction CR Complete Remission (CR/CRi)? Induction->CR Consolidation Consolidation Phase (Up to 4 cycles) Maintenance Maintenance Phase (Up to 12 cycles) Consolidation->Maintenance End Treatment Complete Maintenance->End CR->Consolidation Yes CR_No Off Protocol CR:s->CR_No No

Induction Phase

The goal of induction is to achieve complete hematologic remission (CR) [6] [7].

  • Chemotherapy ("7+3" regimen):
    • Cytarabine: 200 mg/m² daily by continuous intravenous (IV) infusion over 24 hours for 7 days (Days 1-7) [3] [7].
    • Daunorubicin: 60 mg/m² daily by IV infusion over 10-15 minutes for 3 days (Days 1-3) [3] [7]. Idarubicin (12 mg/m²) is a suitable alternative, with studies showing comparable efficacy and safety [3] [5].
  • This compound Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of the induction cycle [3] [7]. Treatment requires a minimum 3-4 week hospital stay to manage side effects and monitor for remission [7].
Consolidation Phase

Patients who achieve CR/CRi proceed to consolidation to eliminate residual disease [6].

  • Chemotherapy (High-Dose Cytarabine - HiDAC):
    • Cytarabine: 3 g/m² (for patients ≤60 years) IV over 3 hours, every 12 hours on Days 1, 3, and 5 (total of 6 doses per cycle) [3] [6]. Lower intermediate doses may be used for older or less fit patients.
  • This compound Dosing: 50 mg orally twice daily with food from Day 8 through Day 21 of each consolidation cycle [3] [6]. Up to 4 cycles are administered [6].
Maintenance Phase

This phase aims to prolong remission and prevent relapse [6] [2].

  • This compound Monotherapy: 50 mg orally twice daily with food for 14 consecutive days, followed by a 14-day rest period, forming a 28-day cycle [3] [6]. This is continued for up to 12 cycles [6].

Efficacy and Safety Data

Clinical Efficacy Outcomes

The table below summarizes key efficacy outcomes from major clinical trials.

Trial / Study Patient Population Complete Remission (CR/CRi) Rate Survival Outcomes Key Findings
RATIFY (Phase III) [4] [2] Newly diagnosed FLT3-mutated AML, <60 years 58.9% (CR) Median OS: 74.7 vs 25.6 months (this compound vs placebo) Significant improvement in OS and EFS established standard of care.
Phase 3b Trial [3] Newly diagnosed FLT3-mutated AML, no upper age limit (median 59) 80.7% (CR+CRi) - High response rates across age groups; comparable efficacy with idarubicin or daunorubicin.
Retrospective (IDA-based) [5] Newly diagnosed FLT3-mutated AML (median 56), using idarubicin 72.8% (CR) Median EFS: 11.7 months Demonstrated idarubicin (12 mg/m²) as an effective alternative anthracycline.
Safety and Adverse Event Profile

The combination has a manageable safety profile, with adverse events (AEs) primarily driven by the underlying chemotherapy [3] [4].

Adverse Event Incidence (Grade ≥3) Management Recommendations
Hematologic Toxicities Very Common Prophylactic antibiotics, antifungals, and growth factor support may be used [5].
- Febrile neutropenia 83% [7]
- Anemia, Thrombocytopenia >80% [6]
Gastrointestinal Prophylactic antiemetics are recommended [2].
- Nausea / Vomiting 83% / 61% (all grades) [7]
- Mucosititis 66% (all grades) [7] Aggressive oral care and pain management.
Infections Common Vigilant monitoring and prompt intervention.
- Catheter-related infection 24% (all grades) [7]
Other Events
- Skin Rash Noted [2] Topical creams, antihistamines; dose reduction if severe.
- Hemorrhage 36% (all grades) [7] Monitor blood counts and coagulation parameters.

Key Practical Considerations for Implementation

  • FLT3 Mutation Testing: Rapid and mandatory. FLT3 mutation status (both ITD and TKD) must be confirmed before initiation. The European LeukemiaNet recommends a turnaround time of 48-72 hours to avoid delays in starting this compound on the protocol-specified day [2].
  • Drug-Drug Interactions: this compound is a moderate CYP3A inhibitor and inducer. Concomitant use with strong CYP3A inhibitors (e.g., certain azole antifungals like voriconazole) or inducers should be avoided or closely monitored. Dose adjustments of this compound may be necessary [2].
  • Dose Delays and Modifications: Treatment cycles should only begin once absolute neutrophil count (ANC) is ≥1.0 x 10⁹/L and platelet count is ≥50 x 10⁹/L. For severe non-hematologic toxicity, this compound should be interrupted until resolution and can be restarted at 50 mg twice daily; a further reduction to 50 mg once daily is possible if toxicity recurs [3].

Conclusion

The protocol of this compound combined with cytarabine and daunorubicin is a targeted and effective treatment strategy for patients with newly diagnosed FLT3-mutated AML. Successful implementation in a clinical or research setting hinges on strict adherence to the phased treatment schedule, proactive management of hematologic and gastrointestinal toxicities, and careful attention to drug interactions. This regimen has set a new benchmark for this high-risk AML population.

References

Midostaurin dosing schedule induction consolidation therapy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Protocol

Indication: For adult patients with newly diagnosed AML who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation chemotherapy [1] [2]. Limitation of Use: Midostaurin is not indicated as a single-agent induction therapy [1].

Patient Selection: Select patients based on the presence of an FLT3 mutation (ITD or TKD) in blood or bone marrow, as detected by an FDA-approved test such as the LeukoStrat CDx FLT3 Mutation Assay [1] [2].

Dosage Forms & Strengths: 25 mg capsules [1].

Recommended Dosing Schedule The following table outlines the integration of this compound into the intensive chemotherapy backbone [1] [3] [4]:

Therapy Phase Chemotherapy Regimen This compound Dosing & Timing Key Administration Notes
Induction "7+3" (Cytarabine + Daunorubicin) [3] 50 mg orally twice daily (~12 hourly) on Days 8-21 of each induction cycle [1] [2]. 1-2 cycles, per clinician discretion [3].
Consolidation High-Dose Cytarabine (HiDAC) [3] 50 mg orally twice daily (~12 hourly) on Days 8-21 of each consolidation cycle [1] [2]. Multiple cycles. EviQ protocol uses intermediate cytarabine doses (1000-1500 mg/m²) in practice [3].
Maintenance (Post-Consolidation) Single-agent therapy 50 mg orally twice daily for up to 12 cycles. Each cycle is 28 days [3] [2]. Initiated after completion of consolidation chemotherapy.

Administration Guidelines:

  • Take with Food: Improve tolerability and potentially reduce nausea [1] [4].
  • Swallow Whole: Do not open or crush the capsules [4].
  • Antiemetic Prophylaxis: Administer prophylactic antiemetics before treatment to decrease the risk of nausea and vomiting [1] [4].
  • Missed Dose: Do not make up a missed or vomited dose. Administer the next dose at the regular scheduled time [4].

Mechanism of Action & Rationale

This compound is a small molecule, multi-targeted kinase inhibitor. Its primary mechanism of action in AML is the inhibition of the Fms-like tyrosine kinase 3 (FLT3) receptor [5].

Pathophysiology of FLT3 Mutations: Mutations in the FLT3 gene, primarily Internal Tandem Duplications (FLT3-ITD) and less commonly Tyrosine Kinase Domain (FLT3-TKD) mutations, occur in approximately 30% of adult AML cases [3] [6]. These mutations cause ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts and are associated with a poor prognosis [5] [6].

Inhibitory Action: this compound binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity. This blocks the downstream signaling pathways (e.g., MAPK, STAT5) that promote tumor cell proliferation and survival [5]. The following diagram illustrates this targeted mechanism.

G FLT3_WT FLT3 (Wild-Type) FLT3_Mut FLT3 Mutation (ITD/TKD) FLT3_WT->FLT3_Mut Dimerization Ligand-Independent Dimerization & Constitutive Activation FLT3_Mut->Dimerization Downstream Activation of Downstream Pathways (MAPK, STAT5, PI3K) Dimerization->Downstream Effect Uncontrolled Leukemic Blast Proliferation & Survival Downstream->Effect This compound This compound Inhibition ATP-Competitive Inhibition This compound->Inhibition Binds FLT3 Inhibition->Dimerization  Blocks

Rationale for Combination and Timing: The combination of this compound with chemotherapy is designed to achieve a dual attack: chemotherapy induces cytotoxic cell death, while this compound provides targeted inhibition of the FLT3-driven survival signal. The specific schedule (starting on Day 8) was established in clinical trials to manage overlapping toxicities while maintaining efficacy [3].

Supporting Clinical Evidence

The approval and protocol for this compound are grounded in a pivotal phase 3 trial (RATIFY/CALGB 10603) [3] [2].

Key Efficacy Data from the RATIFY Trial [3]:

Efficacy Endpoint This compound Group (N=360) Placebo Group (N=357) P-value
Complete Remission (CR) within 60 days 212 (59%) 191 (54%) 0.15
Median Overall Survival (OS) 74.7 months 25.6 months 0.009
4-Year Overall Survival 51.4% 44.3%
Median Event-Free Survival (EFS) 8.2 months 3.0 months 0.002

This trial demonstrated that the addition of this compound to standard chemotherapy resulted in a statistically significant improvement in overall survival and event-free survival for patients with FLT3-mutated AML [3] [2]. The benefit was consistent across FLT3-ITD and FLT3-TKD subtypes [3].

Toxicity & Management

The safety profile of the this compound-chemotherapy combination is generally manageable, with toxicities being largely consistent with the underlying chemotherapy.

Common Adverse Reactions: In the RATIFY trial, common adverse reactions (occurring in ≥20% of patients) included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, and upper respiratory tract infection [2]. The most frequent serious adverse reaction was febrile neutropenia (16%) [2].

Dosage Modifications: Adherence to dose modification guidelines is critical for managing toxicity. Key recommendations for managing adverse reactions during this compound therapy include [1] [4]:

  • Hematologic Toxicity: Interrupt this compound for specified thresholds of low neutrophil, platelet counts, or hemoglobin. Upon recovery, resume at 50 mg twice daily and increase to 100 mg twice daily if tolerated. Discontinue if levels persist for >21 days and are suspected to be drug-related.
  • Grade 3-4 Nausea/Vomiting: Despite optimal antiemetics, interrupt dosing for 3 days (6 doses), then resume at 50 mg twice daily.
  • Other Grade 3-4 Nonhematologic Toxicities: Interrupt dosing until the event resolves to Grade ≤2, then resume at 50 mg twice daily.

Conclusion

The integration of this compound into the "7+3" induction and HiDAC consolidation therapy for newly diagnosed FLT3-mutated AML represents a cornerstone of modern, genotype-driven AML treatment. The application protocol requires strict adherence to the dosing schedule, vigilant monitoring for toxicity, and appropriate dose modifications. This targeted approach, validated by high-level evidence, has significantly improved survival outcomes for this specific patient population.

References

Summary of Key In Vitro Findings on Midostaurin

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / Sample Type Experimental Setting Major Findings Reference
B-ALL & AML primary cells (incl. KMT2A-r) In vitro Response correlated with FLT3 expression levels; KMT2A-r infant ALL patients showed similar sensitivity as FLT3-ITD AML. [1]
B/T-ALL cell lines & ALL-PDX In vitro & In vivo SEM (B-ALL KMT2A-r) & MV4-11 (AML FLT3-ITD) were most sensitive. Synergy with PAK1 inhibitor (FRAX486). [1]
AML cell lines (e.g., MOLM-13, MV4-11) & primary samples In vitro (cytotoxicity) FLT3-ITD+ TP53 wild-type cells were significantly more susceptible to FLT3 inhibitors than FLT3-wild-type cells. [2]
Healthy donor & AML patient PBMCs In vitro (immune effects) Significantly reduced CD4+ CD25+ FOXP3+ regulatory T cell (Treg) population and FOXP3 mRNA expression. [3]
Ba/F3 cells (FLT3ITD-JMD vs. TKD) In vitro (signaling network) ITD insertion site determines sensitivity; TKD-located ITDs confer resistance via WEE1–CDK1 axis. [4] [5]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can adapt for your research.

Cell Culture and Treatment
  • Cell Lines: Commonly used FLT3-ITD positive lines include MV4-11 (AML) and MOLM-13 (AML). The SEM cell line (B-ALL with KMT2A rearrangement) is also highly sensitive [2] [1].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere at 37°C with 5% CO₂ [2] [6].
  • Midostaurin Preparation: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C. For treatment, dilute in culture medium to desired concentrations (e.g., 1 nM - 1 µM), ensuring the final DMSO concentration is < 0.1% to avoid solvent toxicity [6].
  • Treatment Duration: Typical treatments range from 24 to 72 hours, depending on the assay [3].
Cell Viability and Cytotoxicity Assay (MTT/MTS)

This assay measures metabolically active cells to determine this compound's anti-proliferative effects.

  • Principle: Viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.
  • Procedure:
    • Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well in 100 µL medium [2] [6].
    • After 24 hours, add this compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).
    • Incubate for 48 hours.
    • Add 10-20 µL of MTT reagent (e.g., 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in 100-150 µL of DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
    • Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) [2].
Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of cells undergoing early and late apoptosis.

  • Principle: Uses Annexin V to detect phosphatidylserine externalization (early apoptosis) and propidium iodide (PI) to detect membrane integrity loss (late apoptosis/necrosis).
  • Procedure:
    • Seed and treat cells (e.g., 2.0 x 10⁵ cells/mL) in 6-well plates with this compound for 24-48 hours [6].
    • Harvest cells by centrifugation and wash twice with cold PBS.
    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
    • Add Annexin V-FITC (or another fluorochrome) and PI as per the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
    • Add an additional 400 µL of binding buffer and analyze by flow cytometry within 1 hour.
    • Use quadrants to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [6].
Signaling Pathway Analysis by Immunoblotting

This method assesses this compound's effect on FLT3 autophosphorylation and downstream pathways.

  • Procedure:
    • Treat cells with this compound for a shorter duration (e.g., 2-4 hours) to observe direct signaling inhibition.
    • Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine protein concentration, separate equal amounts by SDS-PAGE, and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA or non-fat milk for 1 hour.
    • Incubate with primary antibodies overnight at 4°C.
      • Key Targets: Phospho-FLT3 (Tyr591), total FLT3, Phospho-STAT5 (Tyr694), total STAT5, Phospho-AKT (Ser473), total AKT, Phospho-ERK (Thr202/Tyr204), total ERK [4] [6].
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect bands using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager.

The following diagram illustrates the signaling pathways affected by this compound in FLT3-ITD cells, which you can investigate using the immunoblotting protocol.

G FLT3_ITD FLT3-ITD Mutation Downstream Downstream Pathways FLT3_ITD->Downstream Constitutively Activates This compound This compound This compound->FLT3_ITD Inhibits Autophosphorylation STAT5 STAT5 Pathway Downstream->STAT5 Phosphorylation AKT PI3K/AKT Pathway Downstream->AKT Phosphorylation ERK RAS/MAPK Pathway Downstream->ERK Phosphorylation WEE1_CDK1 WEE1-CDK1 Axis Downstream->WEE1_CDK1 Stabilizes (ITD in TKD)

Advanced Applications and Considerations

  • Combination Therapies: Preclinical studies show promising synergy. This compound has been effectively combined with:
    • PAK1 inhibitors (e.g., FRAX486) in T-ALL with FLT3 D835H mutation [1].
    • MDM2 inhibitors (e.g., NVP-HDM201) in FLT3-ITD positive, TP53 wild-type AML cells [2].
    • BCL2 inhibitors (e.g., venetoclax), a strategy under investigation [4].
  • Impact on Immune Cells: When co-culturing with immune cells, note that this compound reduces regulatory T cell (Treg) markers (CD4, CD25, FOXP3) and cytokines like IFN-γ and TNF-α in PBMCs [3]. This is crucial for designing studies related to the tumor microenvironment.
  • Interpreting Resistance: The location of the ITD mutation matters. ITDs in the Tyrosine Kinase Domain (TKD1) rewire signaling networks and confer resistance compared to those in the Juxtamembrane Domain (JMD), partly through stabilization of the WEE1-CDK1 axis [4] [5].

References

Midostaurin Administration Protocol in FLT3-Mutated AML: Timing, Mechanisms, and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Midostaurin in AML Therapy

Acute myeloid leukemia (AML) represents a molecularly heterogeneous hematologic malignancy with historically poor outcomes, particularly for specific genetic subtypes. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene occur in approximately 30% of adult AML cases and confer a poor prognosis characterized by high relapse rates and reduced overall survival [1]. The development of targeted FLT3 inhibitors has substantially altered the therapeutic landscape for this patient population. This compound (Rydapt) emerged as the first-in-class multikinase inhibitor targeting FLT3 and was approved by the US Food and Drug Administration in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy [2] [1].

The integration of this compound into AML treatment regimens represents a significant advancement, but its therapeutic benefits are critically dependent on appropriate administration timing relative to conventional chemotherapy. Unlike conventional cytotoxics, this compound requires precise scheduling to maximize efficacy while managing overlapping toxicities. This protocol document provides detailed guidance on the evidence-based administration schedule, mechanistic rationale, monitoring requirements, and practical considerations for implementing this compound therapy in the context of AML treatment. The recommended scheduling stems from the pivotal clinical trials that demonstrated significant overall and event-free survival benefits when this compound was incorporated following initial cytarabine and daunorubicin administration [1].

Dosing and Administration Protocol

Standardized Dosing Schedule

The administration of this compound in FLT3-mutated AML follows a precisely defined sequence relative to chemotherapy components, with the same dosage applying across both induction and consolidation phases. The recommended dosage is 50 mg orally twice daily (approximately every 12 hours) administered on days 8 through 21 of each treatment cycle [3] [4]. This scheduling remains consistent whether the drug is combined with the standard "7+3" induction regimen (cytarabine plus daunorubicin) or high-dose cytarabine consolidation therapy. Each dose should be administered with food to enhance absorption, and capsules must be swallowed whole—never crushed, opened, or chewed [5] [4].

The following table summarizes the complete this compound dosing protocol across the treatment continuum:

Table 1: this compound Dosing Protocol in FLT3-Mutated AML

Treatment Phase Concomitant Chemotherapy This compound Timing Duration per Cycle Recommended Cycles
Induction Cytarabine + Daunorubicin ("7+3") Days 8-21 14 days Up to 2 cycles
Consolidation High-dose cytarabine Days 8-21 14 days Up to 4 cycles
Post-Consolidation None (single-agent) Continuous daily dosing 28 days Up to 12 cycles
Practical Administration Guidelines

Several key practical considerations ensure optimal this compound delivery and patient safety. Antiemetic prophylaxis is strongly recommended prior to this compound initiation since nausea and vomiting are frequently observed adverse effects [3] [4]. Patients should be specifically advised to avoid grapefruit products throughout therapy, as these can inhibit cytochrome P450 3A4 (CYP3A4) metabolism and potentially increase this compound exposure to dangerous levels [5]. If a dose is missed or vomited, patients should not administer an additional dose but rather resume their regular schedule with the next planned dose [3] [4].

The treatment duration for this compound in the registration trial extended beyond consolidation chemotherapy, with single-agent maintenance administered for up to 12 cycles [4]. This extended administration schedule underscores the importance of long-term planning and patient education regarding adherence and ongoing monitoring. Therapy continuation decisions should incorporate regular assessment of disease status, treatment tolerance, and potential drug interactions, particularly when patients require concomitant medications during extended treatment periods.

Mechanistic Rationale for Timing

Pharmacologic Basis for Sequential Administration

The specific day 8-21 scheduling of this compound relative to chemotherapy initiation is founded on sound pharmacologic principles aimed at optimizing therapeutic efficacy while mitigating potential antagonism. Preclinical data suggest that concurrent administration of this compound with cytarabine may theoretically antagonize cytotoxic effects, possibly through cell cycle interactions that could reduce the efficacy of cycle-specific chemotherapeutic agents [1]. The sequential approach allows for maximal chemotherapy activity during the initial treatment phase before introducing targeted inhibition.

This compound exhibits complex pharmacokinetics that further support this scheduling approach. The drug is rapidly absorbed within 1-3 hours and achieves maximum plasma concentration after approximately 7 days of continuous dosing [1]. More importantly, this compound is metabolized primarily by CYP3A4 into two active metabolites, CGP52421 and CGP62221, which have extended elimination half-lives (particularly CGP52421 at 482 hours) due to high plasma protein binding [1]. This prolonged metabolic activity ensures continuous FLT3 inhibition even during the chemotherapy-free intervals, potentially suppressing residual leukemic cells that survive initial cytotoxic exposure.

Multikinase Inhibition Profile

This compound's mechanism extends beyond FLT3 inhibition to include multiple molecular targets that collectively contribute to its antileukemic effects. As a multikinase inhibitor, this compound targets not only FLT3 but also CD117/KIT, platelet-derived growth factor receptor, vascular endothelial growth factor receptor 2, and various other kinases [1]. This broad targeting is particularly relevant given that FLT3-ITD mutations create constitutively active receptors that drive leukemogenesis through proliferative and anti-apoptotic signaling.

A particularly important differentiator of this compound is its dual inhibition of both FLT3 and spleen-associated tyrosine kinase (SYK) [1]. SYK plays an integral role in the pathogenesis of FLT3-mutation-positive leukemia and has been implicated in resistance mechanisms to more selective FLT3 inhibitors. This dual inhibition profile may contribute to this compound's efficacy in preventing relapse and explains its activity across various FLT3 mutation subtypes. The scheduling of this compound administration after initial chemotherapy allows for maximal activity against residual cells that survive cytotoxic therapy through these multiple signaling pathways.

Diagram: this compound Mechanism of Action and Treatment Timeline

G cluster_0 FLT3 Mutation Effects cluster_1 This compound Multikinase Inhibition cluster_2 Treatment Timeline (Days) FLT3_mutation FLT3 Mutation (ITD or TKD) constitutive_activation Constitutive FLT3 Activation FLT3_mutation->constitutive_activation survival_signaling Enhanced Survival/ Proliferation Signaling constitutive_activation->survival_signaling chemoresistance Contributes to Chemotherapy Resistance survival_signaling->chemoresistance chemotherapy_phase Chemotherapy Phase (Days 1-7) Cytarabine + Daunorubicin chemoresistance->chemotherapy_phase This compound This compound Administration FLT3_inhibition FLT3 Inhibition This compound->FLT3_inhibition SYK_inhibition SYK Inhibition This compound->SYK_inhibition KIT_inhibition KIT Inhibition This compound->KIT_inhibition other_kinases Other Kinase Targets (PKG, PDGFR, VEGFR) This compound->other_kinases FLT3_inhibition->chemoresistance SYK_inhibition->chemoresistance midostaurin_phase This compound Phase (Days 8-21) 50mg twice daily with food chemotherapy_phase->midostaurin_phase recovery_phase Recovery Phase (Days 22-28) Bone marrow recovery midostaurin_phase->recovery_phase

Clinical Evidence and Trial Data

Pivotal Clinical Trial Outcomes

The current dosing schedule of this compound in relation to chemotherapy is substantiated by the landmark Cancer and Leukemia Group B (CALGB) 10603/RATIFY trial, a randomized, double-blind, placebo-controlled phase 3 study that demonstrated significant survival benefits with the addition of this compound to standard chemotherapy [1]. This international trial enrolled 717 patients with newly diagnosed FLT3-mutated AML and randomized them to receive either this compound or placebo alongside standard chemotherapy, followed by single-agent maintenance for up to 12 cycles. The trial established the current standard schedule with this compound initiation on day 8 following the start of each induction and consolidation cycle.

The efficacy outcomes from this pivotal trial were striking, with the this compound arm showing significantly improved overall survival (hazard ratio 0.78; P=0.009) and event-free survival (hazard ratio 0.78; P=0.002) compared to the placebo group [1]. These benefits were consistent across all FLT3 mutation subtypes (ITD and TKD) and regardless of whether patients proceeded to hematopoietic stem cell transplantation. The survival advantage demonstrated in this large randomized trial provided the definitive evidence supporting regulatory approval and established the day 8-21 scheduling as the evidence-based standard for this compound administration in FLT3-mutated AML.

Safety Profile and Tolerability

The safety data from clinical trials demonstrate that this compound is generally well-tolerated when administered according to the recommended schedule alongside chemotherapy. The most frequent adverse effects observed in the this compound arm during the pivotal trial included febrile neutropenia, nausea, mucositis, vomiting, headache, petechiae, musculoskeletal pain, epistaxis, device-related infection, hyperglycemia, prolonged QT interval, and upper respiratory tract infection [4]. Importantly, the addition of this compound to standard chemotherapy did not result in a significant increase in treatment-limiting toxicities compared to chemotherapy alone.

The following table summarizes key efficacy and safety outcomes from the pivotal clinical trial:

Table 2: Clinical Trial Outcomes with this compound in FLT3-Mutated AML

Parameter This compound + Chemotherapy Placebo + Chemotherapy Significance
Overall Survival (median) 74.7 months 25.6 months HR 0.78; P=0.009
Event-Free Survival (median) 8.2 months 3.0 months HR 0.78; P=0.002
Complete Remission Rate 58.9% 53.5% P=0.15
Febrile Neutropenia 83.7% 80.9% Not significant
Grade 3/4 Nausea 6.6% 4.5% Not significant
Grade 3/4 Vomiting 4.8% 1.4% Not significant
Grade 3/4 Mucosal Inflammation 13.3% 8.0% Not significant

The tolerability of the regimen is further supported by the observation that dose modifications for toxicity were primarily required in patients with systemic mastocytosis receiving the higher 100 mg twice daily dose, rather than in AML patients receiving the 50 mg twice daily schedule [3] [4]. This favorable safety profile in the context of combination therapy reinforces the appropriateness of the current dosing schedule and supports its use across the eligible patient population, including older adults who remain eligible for intensive chemotherapy.

Practical Considerations and Monitoring

Toxicity Management and Dose Modifications

While this compound is generally well-tolerated at the 50 mg twice daily dose used in AML treatment, proactive toxicity management is essential for maintaining treatment intensity and duration. For systemic mastocytosis patients receiving the higher 100 mg twice daily dose, specific dose modification guidelines have been established for hematologic and non-hematologic toxicities [3] [4]. These include treatment interruption for absolute neutrophil count <1×10⁹/L, platelet count <50×10⁹/L, or hemoglobin <8 g/dL, with resumption at 50 mg twice daily once values recover.

For gastrointestinal toxicity, particularly grade 3/4 nausea and/or vomiting despite optimal antiemetic therapy, recommended management includes interruption for 3 days (6 doses) followed by resumption at 50 mg twice daily [3]. Similar dose modification strategies apply for other grade 3/4 non-hematologic toxicities, with treatment interruption until the event resolves to grade ≤2, followed by dose reduction [4]. It is noteworthy that in the AML trials, these dose modifications were less frequently required with the 50 mg twice daily schedule compared to the higher doses used in mastocytosis patients.

Drug Interaction Management

This compound's metabolism primarily via cytochrome P450 3A4 (CYP3A4) necessitates careful attention to potential drug interactions in the AML setting [1] [4]. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) may increase this compound and metabolite exposure, potentially elevating toxicity risk. Conversely, coadministration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) may reduce this compound concentrations, compromising efficacy [4].

The interaction potential extends to this compound's effects on other medications, as it can induce CYP1A2 and inhibit CYP2B6, BCRP, and OATP1B1 [4]. These interactions may alter concentrations of concomitant medications such as theophylline (CYP1A2 substrate) or certain statins. The clinical management of these interactions requires comprehensive medication review, consideration of alternative agents with lower interaction potential, and appropriate monitoring when concomitant use is unavoidable. Particularly close monitoring is recommended during the first week of this compound therapy in each cycle when used in combination with chemotherapy [4].

Future Directions and Emerging Research

The established protocol for this compound timing relative to chemotherapy continues to evolve as researchers explore novel combinations and sequencing strategies. Ongoing clinical trials are investigating this compound in combination with hypomethylating agents, particularly for patients ineligible for intensive induction therapy [1]. Early-phase studies of azacitidine or decitabine with this compound have demonstrated feasibility, with maximum tolerated doses established at 50-75 mg twice daily on days 8-21 of each cycle [1].

The post-consolidation maintenance concept is another area of active investigation, with the MORPHO study evaluating gilteritinib versus placebo as maintenance post-allogeneic stem cell transplantation in FLT3-mutated AML [2]. As the landscape of FLT3-targeted therapy expands with newer agents like gilteritinib and quizartinib, the optimal sequencing and combination of these agents with chemotherapy and with each other represents a critical research question. The evolving treatment paradigm may further refine the timing of this compound administration, particularly in the context of multi-agent targeted therapy approaches.

Conclusion

The administration of this compound in FLT3-mutated AML represents a significant advancement in targeted therapy for this aggressive disease subtype. The established day 8-21 schedule during induction and consolidation cycles is supported by robust clinical evidence demonstrating survival benefits when combined with standard chemotherapy. The sequential approach to administration, initiating this compound after the first week of cytotoxic therapy, is founded on sound pharmacologic principles aimed at maximizing efficacy while minimizing potential antagonism. As research continues to refine FLT3-targeted approaches in AML, the fundamental principles of appropriate timing, careful monitoring, and attention to drug interactions will remain essential for optimizing patient outcomes.

References

Midostaurin dose modification guidelines toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Recommended Dosing and Indications

Midostaurin is a multikinase inhibitor approved for two main indications, with distinct dosing regimens for each [1] [2].

Table 1: Recommended Dosing by Indication

Indication Recommended Dosage Treatment Schedule & Duration
FLT3-mutated AML (newly diagnosed) 50 mg twice daily with food [1] Administered on Days 8-21 of each cycle of cytarabine and daunorubicin induction chemotherapy, and on Days 8-21 of high-dose cytarabine consolidation chemotherapy [1].
Advanced Systemic Mastocytosis (AdvSM), including ASM, SM-AHN, and MCL 100 mg twice daily with food [1] Continued until disease progression or unacceptable toxicity occurs [1].

Dose Modification Guidelines

Dose modifications are critical for managing treatment-related toxicities. The following recommendations are based on the severity of hematological and non-hematological adverse events.

Table 2: Dose Modification for Hematological Toxicities in AdvSM (without MCL) [1]

Toxicity Criteria Action
ANC < 1.0 x 10⁹/L Interrupt Rydapt until ANC ≥ 1.0 x 10⁹/L, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low ANC persists for >21 days and is attributed to Rydapt.
Platelets < 50 x 10⁹/L Interrupt Rydapt until platelets ≥ 50 x 10⁹/L, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low platelets persist for >21 days.
Hemoglobin < 8 g/dL Interrupt Rydapt until Hgb ≥ 8 g/dL, then resume at 50 mg twice daily. If tolerated, increase to 100 mg twice daily. Discontinue if low Hgb persists for >21 days.

Table 3: Dose Modification for Non-Hematological Toxicities [1] [3]

Toxicity Action
Grade 3/4 Nausea/Vomiting despite optimal anti-emetic therapy Interrupt Rydapt for 3 days (6 doses). Upon resolution, resume at 50 mg twice daily and if tolerated, increase to 100 mg twice daily [1].
Other Grade 3/4 Non-Hematological Toxicities Interrupt Rydapt until the event resolves to ≤ Grade 2. Resume at 50 mg twice daily and if tolerated, increase to 100 mg twice daily [1].
Pulmonary Toxicity (ILD/Pneumonitis) Permanently discontinue this compound if diagnosed with treatment-related ≥ Grade 3 ILD or pneumonitis [3].

Mechanism of Action and Pharmacokinetics

Multikinase Inhibition

This compound's primary mechanism of action is the inhibition of multiple receptor tyrosine kinases [2] [4]. It is a small molecule that binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways [4]. Key targets include:

  • FLT3: Inhibits both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in AML and drive uncontrolled cell proliferation [2] [4].
  • KIT: Potently inhibits the KIT D816V mutation, which is the canonical driver mutation in over 80% of AdvSM cases [2].
  • Other kinases: Also shows activity against PDGFR, VEGFR, and members of the Src kinase family [2].

This multi-targeted action is visualized in the following pathway:

G This compound This compound FLT3 FLT3 Mutation (ITD/TKD) This compound->FLT3 Inhibits KIT KIT Mutation (D816V) This compound->KIT Inhibits PDGFR_VEGFR PDGFR/VEGFR This compound->PDGFR_VEGFR Inhibits Proliferation ↓ Cell Proliferation FLT3->Proliferation Apoptosis Induces Apoptosis FLT3->Apoptosis Survival ↓ Cell Survival KIT->Survival KIT->Apoptosis PDGFR_VEGFR->Proliferation

Pharmacokinetics and Metabolism
  • Absorption and Protein Binding: this compound is rapidly absorbed after oral administration, with a peak plasma concentration (Cmax) reached in 1-1.5 hours. It binds tightly to alpha-1 acidic glycoprotein (AAG) in human plasma, which can interfere with its inhibitory activity in vitro and extends its half-life in vivo [2].
  • Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [5] [2]. Its two major active metabolites are CGP 52421 (7-hydroxyl derivative) and CGP 62221 (O-demethylated product). The CGP 62221 metabolite has a particularly long terminal half-life (median of 36 days), remaining detectable during treatment breaks and after cessation [2].

The metabolic pathway and key drug interaction risks are summarized below:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolized by Metabolite1 CGP 52421 (Active) CYP3A4->Metabolite1 Metabolite2 CGP 62221 (Active, Long t½) CYP3A4->Metabolite2 StrongInhibitor Strong CYP3A4 Inhibitors (e.g., Azole Antifungals) StrongInhibitor->CYP3A4 Increased this compound Exposure StrongInducer Strong CYP3A4 Inducers (e.g., Rifampin) StrongInducer->CYP3A4 Decreased this compound Exposure

Drug-Drug Interaction Management

This compound has significant drug-drug interaction (DDI) potential, primarily due to its metabolism by CYP3A4. Furthermore, in vitro studies suggested it could inhibit P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), though clinical data shows these effects are mild [5].

Table 4: Management of Key Drug-Drug Interactions [5] [3]

Interacting Drug Class Interaction and Clinical Effect Management Recommendation
Strong CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, clarithromycin) Increase this compound exposure, raising the risk of toxicity [2] [3]. Avoid combination if possible. If concomitant use is unavoidable, monitor closely for signs of this compound toxicity [3].
Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's wort) Decrease this compound exposure, potentially reducing its efficacy [3]. Avoid combination. If unavoidable, monitor for decreased clinical response [3].
P-gp/BCRP Substrates (e.g., digoxin, rosuvastatin) This compound may increase exposure to these substrates. A clinical study showed a 20% increase in digoxin AUC and a 37-48% increase in rosuvastatin AUC [5]. Monitor for substrate-specific toxicities. Consider dose adjustment of the concomitant drug based on its monitoring guidelines.
QTc-Prolonging Drugs (e.g., certain antiarrhythmics, antipsychotics) Additive effect on QTc prolongation, potentially increasing the risk of cardiac arrhythmias [3]. Avoid combination if possible. Minimize other risk factors (e.g., correct electrolyte imbalances) and monitor ECGs [3].

Clinical Management and Discontinuation Protocol

Monitoring and Supportive Care
  • Baseline and Ongoing Monitoring: Perform FBC, EUC, LFTs, and ECG at baseline. Repeat blood tests monthly during treatment or as clinically indicated. Cardiac assessment should be repeated as needed [3].
  • Supportive Care:
    • Antiemetics: Moderate to high emetogenic risk; routine premedication may not be required for continuous dosing, but antiemetics should be used if nausea/vomiting occur [3].
    • Antifungal Prophylaxis: Note that azole antifungals (strong CYP3A4 inhibitors) may increase this compound toxicity. If used, monitor closely for this compound-related adverse events [3].
    • PJP Prophylaxis: Not routinely recommended [3].
Discontinuation Syndrome

Recent real-world evidence has identified a This compound discontinuation syndrome upon abrupt cessation, which can occur in approximately 17% of patients [6]. Symptoms are inflammatory in nature and can include a rapid increase in mast cell mediator release (e.g., flushing, hypotension), fatigue, and myalgia.

  • Prevention Protocol: To prevent this syndrome, gradual dose tapering is recommended before full discontinuation. This can be combined with prophylactic antihistamines and a short course of corticosteroids [6].

Conclusion

This compound is a critical targeted therapy for FLT3-mutated AML and AdvSM. Successful clinical application requires strict adherence to its indication-specific dosing schedules, vigilant monitoring for hematological and non-hematological toxicities, and proactive management of its complex drug interaction profile. The implementation of detailed dose modification guidelines and a protocol for gradual discontinuation is essential for maximizing therapeutic benefits while minimizing risks. Further research continues to refine its use and explore mechanisms of resistance.

References

Comprehensive Laboratory Monitoring Guidelines for Midostaurin in Clinical Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism Overview

Midostaurin (Rydapt) is an orally administered multikinase inhibitor that targets multiple receptor tyrosine kinases including FLT3, KIT (including D816V mutant), PDGFRα/β, VEGFR2, and members of the protein kinase C (PKC) family [1] [2]. This broad kinase inhibition profile underpins its therapeutic application in two distinct hematologic malignancies: FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (AdvSM) [1] [3]. This compound's mechanism involves binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [2].

In FLT3-mutated AML, this compound primarily inhibits constitutively active FLT3 receptors (both ITD and TKD mutants), inducing apoptosis in leukemic cells [1]. For advanced systemic mastocytosis, its efficacy derives mainly from inhibition of the KIT D816V mutation, which drives mast cell proliferation and survival, while also inhibiting histamine release from mast cells [1] [3]. This compound is metabolized primarily by CYP3A4 to two active metabolites, CGP62221 and CGP52421, which contribute significantly to its therapeutic activity and pharmacokinetic profile [4] [5].

Essential Laboratory Monitoring Parameters

Clinical Laboratory Monitoring Framework

Regular laboratory monitoring is essential for patient safety during this compound treatment and provides critical pharmacokinetic and pharmacodynamic data for clinical trials. The monitoring requirements vary based on the indication being treated, with more intensive monitoring required during initial therapy.

Table 1: Core Laboratory Monitoring Parameters for this compound Treatment

Monitoring Category Specific Parameters Monitoring Frequency Clinical Significance

| Hematologic Parameters | Complete blood count (CBC) with differential (ANC, platelet count, hemoglobin) [6] | AML: Per chemotherapy cycle AdvSM: Weekly × 4 weeks, then every other week × 8 weeks, then monthly [6] | Myelosuppression risk; dose modification guidance | | Metabolic Panel | Liver function tests (ALT, AST, bilirubin), renal function (creatinine), electrolytes, serum glucose [6] | Start of each cycle (AML); monthly (AdvSM) | Hepatotoxicity screening; hyperglycemia monitoring | | Electrocardiogram Monitoring | QT interval assessment [6] | Baseline and periodically during treatment | QT prolongation risk assessment | | Disease-Specific Biomarkers | AML: FLT3 mutation status (baseline) [6] AdvSM: KIT D816V mutation burden, serum tryptase [7] | Baseline (FLT3); periodic during treatment (tryptase) | Treatment eligibility; response assessment | | Therapeutic Drug Monitoring | this compound, CGP62221, and CGP52421 plasma levels [5] | Day 1 and steady-state (research setting) | CYP3A4-mediated DDI assessment |

For patients with systemic mastocytosis, additional monitoring parameters should include serum tryptase levels and documentation of KIT D816V mutation burden at baseline, as these serve as important biomarkers for diagnosis and response assessment [7]. In the research setting, monitoring of plasma 4β-hydroxycholesterol (4βHC) levels can provide valuable information on CYP3A4 induction activity, particularly when assessing drug-drug interactions [4].

Pharmacokinetic and Drug Interaction Monitoring

This compound displays complex pharmacokinetics with time-dependent changes due to autoinduction of its own metabolism [5]. Understanding these parameters is essential for designing clinical trials and assessing potential drug-drug interactions.

Table 2: Key Pharmacokinetic Parameters and Drug Interaction Risks

Parameter Characteristics Clinical/Research Implications
Metabolism Primarily hepatic via CYP3A4 [4] [5] Significant interactions with CYP3A4 inhibitors/inducers
Active Metabolites CGP62221 (half-life ~36 days) and CGP52421 [5] Contribute to prolonged pharmacological activity
Protein Binding High binding to alpha-1 acidic glycoprotein [3] Potential for displacement interactions
CYP3A4 Inhibition/Induction Weak to moderate net induction at steady-state [5] May decrease exposure to concomitant CYP3A4 substrates
Transporter Inhibition Inhibits BCRP and OATP1B1 [5] Increased exposure to substrates (e.g., rosuvastatin)
Food Effect Administration with food improves absorption [6] Standardized administration recommended in trials

This compound's interaction potential necessitates careful monitoring when co-administered with other medications. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound exposure, particularly during the first week of therapy, while strong CYP3A4 inducers (e.g., rifampicin) may significantly decrease this compound exposure and reduce efficacy [6]. The updated FDA label recommends avoiding concomitant use with potent CYP3A4 inducers and considering alternative agents with less CYP3A inhibition potential when inhibitors must be used [5] [6].

Experimental Protocols for Biomarker Assays

CYP3A4 Activity Monitoring Using Endogenous Biomarkers

Monitoring CYP3A4 activity is crucial when assessing this compound's drug interaction potential in clinical trials. The following protocol outlines the simultaneous measurement of two endogenous CYP3A4 biomarkers.

Objective: To quantify plasma 4β-hydroxycholesterol (4βHC) and urinary 6β-hydroxycortisol to cortisol ratio (6βCR) for assessing CYP3A4 induction by this compound and its metabolites [4].

Materials and Reagents:

  • LC-MS/MS system with validated analytical methods
  • EDTA plasma collection tubes
  • Urine collection containers
  • Stable isotope-labeled internal standards for 4βHC, cortisol, and 6β-hydroxycortisol
  • Solid-phase extraction plates
  • Mobile phases: methanol, acetonitrile, and water with 0.1% formic acid

Sample Collection Workflow:

G Start Study Participant Plasma Plasma Collection (EDTA tubes) Start->Plasma Urine Urine Collection (Spot or timed) Start->Urine Process1 Centrifuge at 4°C (1500 × g, 10 min) Plasma->Process1 Process2 Aliquot and store at -80°C Urine->Process2 Direct storage at -20°C Process1->Process2 Analysis LC-MS/MS Analysis Process2->Analysis Calculation Calculate 4βHC concentration and 6βCR ratio Analysis->Calculation

Experimental Procedure:

  • Sample Collection: Collect plasma samples in EDTA tubes at baseline (pre-dose) and at designated time points during this compound treatment (e.g., days 9, 11, and 15). Simultaneously, collect spot urine samples or timed urine collections [4].
  • Sample Processing: Centrifuge plasma samples at 1500 × g for 10 minutes at 4°C. Aliquot plasma and urine supernatants and store at -80°C until analysis.
  • Analytical Measurement:
    • For 4βHC: Extract plasma samples using solid-phase extraction. Derivatize and analyze by LC-MS/MS using multiple reaction monitoring (MRM). Quantify against a calibrated standard curve (typically 5-200 ng/mL) [4].
    • For 6βCR: Dilute urine samples and analyze cortisol and 6β-hydroxycortisol simultaneously by LC-MS/MS with stable isotope-labeled internal standards. Calculate the ratio of 6β-hydroxycortisol to cortisol [4].
  • Quality Control: Include triplicate quality control samples at low, medium, and high concentrations in each analysis batch. Accept batch if ≥67% of QC samples are within 15% of nominal concentrations.

Data Interpretation: 4βHC shows lower inter- and intrasubject variability (≈34% and 7.5%, respectively) compared to 6βCR (≈46% and 31%, respectively), making it a more reliable biomarker for CYP3A4 induction [4]. Strong CYP3A4 induction (e.g., with rifampicin) increases 4βHC levels by 3.4-4.7-fold and 6βCR by 4.1-5.2-fold [4].

FLT3 and KIT D816V Mutational Analysis

Objective: To detect and monitor FLT3 (ITD and TKD) and KIT D816V mutations for patient stratification and response assessment in this compound clinical trials.

Materials and Reagents:

  • DNA/RNA extraction kits
  • PCR reagents including primers specific for FLT3 (exons 14-15 for ITD, exon 20 for TKD) and KIT (exon 17)
  • Restriction enzyme EcoRV for FLT3-TKD analysis
  • Capillary electrophoresis system
  • Quantitative RT-PCR system for KIT D816V

Methodology:

  • FLT3-ITD Detection: Amplify genomic DNA by PCR using fluorescently labeled primers flanking the juxtamembrane domain. Analyze products by capillary electrophoresis. ITD mutations appear as longer fragments with increased allele burden (>0.05 threshold for positivity) [8].
  • FLT3-TKD Detection: Perform PCR amplification of the tyrosine kinase domain followed by EcoRV digestion. Mutant alleles resist digestion and are detected by capillary electrophoresis [8].
  • KIT D816V Quantification: Extract RNA from bone marrow or blood, reverse transcribe to cDNA, and perform allele-specific quantitative PCR using TaqMan probes. Report as expressed allele burden [7].

Quality Assurance: Include positive and negative controls in each run. For multi-center trials, establish cross-validation procedures between laboratories to ensure consistent results [8].

Data Analysis and Interpretation

Dose-Response and Therapeutic Monitoring

In research settings, understanding the relationship between this compound exposure, target inhibition, and clinical outcomes is essential for dose optimization. The recommended phase 2 dose established in clinical trials is 50 mg twice daily with food, which demonstrated better tolerability compared to 100 mg twice daily while maintaining efficacy [9].

For acute myeloid leukemia, this compound is administered sequentially with chemotherapy (days 8-21 of each cycle), as preclinical models demonstrated antagonism when FLT3 inhibitors were administered concomitantly with cytarabine [9]. The key efficacy endpoint in the RATIFY trial was overall survival, where this compound combined with chemotherapy demonstrated significant improvement over placebo (median OS: 74.7 vs. 25.6 months) [8].

For advanced systemic mastocytosis, the recommended dose is 100 mg twice daily continuously until disease progression or unacceptable toxicity [6]. Response assessment should utilize multiple criteria sets, including modified Valent criteria, IWG-MRT-ECNM criteria, and pure pathological response (PPR) criteria, with overall response rates of approximately 60%, 29%, and 13% respectively across studies [7].

Management of Abnormal Laboratory Findings

Table 3: Dose Modification Guidelines Based on Laboratory Findings

Toxicity Grade Parameters Recommended Action Research Considerations
Hematologic Toxicity ANC <1000/mm³ (or <500/mm³ if baseline low); Platelets <50,000/mm³ (or <25,000/mm³ if baseline low); Hb <8 g/dL [6] Interrupt therapy until recovery; restart at 50 mg BID; may re-escalate if tolerated [6] Document time to recovery; explore pharmacogenetic basis for susceptibility
GI Toxicity Grade 3-4 nausea/vomiting despite antiemetic prophylaxis [6] Interrupt for 3 days (6 doses); restart at reduced dose (50 mg BID) [6] Consider therapeutic drug monitoring to ensure maintained exposure
Other Nonhematologic Grade 3-4 nonhematologic toxicity [6] Interrupt until resolution to Grade ≤2; restart at 50 mg BID [6] Characterize phenotype-toxicity relationships
Pulmonary Toxicity Symptoms of interstitial lung disease/pneumonitis without infectious etiology [6] Discontinue this compound permanently [6] Bank samples for biomarker discovery

Protocol Deviation Management: In research settings, document all dose modifications, interruptions, and discontinuations precisely. Collect additional pharmacokinetic samples during dose modifications to characterize exposure-response relationships. For patients requiring concomitant strong CYP3A4 inhibitors, consider protocol-specified dose reductions (e.g., 12.5% reduction) with intensified safety monitoring, particularly during the first week of therapy [3].

Conclusion

Comprehensive laboratory monitoring is fundamental to the safe and effective use of this compound in both clinical practice and research settings. The compound's unique pharmacokinetic profile, with multiple active metabolites and complex drug interaction potential, necessitates careful attention to monitoring parameters beyond standard hematologic and metabolic assessments. Implementation of the protocols outlined in this document will enable researchers to better characterize this compound's safety profile, identify potential toxicity early, and optimize dosing strategies for individual patients. As clinical experience with this compound continues to evolve, these monitoring guidelines should be refined to incorporate emerging biomarkers and response predictors that may further enhance the risk-benefit profile of this targeted therapeutic agent.

References

Analysis of Midostaurin Effects on PBMCs: Application Notes and Flow Cytometry Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Midostaurin (Rydapt) is an oral multikinase inhibitor approved for treating acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis [1]. It targets multiple tyrosine kinases, including FLT3, KIT, PDGFR, and PKC, which are crucial for proliferation and survival in hematologic malignancies [1]. Research indicates that this compound not only induces direct apoptosis in malignant cells but also modulates the immune tumor microenvironment, particularly affecting T cell and NK cell populations [2] [3]. This protocol details the application of this compound on Peripheral Blood Mononuclear Cells (PBMCs) and subsequent flow cytometric analysis to evaluate its immunomodulatory effects, which is essential for understanding its mechanism of action and optimizing combination therapies.

Key Findings on this compound's Immunological Effects

Summary of Quantitative Effects on Immune Cell Populations

Table 1: Effects of this compound on Immune Cell Populations and Function Based on Published Studies

Cell Type / Parameter Effect of this compound Magnitude of Change Assay Method Citation
CD4+ CD25+ FOXP3+ Tregs ↓ Decrease Significant reduction in population Flow Cytometry [2]
FOXP3 mRNA Expression ↓ Decrease Reduced expression qPCR [2]
IFN-γ, TNF-α, IL-10 ↓ Decrease Reduced cytokine levels Cytokine Assay [2]
NK and T Cell Cytotoxicity ↓ Decrease (Indirect) Increased exhausted populations (TIGIT+, CTLA-4+, LAG-3+) scRNA-seq & Flow Cytometry [3]
General T Cell Viability Unaffected No significant loss Flow Cytometry [4]
NK Cell Viability ↓ Decrease (Context-dependent) Increased apoptosis with delayed PBMC isolation Flow Cytometry [4]
Impact of PBMC Isolation Timeliness on Cell Quality

The reliability of PBMC-based assays is highly dependent on sample integrity. A 2025 study demonstrated that the time between blood draw and PBMC isolation significantly impacts cell quality, especially for functional assays [4].

Table 2: Impact of Blood Hold Time on PBMC Quality and Function

Parameter Isolation ≤ 6 Hours Isolation ≥ 20 Hours P-value
NK Cell Viability Higher Lower -
Antibody-Dependent Cellular Cytotoxicity (ADCC) Robust Significantly Reduced p ≤ 0.0001
Antibody-Dependent Phagocytosis (ADCP) Robust Significantly Reduced p < 0.0051
NK Cell Apoptosis 23.8 ± 13.4% 41.0 ± 12.9% 0.0364
Robustness to Cryopreservation More robust Higher loss during thawing -

Experimental Protocols

PBMC Isolation and Culture

Principle: PBMCs, including lymphocytes and monocytes, are isolated from whole blood via density gradient centrifugation to provide a source of human immune cells for in vitro drug testing [5].

Materials:

  • Whole blood collected in EDTA or heparinized tubes.
  • Ficoll-Paque PLUS density gradient medium.
  • Phosphate Buffered Saline (PBS).
  • Complete culture medium: RPMI 1640 supplemented with 10-20% Fetal Bovine Serum (FBS).
  • Centrifuge and sterile conical tubes.

Procedure:

  • Dilute Blood: Dilute fresh whole blood 1:2 with PBS [2].
  • Layer onto Gradient: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Maintain a clear interface.
  • Centrifuge: Centrifuge at 400 × g for 30 minutes at room temperature with the brake disengaged to prevent disturbing the gradient [2].
  • Collect PBMC Layer: After centrifugation, aspirate the upper plasma layer. Using a pipette, carefully transfer the opaque mononuclear cell layer at the interface to a new tube.
  • Wash Cells: Wash the harvested PBMCs twice with a large volume of PBS by centrifuging at 300 × g for 10 minutes.
  • Resuspend and Count: Resuspend the final cell pellet in complete culture medium. Determine cell count and viability using an automated cell counter or trypan blue exclusion.
  • Note on Timeliness: For optimal results, especially concerning NK cell function, process blood samples within 6 hours of collection [4].
This compound Treatment of PBMCs

Principle: PBMCs are cultured in the presence of this compound to assess its direct effects on cell viability, phenotype, and function.

Materials:

  • This compound (e.g., Selleckchem, # PZ0011). Prepare a stock solution in DMSO.
  • Sterile cell culture plates.
  • Recombinant human IL-2 and IL-7 (optional, for enhancing T cell survival/proliferation) [2].

Procedure:

  • Prepare Drug Dilutions: Dilute the this compound stock solution in culture medium to the desired working concentration. A common final concentration used in research is 1 μM [2]. Include a vehicle control with the same concentration of DMSO.
  • Seed Cells: Seed isolated PBMCs in a 6-well or 24-well plate at a density of 1-2 million cells per milliliter.
  • Apply Treatment: Add the prepared this compound or vehicle control to the cells.
  • Incubate: Culture the cells for the desired duration. For initial phenotypic analysis, 72 hours is a standard timepoint [2]. For longer assays, refresh medium and drug as needed.
Flow Cytometry Analysis

Principle: Flow cytometry allows for multiparametric analysis of cell surface and intracellular markers to identify and characterize specific immune cell populations and their functional states [6].

Materials:

  • Fluorescently-labeled antibodies: See Table 3 for common panels.
  • Flow cytometry staining buffer (PBS with 1-2% FBS).
  • Fixation and Permeabilization buffers (for intracellular staining, e.g., FOXP3).
  • Flow cytometer.

Table 3: Example Flow Cytometry Antibody Panels for this compound Studies

Target Cell Population Core Markers Functional/Activation Markers Application
T Cell Subsets CD3, CD4, CD8 CD25, FOXP3 (Tregs), CD69 (Activation) Phenotyping, Treg analysis [2]
NK Cells CD56, CD16, CD45 CD107a (Degranulation), Perforin, Granzyme B Cytotoxicity assessment
Exhaustion Markers - TIGIT, CTLA-4, LAG-3, TIM-3 Immune checkpoint analysis [3]
Monocytes CD14, HLA-DR CD64, CD163 Phenotyping

Procedure:

  • Harvest Cells: Collect cells from culture wells into flow cytometry tubes. Centrifuge and wash with staining buffer.
  • Surface Staining:
    • Resuspend cell pellet in 100 μL of staining buffer.
    • Add the recommended amount of fluorochrome-conjugated antibodies against surface markers.
    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
    • Wash cells with 2 mL of staining buffer and centrifuge.
  • Intracellular Staining (e.g., for FOXP3):
    • After surface staining, fix and permeabilize cells using a commercial kit.
    • Resuspend the fixed/permeabilized cells in permeabilization buffer and add the intracellular antibody.
    • Incubate for 30-60 minutes at 4°C in the dark.
    • Wash with permeabilization buffer, then resuspend in staining buffer for acquisition [2].
  • Data Acquisition and Analysis:
    • Acquire data on a flow cytometer, collecting a sufficient number of events.
    • Use sequential gating to identify populations: first gate on lymphocytes based on FSC/SSC, then singlets, then live cells, and finally specific immune cells using the marker panels [6].
    • Analyze the frequency of populations and the expression levels of functional markers.

Visualized Workflows and Signaling

Experimental Workflow for this compound PBMC Analysis

The following diagram outlines the complete experimental pipeline from blood draw to data analysis.

workflow start Whole Blood Collection (EDTA Tube) isolate PBMC Isolation via Density Gradient Centrifugation start->isolate culture Culture PBMCs in Complete Medium isolate->culture treat Treat with this compound (1 µM, 72 hours) culture->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Fluorescent Antibodies harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Populations & Marker Expression acquire->analyze

This compound Signaling and Immunomodulatory Mechanisms

This diagram illustrates the key molecular targets of this compound and its downstream effects on immune cells.

signaling cluster_drug This compound (Multikinase Inhibitor) cluster_targets Molecular Targets cluster_effects Cellular & Immunological Effects This compound This compound t1 FLT3 This compound->t1 t2 KIT This compound->t2 t3 PKCα This compound->t3 t4 PDGFR This compound->t4 t5 VEGFR2 This compound->t5 e1 Apoptosis of Malignant Cells t1->e1 t2->e1 e2 Reduced Treg Population t3->e2 e3 Reduced Pro-inflammatory Cytokines t3->e3 e4 Emergence of Exhausted T/NK Phenotype e1->e4 Potential Resistance

Data Interpretation and Troubleshooting

  • Minimize Pre-Analytical Variability: Adhere to the ≤6 hour PBMC isolation rule to preserve NK cell function, which is critical for assessing the drug's impact on antibody-dependent cytotoxicity [4].
  • Contextualize Treg Reduction: The observed decrease in Tregs with this compound [2] could be beneficial for breaking immune tolerance in cancer, but its net effect depends on the overall balance of the immune response.
  • Monitor Exhaustion Markers: Post-treatment, monitor T and NK cells for upregulated TIGIT, CTLA-4, and LAG-3, as these indicate an exhausted phenotype that may limit antitumor immunity [3].
  • Standardize Flow Cytometry: Use validated antibody panels and protocols to ensure consistency and reproducibility, especially in multi-center trials [6].

References

Comprehensive Application Notes and Protocols: Midostaurin Companion Diagnostic FLT3 Mutation Testing in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FLT3 Mutations in Acute Myeloid Leukemia

FLT3 (Fms-like tyrosine kinase 3) is a class III receptor tyrosine kinase that plays a critical role in the differentiation, proliferation, and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene represent one of the most frequent genetic alterations in acute myeloid leukemia (AML), occurring in approximately one-third of all AML patients. The majority of these mutations involve internal tandem duplications (ITD) in the juxtamembrane domain (approximately 23% of AML cases) or point mutations in the tyrosine kinase domain (TKD), particularly at aspartic acid residue 835 (approximately 7% of AML cases). These mutations lead to constitutive activation of FLT3 and its downstream signaling pathways, promoting aberrant cell growth and survival, and are associated with aggressive disease and poor prognosis [1].

The clinical significance of FLT3 mutations, particularly FLT3-ITD, has been well-established through numerous studies. FLT3-ITD mutations are correlated with higher leukocyte counts at diagnosis, increased relapse risk, and decreased disease-free and overall survival in both children and adults under 60 years of age. In multivariate analyses, FLT3-ITD has emerged as one of the most significant predictors of adverse outcomes in AML, leading to its classification as a high-risk marker in current risk stratification systems. According to the "two-hit" hypothesis of leukemic transformation, FLT3 mutations (classified as Class I mutations) often cooperate with other genetic alterations (particularly Class II mutations that affect transcription factors) to drive full leukemic transformation, explaining their frequent co-occurrence with mutations in genes such as NPM1 and DNMT3A [1].

The development of targeted therapies against FLT3 has revolutionized treatment for AML patients with these mutations. Midostaurin (RYDAPT), a first-generation FLT3 inhibitor, received FDA approval in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy. The approval of this compound was accompanied by the requirement for companion diagnostic testing using the LeukoStrat CDx FLT3 Mutation Assay, establishing a new paradigm for precision medicine in AML. This has been followed by additional FLT3-targeted agents, including gilteritinib and, more recently, quizartinib, further emphasizing the critical importance of accurate FLT3 mutation testing in the diagnostic workup of AML [2] [3] [4].

LeukoStrat CDx FLT3 Mutation Assay: A Companion Diagnostic

Assay Overview and Intended Use

The LeukoStrat CDx FLT3 Mutation Assay is a polymerase chain reaction (PCR)-based in vitro diagnostic test developed by Invivoscribe Technologies Inc. It is designed to detect the presence of FLT3 mutations in patients with acute myeloid leukemia. This assay serves as a companion diagnostic for multiple targeted therapies, including this compound (in the US), gilteritinib fumarate (in the US, Japan, EU, and Switzerland), and quizartinib hydrochloride (in the US, Japan, and EU). The assay's primary purpose is to assist physicians in making informed treatment decisions for AML patients by identifying those who may benefit from these FLT3-targeted therapies [2].

The LeukoStrat CDx FLT3 Mutation Assay is a globally standardized test that has been rigorously validated for the detection of clinically relevant mutations in the FLT3 gene. It specifically identifies internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), particularly the D835 and I836 mutations. The assay is intended for use with genomic DNA extracted from mononuclear cell fractions of peripheral blood or bone marrow aspirates collected in EDTA from patients with AML. The analytical performance characteristics, including sensitivity, specificity, and reproducibility, have been established through extensive clinical validation studies [2] [5].

Clinical and Analytical Validation

The clinical validity and utility of the LeukoStrat CDx FLT3 Mutation Assay were established through a bridging study that compared its performance with the clinical trial assay (CTA) used in the QuANTUM-First trial. This study demonstrated exceptional concordance between the two methods. The positive percentage agreement (PPA) was 94.7%, and the negative percentage agreement (NPA) was 100%, with the lower bounds of the 95% confidence intervals for both exceeding the pre-specified threshold of 90%. This high level of agreement confirmed that the LeukoStrat CDx FLT3 Mutation Assay could reliably identify patients with FLT3-ITD mutations who would benefit from quizartinib treatment [5].

Furthermore, the clinical validation extended to demonstrating comparable overall survival benefits between patients identified using the companion diagnostic and those in the original clinical trial population. In the intent-to-treat CDx-positive population, the median overall survival was 29.4 months for patients treated with quizartinib compared to 14.8 months for those receiving placebo (hazard ratio: 0.794). This survival benefit aligned with the results observed in the overall QuANTUM-First trial population, thereby validating the assay's effectiveness in identifying appropriate candidates for FLT3-targeted therapy [5].

Table 1: Performance Characteristics of LeukoStrat CDx FLT3 Mutation Assay

Performance Parameter Result Acceptance Criterion
Positive Percentage Agreement (PPA) 94.7% Lower bound of 95% CI ≥90%
Negative Percentage Agreement (NPA) 100% Lower bound of 95% CI ≥90%
Overall Agreement 97.5% -
Sample Size 1029 patients -

FLT3 Signaling Pathway and Therapeutic Landscape

FLT3 Signaling Biology

FLT3 is a member of the class III receptor tyrosine kinase family and plays a crucial role in hematopoietic development. Under normal physiological conditions, FLT3 activation begins with binding of the FLT3 ligand (FLT3LG), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades. The major downstream pathways include:

  • RAS/MAPK pathway: Promotes cellular proliferation and differentiation
  • PI3K/AKT pathway: Regulates cell survival and metabolism
  • STAT5 pathway: Influences gene expression and cell cycle progression

These pathways collectively regulate fundamental processes in hematopoietic cells, including survival, proliferation, and differentiation [1] [6].

In AML with FLT3 mutations, particularly ITD and TKD mutations, the receptor becomes constitutively active independent of ligand binding. This constitutive activation leads to persistent signaling through the same downstream pathways, resulting in aberrant cell growth, inhibition of apoptosis, and blocked differentiation—hallmarks of leukemogenesis. The FLT3-ITD mutation, which involves duplication of sequences in the juxtamembrane domain, is particularly associated with high leukemia burden and poor clinical outcomes [1].

Table 2: FLT3 Mutation Types in Acute Myeloid Leukemia

Mutation Type Frequency in AML Location Functional Consequence Prognostic Impact
Internal Tandem Duplication (ITD) ~24% Juxtamembrane domain Constitutive activation, dimerization Reduced overall survival, higher relapse rate
Tyrosine Kinase Domain (TKD) ~7% Activation loop (primarily D835) Disruption of autoinhibitory function Controversial, some impact on survival
Overexpression of wild-type FLT3 Variable - Enhanced signaling Worse overall survival in normal karyotype AML

The following diagram illustrates the FLT3 signaling pathway in both normal and mutated states:

FLT3_Signaling FL_Ligand FL_Ligand FLT3_Receptor FLT3_Receptor FL_Ligand->FLT3_Receptor Binding Dimerization Dimerization FLT3_Receptor->Dimerization Wild-type FLT3 Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream1 PI3K/AKT Pathway (Cell Survival) Autophosphorylation->Downstream1 Downstream2 RAS/MAPK Pathway (Proliferation) Autophosphorylation->Downstream2 Downstream3 STAT5 Pathway (Gene Expression) Autophosphorylation->Downstream3 Cellular_Responses Cellular Responses: - Survival - Proliferation - Differentiation Downstream1->Cellular_Responses Downstream2->Cellular_Responses Downstream3->Cellular_Responses Mutant_FLT3 Mutant FLT3 (ITD or TKD) Constitutive_Activation Constitutive Activation (Ligand-Independent) Mutant_FLT3->Constitutive_Activation Constitutive_Activation->Downstream1 Aberrant Signaling Constitutive_Activation->Downstream2 Constitutive_Activation->Downstream3

Diagram 1: FLT3 Signaling Pathway in Normal and Mutated States

FDA-Approved FLT3 Inhibitors and Companion Diagnostics

The current therapeutic landscape for FLT3-mutated AML includes three FDA-approved targeted therapies, each with specific indications and companion diagnostic requirements:

  • This compound (RYDAPT): Approved in 2017 for newly diagnosed FLT3-mutated AML in combination with chemotherapy. The approval was based on a randomized trial demonstrating statistically significant improvement in overall survival (HR 0.77, p=0.016) [3] [7].

  • Gilteritinib (XOSPATA): Approved for relapsed or refractory FLT3-mutated AML, demonstrating efficacy as a single agent in the salvage setting [4].

  • Quizartinib (Vanflyta): Approved in 2023 for newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy. The approval was based on the QuANTUM-First trial showing a doubling of median overall survival (32.4 months vs. 15.4 months) compared to chemotherapy alone [4] [5].

All three therapeutics require FLT3 mutation testing prior to initiation, with the LeukoStrat CDx FLT3 Mutation Assay serving as the approved companion diagnostic for patient selection. The following workflow illustrates the diagnostic and therapeutic decision pathway for AML patients:

AML_FLT3_Treatment Start Newly Diagnosed AML FLT3_Testing FLT3 Mutation Testing (LeukoStrat CDx Assay) Start->FLT3_Testing FLT3_Pos FLT3 Mutation Positive FLT3_Testing->FLT3_Pos FLT3_Neg FLT3 Mutation Negative FLT3_Testing->FLT3_Neg ITD_Subtype FLT3-ITD Positive? FLT3_Pos->ITD_Subtype Treatment1 Standard Chemotherapy FLT3_Neg->Treatment1 Treatment2 This compound + Chemotherapy (or Quizartinib for FLT3-ITD) TKD_Subtype FLT3-TKD Positive? ITD_Subtype->TKD_Subtype No Treatment3 Quizartinib + Chemotherapy (FLT3-ITD specific) ITD_Subtype->Treatment3 Yes TKD_Subtype->Treatment1 No Treatment4 This compound + Chemotherapy (Effective for ITD and TKD) TKD_Subtype->Treatment4 Yes

Diagram 2: FLT3 Testing and Treatment Decision Pathway for AML

Table 3: FDA-Approved FLT3 Inhibitors in Acute Myeloid Leukemia

Therapeutic Agent Year Approved Indication Companion Diagnostic Overall Survival Benefit Common Adverse Reactions
This compound (RYDAPT) 2017 Newly diagnosed FLT3+ AML with chemotherapy LeukoStrat CDx FLT3 Mutation Assay HR 0.77, p=0.016 Febrile neutropenia, nausea, mucositis, vomiting
Gilteritinib (XOSPATA) 2018 Relapsed/refractory FLT3+ AML LeukoStrat CDx FLT3 Mutation Assay Not applicable (single-arm trial) Transaminase elevation, fatigue, fever
Quizartinib (Vanflyta) 2023 Newly diagnosed FLT3-ITD+ AML with chemotherapy LeukoStrat CDx FLT3 Mutation Assay Median OS: 32.4 mo vs 15.4 mo (chemotherapy alone) Myelosuppression, prolonged QT interval

Experimental Protocols and Methodologies

LeukoStrat CDx FLT3 Mutation Assay Protocol
4.1.1 Sample Preparation and DNA Extraction
  • Sample Requirements: Collect peripheral blood (5-10 mL) or bone marrow aspirate (2-3 mL) in EDTA tubes. Process samples within 48 hours of collection.
  • Mononuclear Cell Isolation: Using density gradient centrifugation (Ficoll-Paque PLUS), isolate mononuclear cells according to manufacturer's instructions.
  • DNA Extraction: Extract genomic DNA using validated methods (e.g., QIAamp DNA Blood Mini Kit). DNA concentration should be ≥10 ng/μL, with A260/A280 ratio of 1.8-2.0.
  • DNA Quality Assessment: Assess DNA integrity by agarose gel electrophoresis or alternative methods. High-molecular-weight DNA without significant degradation is required for reliable results [2] [5].
4.1.2 PCR Amplification and Mutation Detection

The LeukoStrat CDx FLT3 Mutation Assay utilizes a multiplex PCR approach followed by capillary electrophoresis for fragment analysis. The detailed protocol consists of the following steps:

  • Reaction Setup: Prepare PCR master mix according to manufacturer's specifications. Include controls (positive, negative, no-template) in each run.
  • Thermal Cycling:
    • Initial Denaturation: 95°C for 2 minutes
    • 35 cycles of:
      • Denaturation: 95°C for 30 seconds
      • Annealing: 60°C for 30 seconds
      • Extension: 72°C for 45 seconds
    • Final Extension: 72°C for 7 minutes
  • Capillary Electrophoresis: Denature PCR products and analyze on capillary electrophoresis system (e.g., ABI 3500 Series).
  • Data Analysis: Use specialized software to identify ITD mutations (size shifts) and TKD mutations (restriction fragment length polymorphisms) [2] [5].
FLT3 Inhibitor Sensitivity Testing Protocol
4.2.1 In Vitro Drug Sensitivity Assay

This protocol evaluates the sensitivity of primary AML blasts or FLT3-mutated cell lines to FLT3 inhibitors such as this compound, providing valuable data for preclinical studies and mechanism-of-action investigations.

  • Cell Preparation: Isate primary AML blasts from patient samples or maintain FLT3-mutated cell lines (e.g., MOLM-14, MV4-11) in appropriate culture conditions.
  • Drug Treatment: Prepare serial dilutions of this compound (typically ranging from 0.1 nM to 1000 nM). Treat cells in triplicate for 72 hours.
  • Viability Assessment: Measure cell viability using MTT or CellTiter-Glo assays according to manufacturer's protocols.
  • IC50 Calculation: Generate dose-response curves and calculate IC50 values using nonlinear regression analysis (four-parameter logistic model) [7].
4.2.2 Phospho-FLT3 Inhibition Assay

This protocol assesses the biochemical efficacy of FLT3 inhibitors by measuring phosphorylation status of FLT3 and downstream signaling molecules.

  • Cell Treatment: Treat FLT3-mutated cells with varying concentrations of this compound (1-100 nM) for 2-4 hours.
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Immunoprecipitation: Incubate lysates with anti-FLT3 antibody followed by protein A/G beads.
  • Western Blotting:
    • Separate proteins by SDS-PAGE
    • Transfer to PVDF membrane
    • Probe with anti-phospho-FLT3 (Tyr591) and anti-total FLT3 antibodies
    • Detect using enhanced chemiluminescence
  • Densitometric Analysis: Quantify band intensities and calculate percentage inhibition relative to untreated controls [7].

Table 4: Key Protocol Parameters for FLT3 Mutation Testing and Inhibitor Response

Protocol Component Key Parameters Quality Control Measures Acceptance Criteria
Sample Preparation DNA concentration ≥10 ng/μL, A260/A280: 1.8-2.0 Spectrophotometric/Nanodrop analysis DNA yield ≥1 μg, no degradation
PCR Amplification 35 cycles, annealing at 60°C Positive and negative controls Amplification of control samples
Capillary Electrophoresis Injection parameters: 1-3 kV, 10-30 seconds Size standards in each sample Distinct peaks, baseline resolution
Drug Sensitivity Assay 72-hour treatment, 8-point dilution series Vehicle controls, reference inhibitors Z' factor >0.5, CV <20%
Western Blot Analysis 10-20 μg protein/lane, specific antibodies Loading controls, positive/negative lysates Clear band detection, minimal background

Conclusion and Future Perspectives

The development of this compound and its companion diagnostic, the LeukoStrat CDx FLT3 Mutation Assay, represents a significant advancement in the precision medicine approach to acute myeloid leukemia. The integration of mandatory FLT3 mutation testing at diagnosis has fundamentally changed the standard of care for AML patients, enabling identification of those who will benefit from targeted FLT3 inhibition. The clinical efficacy of this compound, demonstrated by significant improvement in overall survival when combined with standard chemotherapy, has established a new treatment paradigm for FLT3-mutated AML [3] [7].

The future of FLT3-targeted therapy continues to evolve with the recent approval of quizartinib for FLT3-ITD-positive AML, showing even more pronounced survival benefits in the QuANTUM-First trial. The refinement of mutation detection methodologies, including the incorporation of next-generation sequencing and minimal residual disease monitoring, promises to further enhance patient selection and treatment optimization. Additionally, ongoing research into combination therapies and mechanisms of resistance will likely expand the utility of FLT3 inhibitors in the coming years, solidifying the critical role of companion diagnostics in AML management [4] [5].

References

Midostaurin maintenance therapy duration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Workflow

For research and development purposes, the following workflow details the application of midostaurin from diagnosis through maintenance, as validated in the RATIFY trial.

Start Patient Diagnosis: FLT3-Mutated AML A Induction Chemotherapy (7+3 regimen) + this compound (50 mg twice daily) Start->A B Consolidation Chemotherapy (High-Dose Cytarabine) + this compound (50 mg twice daily) A->B Upon Achieving Remission C Maintenance Therapy This compound Monotherapy (50 mg twice daily) B->C Post-Consolidation End Treatment Completion (After 12 Months) C->End 12 Months Total (Approx. twelve 28-day cycles)

Key Methodological Details:

  • Patient Population: The protocol is for adults with newly diagnosed AML confirmed to have FLT3 mutations (ITD or TKD) [1] [2].
  • Concomitant Therapy: During the induction and consolidation phases, this compound is administered in conjunction with standard chemotherapy. Maintenance therapy begins after the completion of consolidation and is administered as a single agent [2].
  • Dosing Consideration: The 50 mg twice daily dose was established as the maximum tolerated dose in combination studies and was used in the pivotal RATIFY trial [1].

Efficacy and Safety Data

Long-term follow-up data from the RATIFY trial provides evidence for the benefits of this 12-month maintenance regimen.

Outcome Measure Findings from RATIFY Trial (10-Year Follow-up)
Overall Survival (OS) 43.7% in the this compound group vs. 38.6% in the placebo group (among patients who achieved CR) [3].
Relapse Risk Patients with favorable or intermediate-risk AML who received this compound maintenance had a reduced risk of relapse [3].
Stem Cell Transplant (SCT) 61.5% of patients in the this compound group who achieved CR proceeded to transplant, vs. 49% in the placebo group [3].
Common Adverse Events Anemia (Grade ≥3: 92.7%), rash (Grade ≥3: 14.1%), nausea [2].

Pharmacological and Mechanistic Insights

Understanding this compound's properties is crucial for protocol design and managing drug interactions.

  • Mechanism of Action: this compound is a Type I FLT3 inhibitor, meaning it binds to the active conformation of the FLT3 receptor. This allows it to target both FLT3-ITD and FLT3-TKD mutations, a key differentiator from Type II inhibitors [2].
  • Pharmacokinetics: this compound is rapidly absorbed and metabolized primarily by cytochrome P450 3A4 (CYP3A4). It has active metabolites (CGP62221 and CGP52421) with long half-lives (32 and 482 hours, respectively), which contribute to its sustained activity [1].
  • Drug-Drug Interactions: Co-administration with strong CYP3A4 inhibitors or inducers should be avoided or closely monitored, as they can significantly alter this compound exposure [1].

Key Considerations for Clinical Development

  • Patient Selection: The 12-month maintenance benefit is most clearly established for patients who received this compound during their initial induction and consolidation phases, as per the RATIFY protocol and reflected in European LeukemiaNet (ELN) guidelines [4].
  • Distinction from Other FLT3 Inhibitors: Unlike this compound, the recently approved FLT3 inhibitor quizartinib is continued for up to 3 years as maintenance therapy, based on the QuANTUM-First trial [5] [4]. Gilteritinib is currently approved for relapsed/refractory AML, and its role as post-transplant maintenance is under investigation [2].
  • Safety Monitoring: While generally manageable, this compound can cause gastrointestinal side effects (e.g., nausea, vomiting) and myelosuppression. Proactive management is recommended to support treatment continuity through the 12-month period [5] [1].

References

Comprehensive Application Notes and Protocol for Midostaurin in Systemic Mastocytosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Disease Context

Systemic mastocytosis (SM) is a rare clonal myeloid neoplasm characterized by the pathological accumulation of neoplastic mast cells in various organs, including the bone marrow, liver, spleen, and gastrointestinal tract. The disease spectrum ranges from indolent forms with near-normal life expectancy to advanced variants with poor prognosis. The 2016 WHO classification (updated in 2022) categorizes SM into several subtypes: cutaneous mastocytosis (CM), indolent systemic mastocytosis (ISM), smoldering systemic mastocytosis (SSM), aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated hematological neoplasm (SM-AHN), and mast cell leukemia (MCL). Advanced systemic mastocytosis (AdvSM) encompasses ASM, SM-AHN, and MCL, which collectively represent the more severe forms of the disease with significantly reduced survival rates.

The central molecular driver in approximately 80-90% of SM cases is the KIT D816V mutation, which results in constitutive activation of the KIT tyrosine kinase receptor, leading to uncontrolled mast cell proliferation and survival independent of its ligand, stem cell factor (SCF). This gain-of-function mutation occurs in the phosphotransferase domain of the receptor, causing conformational changes that promote dimerization and continuous signaling through downstream pathways such as JAK/STAT, PI3K/AKT, and MAPK. Additional somatic mutations in genes including TET2, SRSF2, ASXL1, and RUNX1 are frequently observed in advanced cases and contribute to disease progression and poorer prognosis.

Table: Classification of Systemic Mastocytosis Subtypes

Subtype Clinical Features Prognosis
Indolent SM (ISM) Mediator-related symptoms, no organ dysfunction Normal life expectancy
Smoldering SM (SSM) High mast cell burden (B-findings) but no C-findings Higher risk of progression than ISM
Aggressive SM (ASM) Organ impairment (C-findings) Median survival 3.5 years
SM-AHN SM with associated hematologic neoplasm Median survival 2 years
Mast Cell Leukemia ≥20% mast cells in bone marrow, circulating mast cells Median survival <6 months

Drug Profile and Mechanism of Action

Molecular Pharmacology

Midostaurin (RYDAPT) is an orally administered multikinase inhibitor that targets multiple receptor tyrosine kinases. Its primary mechanism of action in systemic mastocytosis revolves around its potent inhibition of both wild-type and mutant KIT, including the D816V mutation that drives mast cell proliferation in most patients. Biochemically, this compound functions through competitive binding at the ATP-binding site of the kinase domain, effectively suppressing receptor autophosphorylation and downstream signaling cascades. In vitro studies demonstrate that this compound inhibits KIT D816V with an IC50 of approximately 40 nM, effectively suppressing mast cell proliferation and inducing apoptosis in neoplastic mast cells.

Beyond KIT inhibition, this compound exhibits activity against several other kinases relevant to hematologic malignancies, including FLT3 (fms-like tyrosine kinase 3), PDGFR (platelet-derived growth factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and members of the protein kinase C (PKC) family. This broad kinase inhibition profile contributes to both its therapeutic efficacy and its adverse effect spectrum. This compound is extensively metabolized in the liver primarily via cytochrome P450 3A4 (CYP3A4) into two major active metabolites, CGP62221 and CGP52421, which possess similar kinase inhibition profiles to the parent compound.

KIT Signaling Pathway and this compound Inhibition

The following diagram illustrates the KIT signaling pathway and the mechanism of this compound inhibition:

G cluster_pathway KIT Signaling Pathway KIT_WT KIT Wild-Type Dimerization Receptor Dimerization & Activation KIT_WT->Dimerization Activates KIT_mutant KIT D816V Mutant KIT_mutant->Dimerization Constitutive SCF Stem Cell Factor (SCF) SCF->KIT_WT Binding Downstream1 JAK/STAT Pathway Dimerization->Downstream1 Phosphorylation Downstream2 PI3K/AKT Pathway Dimerization->Downstream2 Phosphorylation Downstream3 MAPK Pathway Dimerization->Downstream3 Phosphorylation MC_Proliferation Mast Cell Proliferation & Survival Downstream1->MC_Proliferation Downstream2->MC_Proliferation Downstream3->MC_Proliferation This compound This compound Inhibition This compound->KIT_mutant Potent Inhibition This compound->Dimerization Broad Inhibition

Treatment Protocol and Dosing Guidelines

Recommended Dosing and Administration

The standard recommended dosage of this compound for adults with advanced systemic mastocytosis is 100 mg twice daily (approximately every 12 hours) with food, administered continuously in 28-day cycles until disease progression or unacceptable toxicity. Administration with food significantly improves absorption, increasing this compound exposure by approximately 1.5-fold compared to fasting conditions. Capsules should be swallowed whole with water and not opened or crushed. Treatment should be initiated under the supervision of clinicians experienced in the management of hematologic malignancies, particularly mastocytosis.

Dose modification guidelines are essential for managing adverse events. For Grade 2 toxicities (moderate), temporary interruption until resolution to Grade ≤1 may be necessary, followed by resumption at the same dose. For Grade 3-4 toxicities (severe or life-threatening), treatment should be interrupted until resolution to Grade ≤1, with resumption at a reduced dose of 50 mg twice daily. Subsequent re-escalation to 100 mg twice daily may be considered based on clinical judgment. For hematologic toxicities in SM-AHN patients, dose modification rather than cessation is generally recommended, with close monitoring of blood counts throughout treatment.

Recent real-world evidence from the German Registry on Disorders of Eosinophils and Mast Cells (GREM) indicates that approximately 20% of patients start at a reduced dose of ≤150 mg daily due to comorbidities or advanced age, with 40% of those starting at 200 mg daily eventually requiring dose reduction to ≤150 mg daily, primarily for improved tolerability. Importantly, response rates appear largely dose-independent, making dose adjustments for tolerability a practical approach in clinical practice without significantly compromising efficacy [1].

Response Assessment Criteria

Response to this compound in advanced systemic mastocytosis is evaluated using standardized criteria that assess improvement in organ damage and reduction in mast cell burden:

  • Modified Valent Criteria: Focus on regression of C-findings (organ damage) with categories including complete remission (CR), incomplete remission (ICR), pure clinical response (PR), and stable disease [2].
  • IWG-MRT-ECNM Criteria: International Working Group-Myeloproliferative Neoplasms Research and Treatment & European Competence Network on Mastocytosis criteria provide standardized response assessment across disease parameters [1].
  • Pure Pathological Response (PPR) Criteria: Focus specifically on histological improvement in bone marrow mast cell infiltrates and reduction in KIT D816V allele burden [1].

Table: this compound Dosing Regimen and Modification Guidelines

Parameter Recommended Protocol Evidence Source
Standard Dose 100 mg twice daily with food FDA-approved labeling [2]
Treatment Cycles Continuous 28-day cycles until progression/unacceptable toxicity Phase 2 trial CPKC412D2201 [2]
Dose Reduction Level 50 mg twice daily Manufacturer's guidelines [3]
Median Treatment Duration 11 months (49% receive ≥1 year) Clinical trial data [2]
Real-world Starting Dose 80% start at 200 mg/day, 20% at ≤150 mg/day GREM registry [1]
Dose Maintenance 70% maintain starting dose at 12 months GREM registry [1]

Clinical Efficacy Data

Pivotal Clinical Trial Results

The efficacy of this compound in advanced systemic mastocytosis was established in the pivotal, multicenter, single-arm, open-label phase II trial (CPKC412D2201, NCT00233454), which enrolled 116 patients with AdvSM (ASM, SM-AHN, or MCL). In the primary efficacy population of 89 patients with measurable C-findings, the confirmed overall response rate by modified Valent criteria was 38% in ASM patients (6/16) and 16% in SM-AHN patients (9/57), with no complete remissions reported. The median duration of response was not reached in either subgroup, with responses lasting from 6.6+ to 52.1+ months [2]. For mast cell leukemia, one of 21 patients (5%) achieved a complete remission according to modified IWG-MRT-ECNM criteria.

The clinical benefit of this compound extends beyond these objective response measures to meaningful improvements in organ function and symptom control. In patients with transfusion-dependent anemia at baseline, 29% (8/28) became transfusion-independent during treatment. Additionally, reductions in serum tryptase levels ≥50% were observed in 59% of evaluable patients, providing a biochemical correlate of reduced mast cell burden [2]. The survival benefit of this compound was demonstrated in a propensity score-weighted analysis showing superior efficacy compared to cladribine, which had been widely used off-label for AdvSM [1].

Real-World Evidence

Real-world studies have complemented the clinical trial findings and provided insights into this compound use in diverse practice settings. The German Registry analysis of 79 AdvSM patients reported response rates of 60% by modified Valent criteria, 29% by IWG-MRT-ECNM criteria, and 13% by pure pathological response criteria [1]. Importantly, this study demonstrated that response duration correlated significantly with improved overall survival (p<0.001), highlighting the importance of maintaining therapy in responding patients.

The GREM registry analysis also revealed that responses were largely dose-independent across the different criteria, supporting the strategy of dose adjustments to manage toxicity without substantially compromising efficacy. With a cumulative observation period of 146 patient-years and a median treatment duration of 1.0 year, this real-world evidence confirms the durable responses and clinical benefit of this compound across different dosing regimens used in practice [1].

Table: Clinical Efficacy of this compound in Advanced Systemic Mastocytosis

Efficacy Parameter ASM SM-AHN MCL Overall
Patients Evaluable 16 57 21 89
ORR (Modified Valent) 38% (6/16) 16% (9/57) - -
Complete Response 0% 0% 5% (1/21) -
Median DOR Not reached Not reached - -
DOR Range 12.1+ to 36.8+ months 6.6+ to 52.1+ months - -
Transfusion Independence 29% (8/28 with baseline TD anemia) - - -
Real-world ORR 60% (Modified Valent) 29% (IWG-MRT-ECNM) 13% (PPR) -

Safety Profile and Management

Adverse Event Monitoring and Management

This compound treatment is associated with a characteristic safety profile that requires proactive management. In the pivotal trial, 56% of patients required dose modifications for toxicity, and 21% discontinued treatment due to adverse events [2]. The most frequent non-hematologic adverse events (occurring in ≥30% of patients) include nausea (82%), vomiting (68%), diarrhea (54%), edema (34%), musculoskeletal pain (32%), fatigue (32%), abdominal pain (30%), and upper respiratory tract infection (30%). These events are generally manageable with supportive care and dose modifications.

Hematologic toxicities represent an important aspect of this compound safety monitoring, with new or worsening Grade ≥3 lymphopenia (34%), anemia (28%), thrombocytopenia (23%), and neutropenia (18%) observed in the clinical trial population [2]. Regular monitoring of complete blood counts is essential, particularly during the first few months of therapy and in patients with pre-existing cytopenias. For SM-AHN patients, careful differentiation between disease-related cytopenias and treatment-induced myelosuppression is crucial for appropriate management.

Drug-Drug Interactions

This compound is primarily metabolized by CYP3A4 and exhibits complex drug interaction potential. Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) should be avoided unless the benefit outweighs the risk; if unavoidable, close monitoring for adverse reactions is recommended. Similarly, concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin) may decrease this compound exposure and reduce efficacy, and should generally be avoided.

A dedicated drug interaction study in healthy participants demonstrated that this compound has only a minor inhibitory effect on P-glycoprotein (20% increase in digoxin exposure), a mild inhibitory effect on BCRP (37-48% increase in rosuvastatin AUC), and no significant inhibition of CYP2D6 [4]. These findings suggest a relatively low potential for this compound to act as a perpetrator in drug interactions with substrates of these pathways, though appropriate caution remains warranted when coadministering with sensitive substrates.

Table: Adverse Event Profile and Management Strategies

Adverse Event Incidence (All Grades) Grade ≥3 Incidence Management Strategies
Nausea/Vomiting 82%/68% 4%/5% Prophylactic antiemetics, administer with food, dose interruption/reduction
Diarrhea 54% 4% Antidiarrheal medications, ensure hydration, dose interruption for severe cases
Edema 34% 2% Diuretics if appropriate, evaluate for other causes, dose reduction if severe
Fatigue 32% 2% Schedule activities, rule out other causes (anemia, hypothyroidism)
Hematologic Toxicity Varies by parameter 18-34% Regular CBC monitoring, dose interruption/reduction, growth factors per guidelines
Discontinuation Syndrome 17% after abrupt cessation - Implement dose tapering, corticosteroid bridging when discontinuing [1]

Experimental and Assessment Protocols

KIT D816V Mutation Detection Protocol

Principle: Detection of the KIT D816V mutation is essential for diagnosis and treatment decisions in systemic mastocytosis. This protocol utilizes allele-specific quantitative PCR (qPCR) to identify and quantify the mutation burden in bone marrow or peripheral blood samples.

Methodology:

  • Sample Preparation: Collect bone marrow aspirate (2-3 mL) in EDTA or peripheral blood (5-10 mL) in EDTA tubes. Isolate mononuclear cells using density gradient centrifugation (Ficoll-Paque PLUS). Extract RNA using silica-membrane columns with DNase treatment to remove genomic DNA contamination.
  • cDNA Synthesis: Perform reverse transcription using 1μg RNA, random hexamers, and reverse transcriptase in 20μL reaction volume. Incubate at 25°C for 10 minutes, 42°C for 30 minutes, 85°C for 5 minutes.
  • qPCR Amplification: Prepare reaction mix with allele-specific forward primer (D816V mutant), common reverse primer, and dual-labeled hydrolysis probe. Use the following cycling conditions: 95°C for 10 minutes, followed by 45 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include standard curves with known mutation percentages (0.1%, 1%, 10%, 100%) for quantification.
  • Analysis: Calculate mutant allele burden as percentage of total KIT alleles using the formula: (Mutant KIT copies/Total KIT copies) × 100. Report positive if ≥0.1% mutant alleles detected.

Quality Control: Include positive controls (known D816V mutant DNA), negative controls (wild-type DNA), and no-template controls in each run. The assay should demonstrate sensitivity to detect at least 0.01% mutant alleles in background of wild-type DNA.

Treatment Response Assessment Workflow

The following diagram illustrates the comprehensive response assessment workflow for this compound in systemic mastocytosis:

G cluster_assessment Response Assessment Components cluster_criteria Response Criteria Application Baseline Baseline Assessment (Pre-treatment) Clinical Clinical Evaluation (C-findings, symptoms) Baseline->Clinical Lab Laboratory Tests (Tryptase, CBC, LFTs) Baseline->Lab Pathological Pathological Assessment (Bone marrow biopsy) Baseline->Pathological Molecular Molecular Analysis (KIT D816V allele burden) Baseline->Molecular Integrate Integrate Findings Clinical->Integrate Lab->Integrate Pathological->Integrate Molecular->Integrate Valent Apply Modified Valent Criteria Integrate->Valent IWG Apply IWG-MRT-ECNM Criteria Integrate->IWG PPR Apply PPR Criteria Integrate->PPR Response Document Response Category Valent->Response IWG->Response PPR->Response

Pharmacokinetic Drug Interaction Assessment

Purpose: This protocol evaluates potential drug-drug interactions between this compound and substrates of key drug transporters and enzymes, specifically P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and cytochrome P450 2D6 (CYP2D6).

Study Design:

  • Arm 1 (P-gp/BCRP Assessment): Healthy participants receive single doses of probe substrates digoxin (0.25 mg, P-gp) and rosuvastatin (10 mg, BCRP) alone and then with this compound 100 mg. Serial blood samples collected over 72 hours for pharmacokinetic analysis.
  • Arm 2 (CYP2D6 Assessment): Participants with functional CYP2D6 genes receive dextromethorphan (30 mg, CYP2D6 substrate) alone and with this compound 100 mg. Blood and urine samples collected over 24 hours for parent drug and metabolite (dextrorphan) quantification.
  • Sample Analysis: Use validated LC-MS/MS methods to quantify drug concentrations. Calculate PK parameters including AUC0-t, AUC0-∞, Cmax, tmax, and t1/2.

Data Analysis: Compute geometric mean ratios (GMR) with 90% confidence intervals for probe substrate PK parameters with and without this compound. Criteria for significant interaction: GMR 90% CI falling outside 80-125% range.

Expected Results: Based on published data, this compound demonstrates minor inhibition of P-gp (20% increase in digoxin exposure), mild inhibition of BCRP (37-48% increase in rosuvastatin AUC), and no significant inhibition of CYP2D6 [4].

Emerging Research and Future Directions

The treatment landscape for systemic mastocytosis continues to evolve with several emerging therapeutic approaches. Next-generation KIT inhibitors including ripretinib, bezuclastinib, elenestinib, masitinib, and nintedanib are under investigation with potentially improved selectivity and safety profiles [5]. Additionally, novel therapeutic strategies are targeting alternative pathways beyond KIT inhibition, including Bruton's kinase inhibitors (TL-895), anti-interleukin-6 antibodies (sarilumab), anti-Siglec-8 antibodies (lirentelimab), and targeted agents against mTOR and CD33 [5].

The recent approval of avapritinib for both advanced and indolent systemic mastocytosis represents a significant advancement, particularly given its more potent and specific inhibition of KIT D816V compared to this compound [5]. However, real-world data are still needed to confirm preliminary results and establish the optimal sequencing of these targeted therapies. Research is also exploring combination strategies that address the complex mutational landscape of advanced SM, particularly the high-frequency concomitant mutations in genes such as SRSF2, ASXL1, and RUNX1 that confer poorer prognosis.

Emerging drug delivery approaches utilizing nanoparticle technology aim to enhance mast cell selectivity and therapeutic efficacy while minimizing off-target effects [6]. These innovative strategies represent promising avenues for addressing the longstanding challenges in selectively targeting mast cells and modulating their behavior in mastocytosis and related disorders.

References

Comprehensive Application Notes: Management of Midostaurin Drug Interactions in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Midostaurin’s Metabolic Profile and Clinical Significance

This compound (Rydapt) represents a first-generation multitargeted tyrosine kinase inhibitor approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML) in combination with chemotherapy and as monotherapy for advanced systemic mastocytosis (advSM). This compound exhibits complex metabolic characteristics that present unique challenges in clinical development and therapeutic use. The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), generating two active metabolites, CGP52421 and CGP62221, which contribute to its pharmacological activity and elimination profile [1] [2]. This compound displays time-dependent pharmacokinetics characterized by an initial increase in plasma concentrations during the first week of dosing followed by a decline to steady-state levels after approximately 28 days, largely attributed to autoinduction of CYP3A4 metabolism by this compound and its metabolites [2].

The management of this compound's drug-drug interactions (DDIs) is particularly relevant in oncology practice where concomitant CYP3A4 inhibitors (especially antifungal azoles) are routinely employed for infection prophylaxis in immunocompromised patients. Understanding these interactions is crucial for drug development scientists and clinical researchers designing combination therapies and implementing appropriate monitoring strategies. These application notes provide a comprehensive framework for evaluating and managing this compound DDIs through integrated analysis of clinical data, physiologically based pharmacokinetic (PBPK) modeling, and practical clinical protocols [1] [3].

Metabolic Pathways and Interaction Mechanisms

Primary Metabolism and Pharmacokinetic Properties

This compound exhibits complex pharmacokinetic behavior characterized by multi-compartmental distribution and time-dependent clearance. Following oral administration, this compound achieves peak plasma concentrations within 1-3 hours and demonstrates a mean terminal half-life of approximately 20-25 hours for parent drug, while its active metabolite CGP52421 exhibits a considerably longer half-life (approximately 400 hours) due to enterhepatic recycling [2] [4]. The time-dependent autoinduction of CYP3A4-mediated metabolism results in a 2.5-fold decrease in this compound exposure between initial dosing and steady-state (reached by day 28), necessitating consideration of this phenomenon in DDI study design and clinical management [2].

This compound's metabolism occurs primarily through hepatic CYP3A4-mediated transformations, including hydroxylation and O-demethylation, with subsequent glucuronidation of metabolites. The two major active metabolites, CGP52421 and CGP62221, demonstrate comparable pharmacological activity to the parent drug and contribute significantly to overall drug exposure, with CGP52421 achieving area under the curve (AUC) values approximately 20-fold higher than parent this compound at steady-state [1] [2]. Excretion occurs predominantly (95%) via the hepatobiliary route, with feces representing the major elimination pathway (91% as metabolites, 4% as unchanged drug), while renal elimination is minimal [4] [3].

Complex Interaction Mechanisms

This compound and its metabolites function as both substrates and modulators of multiple drug-metabolizing enzymes and transporters, creating potential for complex bidirectional interactions:

  • CYP3A4 interactions: this compound acts as a substrate, weak mixed inhibitor, and inducer of CYP3A4, with the net effect representing a balance between inhibition and induction components [2] [5]

  • Transporter interactions: In vitro studies indicate this compound inhibits breast cancer resistance protein (BCRP), organic anion transporting polypeptide (OATP1B1), and P-glycoprotein (P-gp), though clinical relevance varies [6]

  • Other CYP enzyme interactions: this compound demonstrates weak induction of CYP2B6 and minimal effects on CYP2C8 and CYP2D6 at clinical doses [5]

The following diagram illustrates this compound's primary metabolic pathways and interaction mechanisms:

Midostaurin_Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Biliary Biliary This compound->Biliary Minimal (4%) CGP52421 CGP52421 CYP3A4->CGP52421 Active Metabolite CGP62221 CGP62221 CYP3A4->CGP62221 Active Metabolite CGP52421->Biliary Enterohepatic Recycling CGP62221->Biliary Feces Feces Biliary->Feces Major Route (95%)

Clinical DDI Evidence and Quantitative Assessment

CYP3A4-Mediated Interactions

Clinical investigations have systematically evaluated the magnitude and direction of this compound's interactions with CYP3A4 modulators. A phase I study in healthy volunteers demonstrated that coadministration with the strong CYP3A4 inhibitor ketoconazole resulted in a 10-fold increase in this compound AUC following single-dose administration [7]. However, data from the phase III RATIFY trial in AML patients revealed a more modest 1.44-fold increase in this compound exposure when coadministered with strong CYP3A4 inhibitors (primarily posaconazole and voriconazole) during induction chemotherapy, suggesting the autoinduction process attenuates this interaction at steady-state [1] [8].

Conversely, concomitant use with the strong CYP3A4 inducer rifampicin resulted in a greater than 10-fold decrease in this compound exposure in healthy volunteer studies [7] [9]. This dramatic reduction necessitated a contraindication in the prescribing information against coadministration with strong CYP3A4 inducers [4]. The differential magnitude of interaction observed between single-dose healthy volunteer studies and multiple-dose patient populations highlights the importance of context-dependent DDI assessment and the limitations of extrapolating from simplified experimental models to complex clinical scenarios [7].

This compound as Perpetrator of CYP-Mediated Interactions

Comprehensive DDI studies have characterized this compound's potential to alter the pharmacokinetics of coadministered drugs. At steady-state (50 mg twice daily), this compound demonstrates minimal net effect on CYP3A4 activity, with coadministration resulting in only a 10% increase in midazolam (sensitive CYP3A4 substrate) Cmax and 3-4% decrease in AUC [5]. Similarly, this compound exhibits weak induction of CYP2B6 (48-49% decrease in bupropion AUC) and negligible effects on CYP2C8 (6% decrease in pioglitazone AUC) [5].

Table 1: this compound as Victim of Drug Interactions

Perpetrator Drug Interaction Mechanism This compound Exposure Change Clinical Recommendation
Strong CYP3A4 inhibitors (ketoconazole, posaconazole, voriconazole) CYP3A4 inhibition 1.44-fold increase (steady-state); 10-fold increase (single-dose) No dose adjustment needed; monitor for adverse events [1] [8]
Strong CYP3A4 inducers (rifampicin, phenytoin, carbamazepine) CYP3A4 induction >10-fold decrease Avoid concomitant use [4] [9]
Moderate CYP3A4 inducers CYP3A4 induction Not formally studied; expected decrease Avoid or use with caution [4]

Table 2: this compound as Perpetrator of Drug Interactions

Victim Drug Interaction Mechanism Exposure Change Clinical Relevance
Midazolam (CYP3A4 substrate) CYP3A4 inhibition/induction (net effect) 10% ↑ Cmax; 3-4% ↓ AUC Minimal; no dose adjustment [5]
Bupropion (CYP2B6 substrate) CYP2B6 induction 55% ↓ Cmax; 48-49% ↓ AUC Weak induction; monitor efficacy [5]
Pioglitazone (CYP2C8 substrate) CYP2C8 inhibition/induction 10% ↓ Cmax; 6% ↓ AUC Minimal; no dose adjustment [5]
Rosuvastatin (BCRP/OATP1B1 substrate) Transporter inhibition 37-48% ↑ AUC; 100% ↑ Cmax Mild; consider temporary statin discontinuation [6]
Digoxin (P-gp substrate) P-gp inhibition 20% ↑ AUC and Cmax Minor; no dose adjustment [6]
Ethinyl estradiol (oral contraceptive) CYP3A4-mediated metabolism 26% ↑ Cmax; 7-10% ↑ AUC Not clinically relevant [5]
Levonorgestrel (oral contraceptive) CYP3A4-mediated metabolism 19% ↑ Cmax; 29-42% ↑ AUC Not clinically relevant [5]

Clinical Management Strategies and Protocols

Decision Framework for CYP3A4 Inhibitor Coadministration

The management of this compound interactions with strong CYP3A4 inhibitors requires a structured approach informed by clinical context, alternative options, and monitoring capabilities. Analysis of the RATIFY trial demonstrated that despite the observed increase in this compound exposure with concomitant strong CYP3A4 inhibitors, no clinically relevant differences in safety outcomes were noted, supporting the recommendation that no dose adjustment is necessary in this setting [1] [8]. The following decision pathway provides guidance for clinical management:

DDI_Management Start Patient Requiring this compound + CYP3A4 Inhibitor Assess Assess Infection Risk & Alternative Options Start->Assess Option1 Consider moderate CYP3A4 inhibitor (e.g., isavuconazole, fluconazole) Assess->Option1 Lower infection risk Option2 Continue strong CYP3A4 inhibitor with enhanced monitoring Assess->Option2 High fungal infection risk Outcomes Continue therapy with standard monitoring Option1->Outcomes Monitor Implement Enhanced Monitoring Protocol Option2->Monitor Monitor->Outcomes No significant toxicities

Comprehensive Monitoring Protocol

When concomitant use of strong CYP3A4 inhibitors with this compound is unavoidable, implement the following structured monitoring protocol based on clinical trial experience and pharmacokinetic analysis:

  • Baseline assessment: Obtain complete blood count, comprehensive metabolic panel (including hepatic and renal function), and baseline ECG for QTc assessment [4] [3]

  • Early therapy monitoring (Days 1-14): Monitor for nausea and vomiting (implement aggressive antiemetic prophylaxis), check electrolytes (potassium, magnesium, calcium) twice weekly, and perform weekly ECG if concurrent QTc-prolonging agents are used [3]

  • Hematologic monitoring: Monitor complete blood counts at least weekly for the first 4 weeks, every other week for the following 8 weeks, then monthly thereafter [4]

  • Exposure-related toxicity vigilance: Closely monitor for grade 3/4 infection-related adverse events, which occurred more frequently in patients receiving concomitant strong CYP3A4 inhibitors in clinical trials [1] [8]

  • Dose modification guidelines: For systemic mastocytosis patients experiencing toxicity, interrupt this compound until resolution, then resume at reduced dose (50 mg twice daily) with subsequent re-escalation if tolerated [4]

Experimental Protocols for DDI Assessment

Clinical DDI Study Design

The comprehensive characterization of this compound's DDI potential employed systematic clinical pharmacology studies in healthy volunteers and patient populations. The following protocol outlines a standardized approach for assessing this compound DDIs:

Study Population: Healthy adults (age 18-55) with comprehensive inclusion/exclusion criteria; for patient studies, newly diagnosed FLT3-mutated AML or advSM patients [5]

Dosing Regimen:

  • This compound: 50 mg twice daily (AML dose) or 100 mg twice daily (advSM dose) administered with food for 24-28 days to achieve steady-state [5]
  • Probe substrates: Single doses of midazolam (CYP3A4), bupropion (CYP2B6), pioglitazone (CYP2C8), digoxin (P-gp), and rosuvastatin (BCRP/OATP1B) administered alone and during this compound steady-state [6] [5]
  • Strong CYP3A4 inhibitors: Ketoconazole 400 mg QD for 10 days with single-dose this compound [7]
  • Strong CYP3A4 inducers: Rifampicin 600 mg QD for 14 days with single-dose this compound [9]

Pharmacokinetic Sampling: Intensive sampling over 72-168 hours for parent drug and metabolites; trough concentration monitoring in patient populations [1] [5]

Endpoint Assessment:

  • Primary: AUC0-t, AUC0-∞, Cmax, Tmax, terminal half-life
  • Secondary: Metabolite-to-parent ratios, adverse event monitoring, clinical laboratory assessments [6] [5]
Endogenous Biomarker Assessment Protocol

The evaluation of CYP3A4 induction and inhibition by this compound incorporated endogenous biomarker monitoring to complement traditional DDI studies:

4β-Hydroxycholesterol (4βHC) Assessment:

  • Sample collection: Plasma samples obtained at baseline and following this compound steady-state (day 28) [9]
  • Analytical method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
  • Interpretation: Baseline 4βHC correlates with this compound AUC (ρ = -0.72; P = .003); induction reflected by 3.4-4.7-fold increase in 4βHC levels [9]

6β-Hydroxycortisol to Cortisol Ratio (6βCR) Assessment:

  • Sample collection: Urine collection over 4-8 hours at baseline and post-treatment
  • Analytical method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS)
  • Interpretation: Higher variability than 4βHC (inter-subject variability 45.6% vs 33.8%); induction reflected by 4.1-5.2-fold increase in 6βCR [9]

Utility: These endogenous biomarkers provide complementary assessment of CYP3A4 activity, with 4βHC demonstrating superior reliability due to lower variability and better correlation with this compound pharmacokinetics [9].

Regulatory and Drug Development Perspectives

PBPK Modeling in DDI Assessment

The this compound development program successfully implemented physiologically based pharmacokinetic modeling to extrapolate DDI assessments across scenarios that could not be practically evaluated in clinical trials:

Model Development:

  • Incorporated this compound and two active metabolites (CGP52421, CGP62221)
  • Integrated time-dependent CYP3A4 autoinhibition and autoinduction
  • Verified against clinical DDI data with ketoconazole, rifampicin, and midazolam [2] [10]

Model Applications:

  • Predicted net weak-to-moderate induction of CYP3A4 at this compound steady-state (50 mg twice daily)
  • Simulated DDI magnitude with strong CYP3A4 inhibitors at steady-state (predicted 1.44-fold increase vs observed)
  • Extrapolated DDI risk for higher this compound doses (100 mg twice daily) in advSM population
  • Assessed OATP1B-mediated DDI potential at steady-state [2] [10]

Regulatory Impact: The PBPK modeling approach and resulting simulations were successfully implemented into the this compound product label (up to 100 mg twice daily) without requiring confirmatory clinical studies for every scenario [10].

Limitations and Emerging Approaches

The assessment of this compound DDIs highlights several methodological considerations for oncology drug development:

  • Healthy volunteer vs patient extrapolation: Significant differences in DDI magnitude were observed between single-dose healthy volunteer studies and multiple-dose patient populations, emphasizing the importance of context-dependent interpretation [7]

  • Autoinduction compensation: The time-dependent pharmacokinetics of this compound result in different DDI magnitudes at steady-state compared to single-dose administration, necessitating study designs that account for this phenomenon [2]

  • Metabolite contributions: The active metabolites CGP52421 and CGP62221 contribute meaningfully to both pharmacological activity and enzyme modulation, requiring comprehensive assessment beyond parent drug alone [2] [10]

Emerging approaches include the application of minimal physiologically-based pharmacokinetic (mPBPK) models for special populations, endogenous biomarker-guided dose individualization, and integrated risk assessment frameworks that combine exposure-response analysis with DDI magnitude predictions to support clinical decision-making [10] [7].

Conclusion

The comprehensive assessment of this compound's drug interaction profile demonstrates a favorable clinical management paradigm despite complex metabolic characteristics. The modest increase in this compound exposure (1.44-fold) with concomitant strong CYP3A4 inhibitors at steady-state does not require routine dose modification, though vigilant monitoring is recommended, particularly during initial therapy. The successful application of PBPK modeling to predict untested clinical scenarios represents a paradigm for efficient drug development that can be applied to other molecularly targeted agents with complex pharmacokinetics.

Future directions include refining biomarker-based approaches for individualizing therapy in special populations, developing standardized protocols for managing multi-drug interactions in complex medication regimens, and advancing integrated PBPK-pharmacodynamic models to optimize this compound use across its indicated populations.

References

Managing midostaurin gastrointestinal side effects nausea vomiting

Author: Smolecule Technical Support Team. Date: February 2026

Midostaurin GI Side Effects Incidence

The following table summarizes the frequency of gastrointestinal side effects associated with this compound use, which is crucial for risk assessment and resource planning.

Side Effect Reported Frequency Remarks / Associated Conditions
Nausea & Vomiting Very Common [1] [2] [3] Most frequent non-hematologic adverse events [3].
Diarrhea Very Common [1] [2] [4]
Abdominal Pain Common [1] [2] [5]
Constipation Common [1] [2] [5]
Severe Intestinal Problems Uncommon [5] Includes gastritis, colitis, and GI bleeding.

Mechanisms and Causes of GI Toxicity

Understanding the underlying mechanisms is key for developing mitigation strategies.

  • Multi-Kinase Inhibition: this compound is a multi-targeted kinase inhibitor. While its primary therapeutic action comes from inhibiting mutant FLT3 and KIT proteins, its activity against other kinases, such as those involved in the VEGF pathway, may contribute to mucosal damage and GI irritation [6].
  • Direct Irritation: The drug's direct contact with the gastrointestinal mucosa is a likely cause of local irritation, leading to nausea, vomiting, and diarrhea [5].
  • Overlapping Toxicities: When used for Acute Myeloid Leukemia (AML), this compound is administered alongside other cytotoxic chemotherapies (e.g., cytarabine and daunorubicin), which themselves cause significant GI toxicity. This makes it challenging to disentangle the specific effects of this compound in these combination regimens [6] [4].

The following diagram illustrates the proposed pathways leading to GI side effects.

G cluster_primary Primary Therapeutic Action cluster_contributing Contributing to GI Toxicity This compound This compound FLT3 FLT3 This compound->FLT3 Inhibits KIT KIT This compound->KIT Inhibits OtherKinases OtherKinases This compound->OtherKinases Off-target DirectContact DirectContact This compound->DirectContact Direct effect MucosalDamage MucosalDamage OtherKinases->MucosalDamage Causes GI_Irritation GI_Irritation DirectContact->GI_Irritation Causes ComboTherapy ComboTherapy ComboTherapy->DirectContact Exacerbates GI_SideEffects Nausea, Vomiting, Diarrhea, Pain MucosalDamage->GI_SideEffects GI_Irritation->GI_SideEffects

Proactive Management and Mitigation Strategies

A proactive, multi-layered approach is essential for minimizing GI adverse events and ensuring treatment continuity.

  • Antiemetic Prophylaxis: Administer antiemetics prior to each dose of this compound. This is a cornerstone of management recommended in clinical guidance to prevent nausea and vomiting from occurring [1] [3].
  • Food Administration: Take this compound with food. This simple step can significantly reduce the severity of GI irritation and improve tolerability [1] [3].
  • Dose Management for Vomiting: If vomiting occurs after taking a dose, do not take a replacement dose. The patient should simply resume their regular dosing schedule with the next planned dose [1] [4].
  • Dose Modification Protocols: For persistent and severe GI toxicity, dose interruption, reduction, or discontinuation may be necessary. Treatment guidelines allow for pausing therapy until side effects resolve, then potentially resuming at a lower dose, or discontinuing permanently if toxicity is unacceptable [1] [7].

Frequently Asked Questions for Research Professionals

Q1: What is the recommended first-line prophylactic regimen for this compound-induced nausea? Clinical guidance strongly recommends the use of antiemetic medication before each dose of this compound to prevent nausea and vomiting [1] [3]. The specific antiemetic agent should be selected based on institutional protocols and the patient's overall treatment regimen, especially when this compound is combined with other highly emetogenic chemotherapies.

Q2: How should a vomiting event shortly after dosing be managed in a study protocol? The standard protocol, as per prescribing information, is to skip the missed dose and have the patient take their next scheduled dose at the usual time. Patients should not take an extra dose to make up for the one lost due to vomiting [1] [4].

Q3: Are there specific dietary recommendations that can mitigate GI side effects in clinical trial subjects? While not explicitly detailed in the searched sources, general advice for managing GI upset includes eating a balanced diet and avoiding raw, acidic, spicy, or greasy foods, which can be irritants. For severe symptoms, a bland diet (e.g., soft, easy-to-digest foods) is recommended [5]. Consulting with a clinical nutritionist is advised for personalized strategies.

Q4: When do GI side effects typically warrant a dose reduction or temporary hold? Dose modification should be considered when GI side effects are severe, persistent, and not adequately controlled with supportive care. This includes situations with severe nausea and vomiting that lead to dehydration, or the emergence of serious complications like gastrointestinal bleeding [7] [5]. The decision should be based on the study protocol's specific toxicity management guidelines.

References

Midostaurin hematologic toxicity neutropenia thrombocytopenia management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context & Toxicity Management

Midostaurin is a multikinase inhibitor approved for use in combination with standard chemotherapy for newly diagnosed FLT3-mutated Acute Myeloid Leukemia (AML) [1] [2]. Its hematologic toxicity profile is often managed within the broader context of intensive chemotherapy.

The table below outlines the core principles for managing hematologic toxicity during this compound-inclusive regimens:

Management Aspect Key Action / Consideration
Standard Dosing Administered at 50 mg twice daily following chemotherapy cycles [2].
Integrated Protocol Toxicity is managed per the intensive chemotherapy backbone (e.g., "7+3" & HiDAC); this compound is one component [1].
Rigorous Monitoring Use Measurable Residual Disease (MRD) monitoring to dynamically assess disease status and treatment impact [2].
Supportive Care Implement standard protocols for cytopenias: growth factor support, blood product transfusions, and infection prophylaxis [1].
Dose Modification Follow protocol-specified guidelines; in clinical trials, this compound was typically held for certain severe adverse events until recovery [2].

Mechanisms & Investigational Insights

Understanding the molecular basis of this compound's effects and associated toxicities can inform research and troubleshooting.

Signaling Pathways in FLT3-Mutated AML

This compound's efficacy and some toxicities are linked to its inhibition of constitutively active FLT3 signaling. The diagram below illustrates key pathways and this compound's mechanism.

G FLT3ITD FLT3-ITD Mutation Downstream Constitutive Activation of Downstream Pathways FLT3ITD->Downstream STAT5 STAT5 Pathway Downstream->STAT5 PI3K PI3K/AKT Pathway Downstream->PI3K MAPK MAPK/ERK Pathway Downstream->MAPK Effects Cellular Effects: Proliferation ↑ Apoptosis ↓ Differentiation Block STAT5->Effects PI3K->Effects MAPK->Effects This compound This compound (Type I TKI) Inhibition Inhibits FLT3-ITD and FLT3-TKD This compound->Inhibition Binds active & inactive conformations Inhibition->FLT3ITD Inhibits

This diagram shows that by targeting the FLT3 receptor, this compound primarily aims to reverse the pro-leukemic signals. Hematologic toxicity (neutropenia/thrombocytopenia) arises from a combination of this on-target effect on FLT3-signaling in leukemia cells and the on-target, off-leukemia effects of the concurrent cytotoxic chemotherapy.

Experimental Workflow for Toxicity Investigation

For researchers investigating the source of cytopenias in models, the following workflow provides a structured approach.

G Start Observed Cytopenia in Model (Neutropenia/Thrombocytopenia) A Assess Lineage Specificity Start->A B Correlate with Disease Burden Start->B C Evaluate Bone Marrow Start->C D Profile Cytokines/Growth Factors Start->D A1 Differential Cell Counts (Peripheral Blood) A->A1 B1 Flow Cytometry for Blast & Immune Populations B->B1 C1 Histology & Immunohistochemistry (Cellularity, Megakaryocytes) C->C1 D1 Multiplex Immunoassays (e.g., G-CSF, GM-CSF, TPO, IL-6) D->D1 Conclusion Integrate Findings to Isolate Cause: Therapy-Induced Myelosuppression vs. Disease Progression A1->Conclusion B1->Conclusion C1->Conclusion D1->Conclusion

Frequently Asked Questions (FAQs)

Q1: How is this compound-induced cytopenia distinguished from disease progression in a clinical or research setting? This is a critical diagnostic challenge. The integrated use of Measurable Residual Disease (MRD) monitoring is essential [2]. A positive MRD trend alongside cytopenias suggests disease progression, while negative MRD in the context of cytopenias is more indicative of therapy-related myelosuppression. Bone marrow biopsy for histology is the definitive tool to assess cellularity and megakaryocyte numbers.

Q2: What are the primary molecular mechanisms behind resistance to FLT3 inhibitors like this compound? Resistance can be primary or secondary. Key mechanisms include:

  • On-Target Mutations: Emergence of FLT3-TKD mutations (e.g., at D835), which some inhibitors are less effective against [3].
  • Off-Target Activation: Activation of parallel survival pathways (e.g., via STAT5, PI3K/AKT, MAPK/ERK) or upregulation of anti-apoptotic proteins like MCL-1 can sustain the leukemia cells despite FLT3 inhibition [3].
  • Pharmacokinetic Issues: Issues with drug metabolism or protein binding can also contribute.

Q3: Are there specific cytokine biomarkers that can be monitored for predicting or tracking hematologic toxicity? While cytokines are challenging as specific biomarkers, they can provide exploratory insights. Multiplex immunoassays can track cytokines like G-CSF, GM-CSF, thrombopoietin (TPO), and IL-6 [4]. However, cytokine levels are dynamic, have short half-lives, and lack tissue specificity, so they should be interpreted as part of a broader dataset rather than as standalone diagnostic markers [4].

References

Midostaurin pulmonary toxicity interstitial lung disease monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Evidence on Pulmonary Toxicity

An analysis of the FDA Adverse Event Reporting System (FAERS) database aimed to identify unexpected adverse events for the FLT3 inhibitors gilteritinib and midostaurin in a real-world setting. The key findings related to pulmonary toxicity are summarized below [1]:

Drug Unexpected Adverse Event Signals Identified Status of Interstitial Lung Disease
Gilteritinib 29 signals not mentioned in its official labeling, including interstitial lung disease, cerebral hemorrhage, and tumor lysis syndrome [1]. Positive Signal Detected
This compound 24 signals not listed in its official labeling, including neutropenic colitis, neutropenic sepsis, and septic shock [1]. No Signal Reported

This study highlights that while ILD was an unexpected signal for gilteritinib, the FAERS analysis for this compound did not detect a similar signal, instead identifying other serious events like infections and septic shock [1].

> Important Limitations: The FAERS database contains spontaneous reports, which can have potential for underreporting, overreporting, and lack of proven causal relationship [1]. This signal does not calculate incidence and requires validation through more rigorous pharmacoepidemiology studies [1].

Proposed Monitoring Protocol for Pulmonary Toxicity

Given the seriousness of drug-induced ILD and its association with other oncology drugs, implementing a monitoring plan is scientifically justified. The following workflow outlines a protocol for monitoring pulmonary status in patients on this compound.

Start Patient on this compound Baseline Baseline Assessment: PFTs & HRCT Scan Start->Baseline Educate Educate Patient on Symptoms (Dyspnea, Cough, Fever) Start->Educate Routine Routine Visits Baseline->Routine Assess Assess for Respiratory Symptoms Routine->Assess NewSymptoms New/Worsening Symptoms? Assess->NewSymptoms NewSymptoms->Routine No Action Immediate Action: Pause this compound & Investigate NewSymptoms->Action Yes HRCT Perform HRCT Action->HRCT Findings Findings Suggest Drug-Induced ILD? HRCT->Findings Manage Manage as Drug-Induced Pulmonary Toxicity Findings->Manage Yes NoFindings Continue Monitoring & Consider Alternative Dx Findings->NoFindings No Resume Resume Monitoring Manage->Resume Resume->Routine NoFindings->Routine

The corresponding methodology for this monitoring workflow is as follows:

  • Baseline Assessment (Prior to Treatment Initiation) [2]:

    • Pulmonary Function Tests (PFTs): Conduct to establish a baseline of the patient's lung capacity and function.
    • High-Resolution CT (HRCT) Scan: Perform a baseline scan of the chest to capture the initial state of the lung parenchyma.
  • Patient Education:

    • Prior to starting treatment, educate the patient to immediately report any new or worsening respiratory symptoms such as dyspnea (shortness of breath), dry cough, or fever [1].
  • Ongoing Monitoring and Action:

    • Routine Visits: At each clinical visit, actively assess the patient for the emergence of respiratory symptoms [1].
    • Symptom-Triggered Investigation: If new or worsening symptoms develop:
      • Immediately pause this compound treatment.
      • Perform a diagnostic HRCT scan to look for patterns consistent with drug-induced lung injury [1].
      • If radiological findings support a diagnosis of drug-induced ILD, manage the event as a pulmonary toxicity.
      • If no such findings are present, consider alternative diagnoses and continue monitoring upon resumption of therapy.

Key Takeaways for Researchers

  • Distinguish Drug-Specific Profiles: The FAERS data highlights the importance of differentiating the safety profiles of even closely related drugs. Gilteritinib showed a signal for ILD, whereas this compound's unexpected signals pointed toward different serious adverse events [1].
  • Monitor Proactively Despite Labeling: The absence of a warning on a drug's official label does not preclude the possibility of rare adverse events. Proactive monitoring and reporting in clinical trials and post-marketing studies are crucial for identifying these signals [1].
  • Validate with Further Studies: Signals from spontaneous reporting systems require confirmation through dedicated pharmacoepidemiology studies to establish causality and determine true incidence rates [1].

References

Midostaurin QTc prolongation cardiac monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Does Midostaurin significantly prolong the QTc interval? A dedicated phase I study concluded that this compound, at a dose of 75 mg twice daily, does not produce a clinically relevant prolongation of the QTc interval in healthy volunteers. The maximum mean change from baseline was less than 5 ms [1].

  • What other cardiac events are associated with this compound? While the risk of QTc prolongation appears low, other cardiac events have been reported. Post-marketing surveillance includes reports of pericardial effusion, congestive heart failure, and atrial fibrillation [2]. A recent case report also described a rare occurrence of perimyocarditis (inflammation of the heart muscle and surrounding tissue) in a patient taking this compound [3].

  • Are there drug interactions that could increase cardiac risk? Yes. This compound is metabolized by the CYP3A4 enzyme. Concomitant use with strong CYP3A4 inhibitors (e.g., certain antifungal agents like posaconazole and voriconazole) can significantly increase this compound plasma levels, potentially raising the risk of adverse reactions [3] [2]. Additionally, co-administration with other QT-prolonging drugs should be avoided due to the potential for additive effects [2].

Quantitative Data on this compound's Cardiac Effects

The table below summarizes key quantitative findings from the primary study on this compound's effect on cardiac repolarization.

Parameter Findings Source
Study Design Phase I, randomized, placebo- and active-controlled (moxifloxacin) in healthy volunteers. [1]
This compound Dosing 75 mg twice daily for 2 days, then a single 75 mg dose on day 3. [1]
Primary Endpoint (QTcF) Maximum mean change from baseline vs. placebo: 0.7 ms (upper 95% CI: 4.7 ms). [1]
Clinical Significance The upper confidence limit excluded 10 ms, demonstrating no clinically relevant effect on QTc prolongation. [1]
Assay Sensitivity Positive control (moxifloxacin) showed a clear QTcF prolongation, validating the study results. [1]

Comprehensive Cardiac Risk Assessment & Monitoring Guide

Given the potential for rare but serious cardiac events, a proactive monitoring strategy is prudent. The following workflow and table outline a risk-based approach.

Start Patient Planned for This compound Therapy A Baseline Risk Assessment Start->A B Obtain Baseline ECG and Electrolyte Panel A->B C Review Concomitant Medications B->C D Initiate this compound Therapy C->D E Ongoing Monitoring for Symptoms & Signs D->E F Symptom-Driven Evaluation E->F If symptoms present G Routine Follow-up E->G As clinically indicated for stable patient

Monitoring Component Protocol & Considerations

| Baseline Assessment | ECG: Obtain a baseline 12-lead ECG to assess QTc and rule out pre-existing conduction abnormalities [4]. Electrolytes: Correct any underlying hypokalemia, hypomagnesemia, or hypocalcemia before initiation [4]. Risk Factors: Identify patient-specific risks: age >65, female sex, history of cardiac disease, renal/hepatic impairment [4]. | | Drug Interaction Check | Review the patient's medication list for:

  • Strong CYP3A4 Inhibitors (e.g., posaconazole, clarithromycin). If co-administration is unavoidable, monitor for adverse reactions closely [2].
  • Other QTc-Prolonging Drugs (e.g., certain antipsychotics, antiarrhythmics). Avoid combination or monitor with heightened vigilance [4] [2] [5]. | | Symptom Monitoring | Educate patients to report immediately: chest pain, palpitations, dizziness, light-headedness, syncope, or new shortness of breath [3]. These symptoms warrant prompt cardiac evaluation, including ECG and measurement of cardiac biomarkers (e.g., troponin) [3]. | | Follow-up Monitoring | The frequency of routine follow-up ECGs is not well-defined. A practical approach is to re-assess ECG after any dose adjustment, when adding a new interacting drug, or if the patient develops significant risk factors (e.g., electrolyte disturbances) [4]. |

Key Takeaways for Protocol Design

  • Low QTc Risk, But Be Vigilant: The core evidence indicates this compound itself has a low risk for QTc prolongation. Your monitoring protocol should focus more broadly on overall cardiac safety rather than solely on QTc.
  • Drug Interactions are Critical: The most significant modifiable risk factor is the co-administration of strong CYP3A4 inhibitors. Your troubleshooting guides should emphasize rigorous medication review.
  • Prepare for Rare Events: Include perimyocarditis and heart failure in differential diagnoses for patients presenting with cardiac symptoms, as case reports highlight these possibilities despite their rarity [3].

References

Optimizing midostaurin dose reduction re-escalation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Standard Dosing & Modification Framework

Midostaurin is approved for use in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML. The standard dosing is 50 mg twice daily on days 8-21 of each induction and consolidation chemotherapy cycle [1].

The following table summarizes the standard protocol for dose modification in response to specific non-hematologic toxicities.

Toxicity Grade Action Re-escalation Strategy
Grade 3 or 4 nausea/vomiting despite optimal antiemetics [1] Interrupt dosing for up to 3 days (6 doses) [1]. Resume at 50 mg BID; may increase to 100 mg BID if tolerated [1].
Other Grade 3 or 4 non-hematologic toxicities [1] Interrupt dosing until event resolves to Grade ≤2 [1]. Resume at 50 mg BID; may increase to 100 mg BID if tolerated [1].

It is important to note that the 100 mg twice daily dose is mentioned in the context of managing other conditions, like systemic mastocytosis, and is not the standard for AML [1]. Re-escalation to 100 mg twice daily in AML is not standard practice per the primary prescribing information.

Clinical Management & Research Considerations

For researchers and clinicians, several factors beyond the official protocol are critical for managing this compound therapy.

  • Aggressive Supportive Care: Proactive management of side effects is essential. This includes using scheduled prophylactic antiemetics before this compound dosing begins to reduce the incidence and severity of nausea and vomiting [1] [2].
  • Drug-Drug Interactions: this compound is primarily metabolized by the enzyme CYP3A4 [3] [2]. Concomitant use with strong CYP3A4 inhibitors (e.g., the antifungal posaconazole) can increase this compound exposure. While this does not require a pre-emptive dose reduction, it warrants increased vigilance for adverse effects [2].
  • QTc Prolongation Monitoring: this compound has been associated with QTc interval prolongation [2]. Regular electrocardiographic monitoring and maintenance of normal electrolyte levels are recommended, especially when co-administered with other drugs that can prolong the QTc interval [2].

The diagram below illustrates the decision-making workflow for managing non-hematologic toxicities.

Start Start: Non-hematologic Toxicity with this compound Assess Assess Toxicity Grade Start->Assess Grade2 Grade ≤2 Assess->Grade2 Grade34 Grade 3 or 4 Assess->Grade34 Monitor Continue Therapy with Monitoring Grade2->Monitor ActNausea Action for Nausea/Vomiting: With optimal antiemetics? Grade34->ActNausea InterruptNausea Interrupt Dosing for 3 days (6 doses) ActNausea->InterruptNausea Yes InterruptOther Interrupt Dosing Until resolves to Grade ≤2 ActNausea->InterruptOther No Resume Resume at 50 mg BID InterruptNausea->Resume InterruptOther->Resume Tolerated Tolerated at 50 mg BID? Resume->Tolerated Increase May increase to 100 mg BID Tolerated->Increase Yes Maintain Maintain at 50 mg BID Tolerated->Maintain No

Key Principles for Protocol Design

When developing experimental protocols or clinical procedures, consider these core principles:

  • Toxicity-Driven Interruption: Dose interruption, not immediate reduction, is the first step for severe toxicity [1].
  • Staged Re-escalation: Always restart at the lower 50 mg BID dose after toxicity resolves. Re-escalation to a higher dose is conditional and patient-specific [1].
  • Proactive Monitoring: Successful management relies on anticipating and monitoring for known toxicities like gastrointestinal events, QTc prolongation, and drug interactions [2].

References

Midostaurin resistance mechanisms FLT3 inhibitor failure

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Midostaurin Resistance

Mechanism Category Specific Type / Alteration Key Effectors / Pathways Functional Consequence
On-Target Resistance Secondary FLT3 mutations (e.g., F691L "gatekeeper", N676K, D835) [1] [2] Altered FLT3 kinase domain Prevents drug binding while maintaining oncogenic signaling [3].
Off-Target & Bypass Activation of alternative RTKs (e.g., FGFR1) or survival pathways [2] FGF2/FGFR1, CXCL12/CXCR4, AXL [1] [2] Activates parallel signaling (e.g., MAPK) to bypass FLT3 inhibition [2].
Cytoskeletal & Microenvironment RAC1 Hyperactivation & Actin Remodeling [4] RAC1-GTP → N-WASP/ARP2/3 → F-actin polymerization [4] Increases cell stiffness, adhesion to stromal cells, and survival via BCL-2 [4].
Adaptive & Protective Protective Autophagy [5] AKT-mTORC1-ULK1 pathway → Autophagosome formation [5] Degrades cellular components to provide energy and sustain survival during stress [5].
Pharmacokinetic Stromal CYP3A4 Upregulation [2] Cytochrome P450 3A4 enzyme Increases drug metabolism in the bone marrow niche, reducing effective concentration [2].

The relationships between these mechanisms and their impact on cell survival can be visualized in the following pathway diagram.

midostaurin_resistance cluster_on_target On-Target Resistance cluster_bypass Bypass & Microenvironment cluster_adaptive Adaptive Cellular Response This compound This compound FLT3_Mutations FLT3 Mutations (F691L, N676K, D835) This compound->FLT3_Mutations Inhibits Bypass Alternative Pathway Activation (FGFR1, CXCR4, AXL) This compound->Bypass Induces Autophagy Autophagy Induction (AKT-mTORC1-ULK1) This compound->Autophagy Induces Cytoskeleton Actin Cytoskeleton Remodeling (RAC1-N-WASP-ARP2/3) This compound->Cytoskeleton Induces FLT3_Signaling Sustained FLT3 Signaling (STAT5, PI3K/AKT, MAPK) FLT3_Mutations->FLT3_Signaling Survival Survival FLT3_Signaling->Survival Stromal Stromal Protection (CYP3A4 Metabolism, Adhesion) Bypass->Stromal Proliferation Proliferation Bypass->Proliferation Stromal->Survival Autophagy->Survival Apoptosis_Evasion Apoptosis_Evasion Cytoskeleton->Apoptosis_Evasion Treatment_Failure Treatment Failure & Disease Relapse Proliferation->Treatment_Failure Survival->Treatment_Failure Apoptosis_Evasion->Treatment_Failure

Experimental Detection & Validation

To investigate resistance in your models, here are key experimental protocols and the expected outcomes based on published research.

Profiling Actin Cytoskeleton Remodeling

This protocol tests the hypothesis that RAC1-dependent actin polymerization promotes adhesion-mediated resistance [4].

  • Key Reagents: RAC1 inhibitor (Eht1864), BCL-2 inhibitor (Venetoclax), this compound, fluorescent phalloidin (for F-actin staining), co-culture system with Mesenchymal Stromal Cells (MSCs).
  • Methodology:
    • Generate isogenic this compound-resistant (MID-Res) cells by chronic, escalating exposure of sensitive lines (e.g., MV4-11, MOLM-13).
    • Perform RAC1-GTP pull-down assays to confirm RAC1 hyperactivation in MID-Res vs. parental cells.
    • Use confocal microscopy to visualize and quantify F-actin intensity and structure (e.g., dSTORM for super-resolution).
    • Measure cell stiffness via Atomic Force Microscopy (AFM).
    • Quantify adhesion forces to MSCs using single-cell force spectroscopy.
    • Test the triple combination of this compound + venetoclax + Eht1864 for synergy in viability (CellTiter-Glo) and apoptosis (Annexin V/PI) assays.
  • Expected Results: MID-Res cells will show higher RAC1-GTP levels, increased F-actin, greater cell stiffness, and stronger MSC adhesion. The triple combination should show synergistic cell death in resistant models.
Quantifying Autophagic Flux

This protocol assesses the contribution of autophagy as an adaptive survival mechanism [5].

  • Key Reagents: Multiple FLT3 inhibitors (quizartinib, crenolanib, gilteritinib), autophagy inhibitors (e.g., chloroquine, bafilomycin A1, genetic knockdown of ATG5/7), FLT3-ITD+ cell lines (e.g., MOLM-14).
  • Methodology:
    • Generate stable flux reporter cell lines expressing mCherry-eGFP-LC3B.
    • Treat cells with FLT3i ± autophagy inhibitors. Use confocal microscopy or flow cytometry to track the reporter.
    • Interpretation: An increase in mCherry+/eGFP- puncta (autolysosomes) with FLT3i treatment indicates increased autophagic flux. Co-treatment with autophagy inhibitors should increase the mCherry+/eGFP+ signal (autophagosomes blocked from degradation).
    • Validate by immunoblotting for LC3-I/II conversion and p62/SQSTM1 degradation.
    • Perform in vivo treatment trials in PDX models to confirm synergy.
  • Expected Results: FLT3i will induce a time- and concentration-dependent increase in autophagic flux specifically in FLT3-ITD+ cells. Combined FLT3 and autophagy inhibition will synergistically reduce tumor burden and improve survival in vivo.

Emerging Strategies to Overcome Resistance

Based on the elucidated mechanisms, several promising strategies are under pre-clinical and clinical investigation.

Strategy Representative Agent(s) Proposed Mechanism of Action Development Stage
Target RAC1/Cytoskeleton Eht1864 (RAC1 inhibitor) + Venetoclax + this compound [4] Blocks actin remodeling, disrupts stromal adhesion, and inhibits survival via BCL-2. Pre-clinical
Inhibit Protective Autophagy Chloroquine/Hydroxychloroquine + FLT3 inhibitors [5] Blocks lysosomal degradation, preventing energy recovery during FLT3 inhibition. Pre-clinical / Early Clinical
Overcome Gatekeeper Mutations Ningetinib, Novel FLT3i (e.g., FLIN-4) [3] [6] New inhibitors designed to bind FLT3 despite F691L or other resistance mutations. Pre-clinical
Multi-Targeted Inhibition Gilteritinib (type I), Ningetinib (potential type II) [1] [3] Inhibits FLT3-ITD/TKD and other kinases (AXL, KIT), potentially overcoming bypass signals. Clinical Use / Pre-clinical
Stromal Microenvironment Targeting Clarithromycin (CYP3A4 inhibitor) [2] Inhibits stromal drug metabolism, increasing local concentration of FLT3 inhibitors. Pre-clinical

The logical workflow for diagnosing and targeting resistance mechanisms in a research setting is summarized below.

workflow Start Observed this compound Resistance (in vitro or in vivo model) Step1 Interrogation Step 1: FLT3 Mutation Profiling (NGS, digital PCR) Start->Step1 Step2 Interrogation Step 2: Analyze Alternative Pathways (Phospho-RTK array, RNA-Seq) Start->Step2 Step3 Interrogation Step 3: Functional Cell Assays (Autophagic flux, F-actin staining, Adhesion) Start->Step3 Finding1 Finding: Secondary FLT3 mutation (e.g., F691L, D835) Step1->Finding1 Finding2 Finding: Bypass pathway activation (e.g., FGFR1, AXL, RAS) Step2->Finding2 Finding3 Finding: Adaptive response (e.g., Autophagy, Cytoskeletal remodeling) Step3->Finding3 Strategy1 Strategy: Next-Gen FLT3 Inhibitor (e.g., Ningetinib, Crenolanib) Finding1->Strategy1 Strategy2 Strategy: Rational Combination (e.g., add FGFR or MEK inhibitor) Finding2->Strategy2 Strategy3 Strategy: Targeted Combination (e.g., add Autophagy or RAC1 inhibitor) Finding3->Strategy3

References

Midostaurin combination therapy synergistic drug partners

Author: Smolecule Technical Support Team. Date: February 2026

Validated Synergistic Combination

The table below summarizes the key details of the primary synergistic combination for midostaurin.

Aspect Details
Drug Partner(s) Standard chemotherapy: cytarabine and daunorubicin (induction), and cytarabine (consolidation) [1].
Indication Newly diagnosed FLT3-mutation-positive AML [1] [2].
Key Trial (Phase III) RATIFY trial [2].
Clinical Outcome Significant improvement in event-free survival, disease-free survival, and overall survival compared to chemotherapy alone [1].
Mechanistic Rationale This compound, a multi-kinase inhibitor, directly targets and inhibits constitutively active FLT3 receptors on AML cells, which drives uncontrolled cell proliferation. Combining this targeted action with standard cytotoxic chemotherapy provides a synergistic anti-leukemic effect [2] [3].

Mechanism of Action & Signaling Pathways

This compound is a multi-kinase inhibitor. Its synergistic effect in FLT3-mutated AML arises from its direct action on the primary disease driver.

cluster_normal Normal FLT3 Signaling cluster_mutant FLT3-Mutated (e.g., ITD) Signaling cluster_inhibition This compound Mechanism FLT3_Ligand FLT3_Ligand FLT3_Receptor FLT3_Receptor FLT3_Ligand->FLT3_Receptor Normal_Signaling Controlled Cell Proliferation & Survival FLT3_Receptor->Normal_Signaling Mutant_FLT3 Constitutively Active FLT3 Receptor Uncontrolled_Signaling Uncontrolled Cell Proliferation & Survival Mutant_FLT3->Uncontrolled_Signaling Midostauricn Midostauricn Mutant_FLT3->Midostauricn  Binds & Inhibits This compound This compound Inhibited_Signaling Inhibition of Proliferation & Induction of Apoptosis This compound->Inhibited_Signaling

Beyond FLT3, this compound also inhibits other kinases like KIT (including the D816V mutation common in systemic mastocytosis), PDGFR, and VEGFR, which explains its expanded clinical use and the basis for exploring further synergistic partnerships [2] [3].

Experimental Protocols & Workflows

For researchers investigating this compound's effects, the following workflows outline key cellular and molecular assays.

Protocol 1: Assessing Synergy in AML Cell Models

This protocol focuses on in vitro validation of this compound's effect, particularly in FLT3-mutated cells.

Start Culture FLT3-mutated AML Cell Lines A Treat with: - this compound alone - Chemotherapy alone - Combination - Vehicle Control Start->A B Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Apoptosis Assay (e.g., Annexin V/PI staining) A->C D Protein Extraction & Western Blot A->D F Synergy Analysis (e.g., Combenefit, CalcuSyn) B->F C->F E Analyze Phosphorylation of: - FLT3 - STAT5 - MAPK D->E

Protocol 2: Investigating Immunomodulatory Effects

This protocol is based on a published study that examined this compound's impact on immune cells, which can inform combination strategies with immunotherapies [4].

Start Isolate PBMCs from Healthy Donors or AML Patients A Culture with IL-2 & IL-7 +/- 1µM this compound Start->A B Incubate for 72 hours A->B C Harvest Cells for Analysis B->C D Flow Cytometry C->D E qPCR C->E F Cytokine Assay (e.g., ELISA) C->F G Analyze T cell populations: - CD3+, CD4+, CD8+ - CD4+ CD25+ FOXP3+ Tregs D->G H Measure Gene Expression: - FOXP3 - Granzyme B E->H

Technical Support & Troubleshooting Guide

Q: What could explain a lack of synergistic effect in our in vitro models with this compound and chemotherapy?

  • Confirm Mutation Status: Ensure the AML cell lines used express FLT3-ITD or TKD mutations. This compound's synergy is most pronounced in this context [2].
  • Check Drug Concentration & Schedule: Refer to literature for established IC50 values. A sub-therapeutic concentration of this compound may fail to inhibit FLT3 signaling sufficiently. Review dosing schedules from clinical trials where this compound was given alongside chemotherapy [1].
  • Assess Downstream Signaling: Perform Western blot analysis to confirm that this compound is effectively inhibiting FLT3 phosphorylation and its key downstream pathways (STAT5, MAPK) in your model [2].

Q: Are there specific drug-drug interactions to consider when designing experiments with this compound?

  • CYP3A4 Interactions: this compound is primarily metabolized by the liver enzyme CYP3A4. In vivo, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase this compound exposure, while inducers (e.g., rifampicin) can decrease it [2]. This is critical for designing animal studies.
  • Protein Binding: this compound binds tightly to alpha-1 acidic glycoprotein (AAG) in plasma. This can interfere with its inhibitory activity in in vitro assays and should be considered when planning experiments and calculating free drug concentrations [2].

Q: Besides direct FLT3 inhibition, what other mechanisms could contribute to this compound's efficacy?

  • Immunomodulation: Research indicates this compound can reduce the population of regulatory T cells (Tregs), identified by CD4, CD25, and FOXP3 markers, in both healthy and AML patient samples. This suppression of an immunosuppressive cell population could create a more favorable environment for anti-leukemic immune responses and may be synergistic in post-transplant settings [4].
  • Multi-Kinase Inhibition: The inhibition of other targets like KIT, VEGFR, and PDGFR may contribute to efficacy, particularly in diseases like systemic mastocytosis, and could be the basis for synergy with other targeted agents [2] [3].

Research Gaps & Future Directions

Current research is exploring several promising areas for new this compound synergies:

  • Post-Transplant Maintenance: Its role as a maintenance therapy after allogeneic stem cell transplant to prevent relapse in FLT3-AML is not yet fully defined but is a key area of investigation [2].
  • Combination with Hypomethylating Agents: The potential synergy of this compound with hypomethylating agents (e.g., azacitidine, decitabine) for older AML patients who are unfit for intensive chemotherapy is being explored [2].
  • Novel Formulations: Research into new formulations, such as gold nanoparticles, and alternative dosing schedules (e.g., high-dose pulse dosing) is underway to improve its pharmacokinetic profile and efficacy [2].

References

Overcoming midostaurin drug interactions CYP3A4 substrates

Author: Smolecule Technical Support Team. Date: February 2026

Midostaurin Drug Interaction Profile

The following tables summarize the key pharmacokinetic effects of this compound, both as a victim (affected by other drugs) and as a perpetrator (affecting other drugs).

Table 1: this compound as a "Victim" Drug (CYP3A4 Substrate) This table shows how drugs that inhibit or induce CYP3A4 can drastically alter this compound exposure [1].

Interacting Drug / Type Effect on this compound PK Clinical Recommendation

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | ↑ >10-fold in this compound AUC (single dose) [1] | Use alternative agents with less CYP3A4 inhibition. If co-administration is necessary, monitor closely for adverse effects, especially during the first week of therapy in each cycle [2] [3]. | | Strong CYP3A4 Inducers (e.g., Rifampicin) | ↓ >10-fold in this compound AUC (single dose) [1] | Avoid concomitant use with potent CYP3A4 inducers, as it may significantly reduce this compound's efficacy [2]. |

Table 2: this compound as a "Perpetrator" Drug (Affecting Other Drugs) This table details the effects of steady-state this compound on the pharmacokinetics of co-administered drugs. This compound is not a clinically relevant inhibitor or inducer of CYP3A4 or CYP2C8, but does have weak effects on other enzymes and transporters [4] [5].

Object Drug / Pathway Effect of this compound on Object Drug PK Clinical Relevance / Recommendation
Midazolam (CYP3A4 substrate) ~10% increase in Cmax; 3-4% decrease in AUC [4] No clinically relevant interaction. this compound does not inhibit or induce CYP3A4 in a clinically meaningful way [4] [1].
Bupropion (CYP2B6 substrate) ~55% decrease in Cmax; ~48% decrease in AUC [4] Weak induction of CYP2B6. Monitor for potential reduced efficacy of sensitive CYP2B6 substrates [4].
Pioglitazone (CYP2C8 substrate) ~10% decrease in Cmax; 6% decrease in AUC [4] No clinically relevant interaction. this compound does not inhibit or induce CYP2C8 [4].

| Oral Contraceptives (Ethinylestradiol & Levonorgestrel) | Increase in Cmax (26% and 19%) and AUC (7-10% and 29-42%) [4] | No clinically relevant interaction. this compound at steady state does not cause a clinically meaningful PK interaction on hormonal contraceptives [4]. | | Digoxin (P-gp substrate) | ~20% increase in AUC and Cmax [5] | Minor inhibition of P-gp. This effect is considered minor [5]. | | Rosuvastatin (BCRP substrate) | ~37-48% increase in AUC; ~100% increase in Cmax [5] | Mild inhibition of BCRP. Use with caution and consider monitoring [5]. | | Dextromethorphan (CYP2D6 substrate) | No increase in primary PK parameters [5] | No inhibitory effect on CYP2D6 [5]. |

Experimental Protocols for DDI Assessment

For researchers designing experiments to evaluate this compound drug interactions, the following protocols from clinical studies can serve as a reference.

Protocol 1: Assessing this compound's Effect on CYP Enzymes This methodology is adapted from a comprehensive clinical DDI study [4].

  • 1. Study Design: Open-label, fixed-sequence or single-sequence study in healthy participants.
  • 2. Dosing Regimen:
    • Participants receive a single dose of a specific CYP substrate probe drug (e.g., midazolam for CYP3A4, bupropion for CYP2B6, pioglitazone for CYP2C8) alone.
    • After a washout period, participants are administered this compound (50 mg twice daily) to achieve steady-state concentrations (e.g., for 24-25 days).
    • On the last day of this compound dosing, the CYP substrate probe is administered again.
  • 3. PK Sampling: Intensive blood sampling is performed after both administrations of the probe drug to determine its peak plasma concentration (Cmax) and total exposure (AUC).
  • 4. Data Analysis: The geometric mean ratio (GMR) of Cmax and AUC (with this compound / without this compound) is calculated with 90% confidence intervals to determine the magnitude of the interaction.

Protocol 2: Assessing the Effect of CYP3A4 Modulators on this compound This protocol evaluates how other drugs affect this compound pharmacokinetics [1].

  • 1. Study Design: Open-label, randomized, parallel-group or single-sequence study in healthy volunteers.
  • 2. Dosing Regimen:
    • Inhibition Arm: Participants receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for 10 days) or a placebo. A single dose of this compound (50 mg) is administered on day 6.
    • Induction Arm: Participants receive a potent CYP3A4 inducer (e.g., rifampicin 600 mg daily for 14 days). A single dose of this compound (50 mg) is administered on day 9.
  • 3. PK Sampling: Blood samples are collected over a period of several days after the this compound dose to characterize the plasma concentration-time profile for this compound and its two major active metabolites (CGP62221 and CGP52421).
  • 4. Data Analysis: The exposure (AUC and Cmax) of this compound and its metabolites in the presence vs. absence of the modulator is compared.

Metabolic Pathway and Management Strategy

The following diagram illustrates the primary metabolic pathway of this compound and the core strategy for managing its key drug interaction.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Primarily Metabolized By Metabolites Active Metabolites (CGP62221, CGP52421) CYP3A4->Metabolites Warning1 Risk: ↑ this compound Exposure ↑ Toxicity Potential CYP3A4->Warning1 Warning2 Risk: ↓ this compound Exposure ↓ Efficacy Potential CYP3A4->Warning2 StrongInhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) StrongInhibitor->CYP3A4 Inhibits StrongInducer Strong CYP3A4 Inducer (e.g., Rifampicin) StrongInducer->CYP3A4 Induces Action1 Action: Avoid or Monitor Closely Warning1->Action1 Action2 Action: Avoid Concomitant Use Warning2->Action2

Key Takeaways for Researchers

  • Primary Interaction Risk: The most critical drug interaction with this compound is its own metabolism by CYP3A4. Concomitant use with strong CYP3A4 inhibitors or inducers leads to extreme changes in this compound exposure and must be actively managed [1].
  • Favorable Perpetrator Profile: From a drug development perspective, this compound has a relatively clean profile as a perpetrator. It does not clinically relevantly inhibit or induce major CYP enzymes like CYP3A4 or CYP2C8, reducing the risk of it affecting a wide range of co-medications [4].
  • Clinical Context is Crucial: Post-hoc analysis of a phase 3 trial in AML patients showed that while concomitant strong CYP3A4 inhibitors increased this compound exposure by 1.44-fold, no clinically relevant differences in safety were noted, and no this compound dose adjustment was necessary in that context [6] [3]. This highlights that findings from healthy volunteer studies must be interpreted within the clinical treatment scenario.

References

Midostaurin handling storage stability considerations

Author: Smolecule Technical Support Team. Date: February 2026

Midostaurin Handling, Storage, and Stability Guide

Q: What are the critical storage conditions to ensure this compound stability? A: this compound requires strict temperature-controlled storage. The stability varies significantly between the powdered form and prepared solutions [1]. For the solid powder, store at -20°C or 4°C in a tightly sealed container, away from direct sunlight and moisture [1]. Solutions of this compound have a much shorter lifespan, especially at higher storage temperatures [1].

Table: Recommended Storage Conditions and Stability for this compound

Form Storage Temperature Maximum Storage Duration Notes
Powder -20°C 3 years Keep container tightly sealed in a cool, well-ventilated area [1].
Powder 4°C 2 years Keep container tightly sealed in a cool, well-ventilated area [1].
Solution -80°C 6 months Solutions are less stable; plan use accordingly [1].
Solution -20°C 1 month Solutions are less stable; plan use accordingly [1].

Q: What are the key safety precautions for handling this compound? A: While the safety data sheet from AbMole Bioscience indicates that this compound is "Not a hazardous substance or mixture," standard safe laboratory practices must be followed [1].

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing [1].
  • Engineering Controls: Work only in areas with appropriate exhaust ventilation, such as a fume hood [1].
  • Handling Precautions: Avoid inhalation, contact with skin and eyes. Avoid creating dust and aerosols [1].

Q: My this compound solution has been left at room temperature for a day. Is it still usable? A: It is not recommended. The provided stability data specifies maximum durations only for refrigerated and frozen solutions [1]. Stability at room temperature has not been established, and degradation is likely. For reproducible experimental results, it is best to prepare fresh solutions and adhere to the recommended storage temperatures and durations.

Q: How do I dispose of this compound and contaminated waste? A: Dispose of the substance and contaminated packaging in accordance with all applicable country, federal, state, and local regulations [1]. Contaminated material includes absorbents used for spill cleanup and any disposable items that have come into contact with the compound.

This compound Signaling Pathway & Experimental Workflow

The following diagram illustrates the primary molecular targets of this compound and a general workflow for its use in in vitro experiments, based on its known mechanisms of action [2] [3] [4].

cluster_pathway This compound Signaling Pathway cluster_workflow In Vitro Experimental Workflow Growth_Factor Growth Factor (e.g., FLT3-Ligand) Receptor Tyrosine Kinase Receptor (FLT3, KIT) Growth_Factor->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Pathway Downstream Signaling (PI3K/AKT, RAS/MAPK) Dimer->Pathway Outcome Cellular Outcomes (Proliferation, Survival) Pathway->Outcome This compound This compound Inhibition This compound->Receptor Cell_Prep 1. Cell Preparation (Culture FLT3-mutated cells) Pre_Treat 2. Pre-treatment (Optional: with pemphigus IgG) Cell_Prep->Pre_Treat Drug_Add 3. Drug Addition (Add this compound solution) Pre_Treat->Drug_Add Incubate 4. Incubation ( e.g., 1-24 hours) Drug_Add->Incubate Assay 5. Assay Readout (AFM, Immunofluorescence, Cell Viability) Incubate->Assay

Detailed Experimental Protocol: Rescuing Cell-Adhesion in a Pemphigus Model

This protocol is adapted from a study that explored this compound's potential for treating the autoimmune blistering disease pemphigus [2]. It demonstrates how this compound can counteract pathogenic effects and rescue cell-cell adhesion.

1. Objective: To evaluate the ability of this compound to prevent autoantibody-induced loss of keratinocyte adhesion.

2. Materials:

  • Cells: Cultured human keratinocytes.
  • Test Agent: this compound (e.g., prepare a 10 mM stock solution in DMSO; store at -80°C).
  • Pathogenic Agent: Purified IgG from patients with pemphigus vulgaris (PV) or pemphigus foliaceus (PF).
  • Control IgG: Purified IgG from healthy donors.
  • Equipment: Cell culture incubator (37°C, 5% CO₂), atomic force microscope (AFM), immunofluorescence microscope.

3. Procedure: 1. Cell Seeding: Plate keratinocytes in appropriate culture vessels and allow them to adhere overnight. 2. Pre-treatment (Optional): Pre-incubate cells with pathogenic PV-IgG or PF-IgG (e.g., 2 mg/mL) for a set period to initiate the adhesion disruption [2]. 3. This compound Treatment: Add this compound to the culture media. The study used a range of concentrations, so you will need to perform a dose-response curve (e.g., 0.1 µM to 5 µM). Include controls with DMSO vehicle only. 4. Co-incubation: Incubate the cells for the desired treatment period (e.g., 1-24 hours). 5. Assay and Analysis: - Adhesion Rescue: Visually assess and quantify the reversal of keratin retraction and the re-establishment of cell-cell contacts. - Atomic Force Microscopy (AFM): Functionalize AFM tips with Desmoglein 3 (Dsg3). Measure the unbinding forces and frequency of single Dsg3 bonds between keratinocytes to confirm the restoration of adhesive function [2]. - Immunofluorescence: Fix and stain cells for Dsg3 and other desmosomal components. Use fluorescence microscopy to confirm that this compound prevents the PV-IgG–induced internalization and relocalization of Dsg3 from the cell membrane [2].

4. Troubleshooting:

  • No Observed Effect: Verify the activity of your pathogenic IgG and titrate the this compound concentration. Ensure the stock solution is fresh and has not been subjected to inappropriate storage.
  • High Cell Death: this compound can inhibit multiple kinases vital for cell survival. Reduce the treatment concentration and duration. Perform a cell viability assay (e.g., MTT) to determine a non-toxic working range.
  • Precipitate in Solution: this compound has low water solubility. Ensure the DMSO stock is properly diluted in culture media with brief vortexing. The final DMSO concentration should typically not exceed 0.1%.

References

Midostaurin treatment duration optimization advanced SM

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data & Dosing for Advanced SM

The table below summarizes the core efficacy data and approved dosing from the key phase II trial (CPKC412D2201) that supported the FDA approval of midostaurin for advanced SM [1] [2].

Trial Design Patient Population Recommended Dosage Treatment Duration in Trial Efficacy (Overall Response Rate)

| Single-arm, open-label, phase II (N=116) [1] | Adults with ASM, SM-AHN, or MCL [1] | 100 mg orally, twice daily with food [2] | Continuous 28-day cycles until progression/intolerable toxicity [1] | ASM: 38% (6/16) [1] SM-AHN: 16% (9/57) [1] MCL: 5% (1/21) with CR [1] | | Secondary Endpoints | Safety & Tolerability | Pharmacokinetics | Key Considerations | | | Duration of Response (DOR) [1] | >50% experienced nausea, vomiting, or diarrhea; >30% had edema, musculoskeletal pain, or fatigue [1]. 56% required dose modifications due to toxicity [1]. | Metabolized by hepatic CYP3A4. Major active metabolites have long half-lives (e.g., CGP 62221 ~36 days) [3]. | The optimal dose for advanced SM is not definitively established [1]. The long half-life of metabolites may allow for alternative dosing schedules [3]. | |

Mechanism of Action & Signaling Pathway

This compound is a multi-targeted kinase inhibitor. Its efficacy in advanced SM primarily stems from its potent inhibition of the KIT D816V mutant receptor, which drives the disease pathogenesis [3] [1] [4].

The following diagram illustrates the core signaling pathway involved in advanced SM and the site of this compound's action:

fascia KIT D816V Signaling in SM KIT D816V Mutation KIT D816V Mutation Constitutive KIT Dimerization Constitutive KIT Dimerization KIT D816V Mutation->Constitutive KIT Dimerization Causes KIT Autophosphorylation KIT Autophosphorylation Constitutive KIT Dimerization->KIT Autophosphorylation Leads to Downstream Signaling (STAT5, STAT3) Downstream Signaling (STAT5, STAT3) KIT Autophosphorylation->Downstream Signaling (STAT5, STAT3) Activates Mast Cell Proliferation & Survival Mast Cell Proliferation & Survival Downstream Signaling (STAT5, STAT3)->Mast Cell Proliferation & Survival Promotes This compound This compound This compound->KIT Autophosphorylation Inhibits

Experimental Protocols for Research

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for your research on treatment optimization.

Protocol: Assessing T-cell Population Changes

This protocol is based on a study investigating the immunomodulatory effects of this compound on regulatory T-cells (Tregs) [5].

  • Objective: To evaluate the effect of this compound on the population of CD4+ CD25+ FOXP3+ regulatory T cells (Tregs) in Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients with AML/SM [5].
  • Materials:
    • PBMCs from human donors.
    • RPMI 1640 medium supplemented with 20% Fetal Bovine Serum (FBS).
    • Recombinant human IL-2 (5 ng/mL) and IL-7 (10 ng/mL).
    • This compound (1 µM working concentration).
    • 6-well cell culture plates.
    • Flow cytometry antibodies: PerCP-anti-CD3, PE-anti-CD4, PE-Cy7-anti-CD8, APC-anti-CD25, FITC-anti-FOXP3.
    • TRIzol reagent for RNA extraction.
    • Supplies for quantitative PCR (qPCR): cDNA synthesis kit, Taqman assays for B2M, FOXP3, and Granzyme B.
  • Methodology:
    • PBMC Isolation: Draw blood into EDTA tubes. Isolate PBMCs using Ficoll-Paque PLUS density gradient centrifugation (400 × g for 30 minutes at room temperature). Wash the isolated PBMCs twice with PBS [5].
    • Cell Culture & Treatment: Resuspend PBMCs in complete RPMI medium (20% FBS) supplemented with IL-2 and IL-7. Seed 2 million cells per well in a 6-well plate. Treat the cells with 1 µM this compound or vehicle control. Incubate for 72 hours at 37°C with 5% CO2 [5].
    • Flow Cytometry Analysis:
      • Harvest cells after 72 hours.
      • Stain cells with surface antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25).
      • Fix, permeabilize, and then stain intracellularly with anti-FOXP3 antibody.
      • Acquire data using a flow cytometer (e.g., BD LSRII) and analyze using FACS Diva software.
      • Gate sequentially for CD3+, then CD4+, and finally analyze the percentage of CD4+ CD25+ FOXP3+ T cells [5].
    • qPCR Analysis (Optional):
      • Extract total RNA using TRIzol-chloroform method.
      • Synthesize cDNA using random hexamer primers.
      • Perform qPCR using Taqman assays. Normalize the expression of FOXP3 to a housekeeping gene (e.g., B2M) [5].

The experimental workflow for this protocol is visualized below:

fascia T-cell Analysis Workflow PBMC Isolation (Ficoll-Paque) PBMC Isolation (Ficoll-Paque) Culture + IL-2/IL-7 Culture + IL-2/IL-7 PBMC Isolation (Ficoll-Paque)->Culture + IL-2/IL-7 Treat with this compound (1µM, 72h) Treat with this compound (1µM, 72h) Culture + IL-2/IL-7->Treat with this compound (1µM, 72h) Split Sample for Analysis Split Sample for Analysis Treat with this compound (1µM, 72h)->Split Sample for Analysis Flow Cytometry Flow Cytometry Split Sample for Analysis->Flow Cytometry Part A RNA Extraction & qPCR RNA Extraction & qPCR Split Sample for Analysis->RNA Extraction & qPCR Part B Analyze CD4+CD25+FOXP3+ Tregs Analyze CD4+CD25+FOXP3+ Tregs Flow Cytometry->Analyze CD4+CD25+FOXP3+ Tregs Quantify FOXP3 mRNA Expression Quantify FOXP3 mRNA Expression RNA Extraction & qPCR->Quantify FOXP3 mRNA Expression

Protocol: In Vitro Assessment of Mast Cell Apoptosis & Proliferation

This methodology is derived from preclinical studies on this compound's mechanism of action [3] [1].

  • Objective: To determine the direct effects of this compound on the proliferation and survival of mast cells harboring the KIT D816V mutation.
  • Cell Model: Use human mast cell lines (e.g., HMC-1.2, which carries the KIT D816V mutation) or primary mast cells isolated from patients with advanced SM.
  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM - 1 µM) for 24-72 hours.
  • Proliferation Assay: Measure cell proliferation using assays like MTT, XTT, or CellTiter-Glo, which quantify metabolic activity as a proxy for cell viability.
  • Apoptosis Assay: Quantify apoptosis using flow cytometry with Annexin V/propidium iodide (PI) staining. Annexin V-positive/PI-negative cells indicate early apoptosis.
  • Western Blot Analysis: To confirm target engagement, analyze cell lysates via Western blot to detect inhibition of KIT autophosphorylation and reduced levels of downstream signaling proteins like phosphorylated STAT5 and STAT3 [3].

Frequently Asked Questions (FAQs) for Troubleshooting

  • What is the recommended treatment duration for advanced SM in a clinical trial setting? Based on the pivotal trial, treatment is intended to be continuous. The median duration of treatment in the study was 11.4 months, with 49% of patients receiving treatment for ≥1 year and 34% for ≥2 years. Treatment should continue until disease progression or unacceptable toxicity [1].

  • A high percentage of patients in the trial required dose modifications. What are the common adverse events and management strategies? Over 50% of patients experienced nausea, vomiting, or diarrhea. Management should include proactive antiemetic and antidiarrheal prophylaxis. Other common events include edema, musculoskeletal pain, and fatigue. Over 20% of patients developed new or worsening grade 3/4 cytopenias (anemia, thrombocytopenia, neutropenia), which requires regular monitoring of blood counts [1].

  • How does the long half-life of this compound's metabolites impact treatment and study design? The major active metabolite CGP 62221 has a very long terminal half-life (approximately 32 days in one study [3] and up to 482 hours for CGP52421 in another [6]). This means the drug remains active in the body for a long time after discontinuation. This property could potentially support the investigation of alternative dosing schedules (e.g., pulse dosing) to improve tolerability while maintaining efficacy [3].

  • Our in vitro data shows variable efficacy. What could be the reason? Variable responses can be due to several factors:

    • Cell Model: Ensure your mast cell model carries the KIT D816V mutation, as this is the primary target. Wild-type KIT cells are less sensitive [3].
    • Metabolites: Remember that this compound has active metabolites (CGP 52421 and CGP 62221). In vitro systems without a functional liver metabolization system may not fully recapitulate the drug's activity in patients [3] [6].
    • Serum Protein Binding: this compound is highly bound (>99.8%) to alpha-1 acid glycoprotein (AAG) in human plasma, which can interfere with its activity in vitro. Consider this when designing your assay conditions [3].

References

Midostaurin antiemetic prophylaxis administration guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Emetic Risk and Prophylaxis Guidelines

Midostaurin treatment carries a moderate to high emetic risk [1]. Proactive management is required, as all-grade nausea and vomiting were reported in 83% and 61% of patients, respectively, in the RATIFY phase 3 trial [2].

The table below outlines the core recommendations for antiemetic prophylaxis:

Aspect Guideline Recommendation
General Recommendation Administer prophylactic antiemetics before treatment to decrease the risk of nausea and vomiting [3] [4].
Rationale Nausea and vomiting occur frequently; premedication allows therapy to continue with minimal disruption [3] [5].
Dosing Schedule Use scheduled prophylactic antiemetics and provide a breakthrough antiemetic regimen [2].

Administration and Dosing Considerations

Adherence to the following administration guidelines can improve tolerability and ensure consistent drug exposure:

  • Dosing with Food: Always administer this compound with food to improve absorption and potentially mitigate gastrointestinal upset [3] [4] [6].
  • Managing Missed Doses: Do not make up a missed or vomited dose. Patients should take the next scheduled dose at the usual time [3].
  • Dosage Forms: this compound is available as 25 mg capsules. The recommended dose for AML is 50 mg twice daily, and for advanced Systemic Mastocytosis, it is 100 mg twice daily [3] [4]. Capsules must be swallowed whole and not opened or crushed [3].

Toxicity Management and Dose Modification

For patients experiencing GI toxicity despite optimal prophylaxis, the following dose modifications are recommended in the Systemic Mastocytosis setting and can inform management strategies in other contexts:

Start Grade 3/4 Nausea/Vomiting despite optimal antiemetics Step1 Interrupt this compound dosing for 3 days (6 missed doses) Start->Step1 Step2 Resume therapy at a reduced dose of 50 mg twice daily Step1->Step2 Step3 If reduced dose is tolerated, may increase back to 100 mg twice daily Step2->Step3

Key Considerations for Clinical Protocol Design

  • Drug-Drug Interactions: this compound is primarily metabolized by CYP3A4 [2]. Concomitant use of strong CYP3A4 inhibitors (e.g., certain azole antifungals like posaconazole and voriconazole) may increase this compound exposure [3] [2]. In the RATIFY trial, coadministration was permitted without dose adjustment, but vigilance for increased adverse events is recommended [2].
  • Cardiac Monitoring: Both this compound and several classes of antiemetics (e.g., 5-HT3 receptor antagonists) have the potential to prolong the QTc interval [1] [2]. Consider regular electrocardiographic monitoring and maintain electrolyte balance, especially when using these drugs in combination [2].

References

Midostaurin overall survival benefit CALGB 10603 trial

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Survival Outcomes from CALGB 10603

The table below summarizes the key efficacy outcomes from the 10-year follow-up of the CALGB 10603/RATIFY trial [1]:

Outcome Measure Midostaurin Arm Placebo Arm
10-Year Overall Survival (OS) 43.7% 38.6%
Median Event-Free Survival (EFS) 8.2 months 3.0 months
Number of Patients 360 357

Detailed Experimental Protocol

For fellow researchers, here are the key methodological details of the CALGB 10603 trial:

  • Trial Design: Prospective, randomized, placebo-controlled phase 3 trial [2] [1].
  • Patient Population: 717 previously untreated adults (aged 18-60 years) with FLT3-mutant AML [1].
  • Intervention: The multi-kinase inhibitor This compound was added to standard intensive chemotherapy (7+3 induction and high-dose cytarabine consolidation) [1].
  • Control: Placebo plus the same backbone chemotherapy [1].
  • Primary Endpoints: Event-Free Survival (EFS) and Overall Survival (OS) [1].
  • Follow-up: The presented data includes outcomes after a median of 10 years of follow-up [1].
  • Additional Analysis: Earlier analyses used multi-state models to understand the treatment's effect on the disease process (e.g., achieving complete remission, risk of relapse) [3].

Patient Survival Pathway Visualization

The following diagram illustrates the treatment pathway and outcomes for patients in the trial, highlighting where this compound exerted its beneficial effect.

This compound Treatment Pathway in FLT3-Mutant AML Start Patient with Newly Diagnosed FLT3-Mutant AML Randomization Randomization (CALGB 10603 Trial) Start->Randomization MidoArm This compound + Chemotherapy Randomization->MidoArm PlaceboArm Placebo + Chemotherapy Randomization->PlaceboArm CR_Mido Complete Remission (CR Achieved) MidoArm->CR_Mido Higher CR Rate CR_Placebo Complete Remission (CR Achieved) PlaceboArm->CR_Placebo RelapseMido Relapse or Death CR_Mido->RelapseMido Lower Risk SurviveMido Long-Term Survivor (10-Year OS: 43.7%) CR_Mido->SurviveMido RelapsePlacebo Relapse or Death CR_Placebo->RelapsePlacebo SurvivePlacebo Long-Term Survivor (10-Year OS: 38.6%) CR_Placebo->SurvivePlacebo RelapseMido->SurviveMido RelapsePlacebo->SurvivePlacebo

The diagram illustrates the patient journey, showing that the OS benefit with this compound likely resulted from a combination of a higher complete remission (CR) rate and a lower risk of relapse after achieving CR [3].

Summary of Clinical Evidence

The 10-year follow-up data confirms the durable survival benefit of adding this compound to upfront chemotherapy in eligible FLT3-mutant AML patients. The initial EFS advantage translated into a persistent, albeit marginally superior, long-term OS benefit [1].

References

Midostaurin comparative efficacy other FLT3 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors at a Glance

Inhibitor (Generation/Type) Key Clinical Trial & Context Approved Indication / Key Setting Key Efficacy Data Reference
Midostaurin (1st gen, Type I) RATIFY (NCT00651261) [1] [2] Newly Diagnosed (ND) FLT3-mutated AML in combination with intensive chemo [2] Median OS: 74.7 vs 25.6 mos (with chemo vs placebo+chemo) [3] [1] [2] [3]
Gilteritinib (2nd gen, Type I) ADMIRAL (NCT02421939) [4] Relapsed/Refractory (R/R) FLT3-mutated AML as monotherapy [2] [4] Median OS: 9.3 vs 5.6 mos (vs salvage chemo); CRc rate: 54% vs 22% [4] [2] [4]
Quizartinib (2nd gen, Type II) QuANTUM-First (NCT02668653) [2] Newly Diagnosed (ND) FLT3-ITD mutated AML in combination with intensive chemo [2] Approved based on improved OS vs placebo when added to chemo (specific data not in sources) [2] [2]
BMF-500 (Covalent, Investigational) COVALENT-103 (NCT05918692) [5] Relapsed/Refractory (R/R) Acute Leukemia (Phase I) [5] mOS: 3.8 mos (in heavily pretreated FLT3m patients post-gilteritinib & venetoclax) [5] [5]

Detailed Efficacy and Trial Context

To understand the data in the table, it's crucial to consider the different patient populations and treatment settings.

  • This compound in Newly Diagnosed AML: The landmark RATIFY trial established the efficacy of this compound in newly diagnosed patients. It is used in combination with standard "7+3" induction chemotherapy and consolidation, followed by maintenance therapy. The significant overall survival benefit demonstrated in this trial led to its approval for frontline therapy [1] [3]. Its mechanism involves multi-kinase inhibition, which may contribute to its efficacy but also its toxicity profile [3].

  • Gilteritinib in Relapsed/Refractory AML: The ADMIRAL trial proved the efficacy of gilteritinib as a monotherapy in patients with relapsed or refractory FLT3-mutated AML, a population with very poor prognosis and limited options. Its approval was based on superior overall survival and higher composite complete remission (CRc) rates compared to salvage chemotherapy [4]. Real-world data from Italy (n=205) confirms its effectiveness in a clinical practice setting, showing a median OS of 11.0 months and successfully bridging 48% of eligible patients to transplant [4].

  • Quizartinib: Similar to this compound, quizartinib is approved for use in newly diagnosed FLT3-ITD positive AML in combination with intensive chemotherapy [2]. As a highly selective Type II inhibitor, it is designed to target FLT3-ITD mutations but is not effective against TKD mutations [3].

  • Novel Agent BMF-500: This covalent FLT3 inhibitor is currently in early-phase trials. Its notable activity has been observed in a heavily pretreated population where 100% of efficacy-evaluable patients had failed prior therapy with gilteritinib and venetoclax. The median overall survival of 3.8 months in this context is considered encouraging compared to a historical median OS of 2.1 months for such a high-risk group [5].

Experimental Protocols from Key Trials

For research and development professionals, the methodologies from pivotal trials are as important as the outcomes.

  • RATIFY Trial Protocol (this compound):

    • Design: Randomized, double-blind, placebo-controlled Phase III trial.
    • Patients: Adults (18-59 years) with newly diagnosed FLT3-mutated AML.
    • Regimen: Patients received standard cytarabine and daunorubicin induction chemotherapy, plus either This compound (50 mg twice daily) or placebo on days 8-21. Patients in remission received 4 cycles of high-dose cytarabine consolidation with the same this compound/placebo schedule, followed by up to 12 cycles of maintenance therapy with this compound/placebo [1] [3].
  • ADMIRAL Trial Protocol (Gilteritinib):

    • Design: Randomized, open-label Phase III trial.
    • Patients: Adults with relapsed or refractory FLT3-mutated AML (FLT3-ITD or FLT3-TKD).
    • Regimen: Patients were randomized in a 2:1 ratio to receive either gilteritinib (120 mg once daily) as monotherapy or investigator-selected salvage chemotherapy. Treatment continued until patients experienced disease relapse, unacceptable toxicity, or proceeded to hematopoietic stem cell transplantation [4].

FLT3 Inhibitor Classification and Signaling Pathway

The following diagram illustrates the classification of FLT3 inhibitors and their general mechanism of action in blocking the constitutively active FLT3 signaling pathway in mutated cells.

G FL FLT3 Ligand (FL) FLT3_WT Wild-Type FLT3 Receptor FL->FLT3_WT FLT3_Mut Mutated FLT3 Receptor (ITD or TKD) Dimer Ligand-Independent Dimerization & Activation FLT3_Mut->Dimer Constitutive Activation Downstream Activation of Downstream Pathways (e.g., STAT5, PI3K, RAS) Dimer->Downstream Prolif Uncontrolled Cell Proliferation & Survival Downstream->Prolif Inhibitors FLT3 Inhibitors TypeI Type I Inhibitors (Bind active conformation) - this compound - Gilteritinib Inhibitors->TypeI TypeII Type II Inhibitors (Bind inactive conformation) - Quizartinib Inhibitors->TypeII TypeI->FLT3_Mut  Inhibits ITD & TKD TypeII->FLT3_Mut  Inhibits ITD

Interpretation and Research Implications

  • Cross-Trial Comparisons are Limited: The efficacy data for this compound and gilteritinib originate from trials in entirely different patient populations (newly diagnosed vs. relapsed/refractory). Therefore, the numerical differences in median overall survival (74.7 vs. 9.3 months) reflect the different disease states and prior treatments, not a direct superiority of one drug over the other.
  • Treatment Sequencing is Key: In practice, a patient might receive this compound with frontline chemotherapy and, upon relapse, be treated with gilteritinib. Research into optimal sequencing and combinations (e.g., with venetoclax) is a very active area [3].
  • Overcoming Resistance: The development of new agents like BMF-500 highlights the ongoing challenge of resistance to existing FLT3 inhibitors and the need for novel therapeutic strategies [5] [3].

References

Midostaurin clinical trial validation phase III results

Author: Smolecule Technical Support Team. Date: February 2026

Phase III Clinical Trial Results: RATIFY (CALGB 10603)

The RATIFY trial established midostaurin as a standard of care for newly diagnosed FLT3-mutated AML. The key design elements and results are summarized below.

Trial Design Summary

Feature Description
Phase III [1]
Patient Population 717 newly diagnosed AML patients (aged 18-59) with a confirmed FLT3 mutation (ITD or TKD) [1]

| Treatment Arms | Experimental: Standard chemotherapy (7+3 induction + high-dose cytarabine consolidation) + this compound Control: Standard chemotherapy + Placebo [1] | | Primary Endpoint | Overall Survival (OS) [1] |

Primary Efficacy and Safety Results

Outcome Measure This compound + Chemotherapy Placebo + Chemotherapy Statistical Significance
Overall Survival (OS) Median OS: 74.7 months [2] Median OS: 25.6 months [2] Hazard Ratio (HR): 0.78; P=0.009 [1]
Event-Free Survival (EFS) Median EFS: 8.0 months [2] Median EFS: 3.0 months [2] HR: 0.78; P=0.002 [1]
Rate of Severe Adverse Events Similar to placebo group [1] Similar to this compound group [1] No significant difference [1]

The survival benefit of this compound was consistent across all FLT3 mutation subtypes (ITD-high, ITD-low, and TKD) and regardless of whether patients subsequently underwent an allogeneic hematopoietic stem cell transplantation [1] [2].

Comparison with Other FLT3 Inhibitors

While no completed head-to-head phase III trials exist, a real-world study and an ongoing trial provide context for comparing this compound with other agents.

Real-World Evidence: this compound vs. Quizartinib A 2024 retrospective multicenter study compared these inhibitors in newly diagnosed FLT3-ITD AML patients receiving intensive 7+3 chemotherapy [3].

Real-World Outcomes Comparison

Parameter This compound (n=110) Quizartinib (n=20)
Composite Complete Remission (CRc) Rate 73% 85% (p=0.004) [3]
Requirement for Re-induction 17.3% 0% (p=0.04) [3]
Dosing Interruptions/Changes 26% 5% (p=0.04) [3]
Relapse Rate (at median follow-up) 32% 0% (limited follow-up) [3]
Median Overall Survival Not Reached Not Reached [3]

Ongoing Head-to-Head Clinical Trial

  • Trial Identifier: 17-623 (Dana-Farber Cancer Institute) [4]
  • Phase: III [4]
  • Comparison: Crenolanib vs. This compound in newly diagnosed FLT3-mutated AML, following induction and consolidation therapy [4]
  • Status: Not Enrolling (results pending) [4]

Mechanism of Action and Signaling Pathways

This compound is an oral, multi-targeted kinase inhibitor. Its mechanism involves disrupting key proliferative and survival signals in cancer cells.

Key Molecular Targets

Target Function in AML and Mast Cell Diseases Impact of Inhibition
FLT3 (mutant and wild-type) Receptor tyrosine kinase; mutations (ITD/TKD) cause constitutive activation, driving leukemic cell proliferation and survival [5] [6]. Induces apoptosis in leukemic cells; primary mechanism in FLT3-mutated AML [5] [7].
KIT (including D816V mutant) Receptor tyrosine kinase; the D816V mutation drives mast cell growth and survival in systemic mastocytosis [5]. Inhibits growth and survival of neoplastic mast cells; basis for approval in systemic mastocytosis [5].
PDGFR-α/β, VEGFR2 Kinases involved in angiogenesis and tumor microenvironment maintenance [8] [6]. May contribute to anti-leukemic effects by disrupting the tumor microenvironment [8].
SYK, PKC Kinases involved in downstream signaling and cell transformation [8] [5]. Contributes to broad activity and chemosensitization, including in non-FLT3-mutated AML [8].

The following diagram illustrates how this compound inhibits the constitutively active FLT3 receptor and its downstream signaling pathways, leading to apoptosis in leukemic cells.

G FLT3_Mutant FLT3 Mutant (ITD/TKD) Downstream Downstream Pathways (STAT5, MAPK, AKT) FLT3_Mutant->Downstream Constitutive Activation This compound This compound (TKI Inhibitor) This compound->FLT3_Mutant Inhibits Apoptosis Apoptosis This compound->Apoptosis CellProlif Cell Proliferation & Survival Downstream->CellProlif CellProlif->Apoptosis Pathway Blockade

Key Experimental Methodologies

The evidence for this compound's efficacy is rooted in specific clinical and preclinical experimental designs.

1. Pivotal Clinical Trial Protocol (RATIFY)

  • Treatment Regimen: this compound (50 mg twice daily) or placebo was administered on days 8-21 of each 7+3 induction cycle (daunorubicin + cytarabine), days 8-21 of each high-dose cytarabine consolidation cycle, and continuously for up to 12 cycles of maintenance therapy in patients who remained in remission [1] [2].
  • Key Inclusion/Exclusion: Patients aged 18-59 with newly diagnosed AML and a confirmed FLT3-ITD or TKD mutation; acute promyelocytic leukemia was excluded [1] [4].
  • Primary Endpoint Measurement: Overall survival was measured from randomization until death from any cause [1].

2. Preclinical In Vivo Efficacy Models

  • Cell Lines: Studies used luciferase-tagged AML cell lines (e.g., SKNO-1-luc+, OCI-AML3-luc+) expressing wild-type or mutant FLT3 [8].
  • Animal Model: Female NOD-scid gamma (NSG) mice, 6-8 weeks old [8].
  • Procedure: Mice received intravenous tail vein injection of AML cells. After 3 days, mice were randomized based on baseline luminescence into treatment groups (e.g., this compound 100 mg/kg vs. vehicle control). The drug was administered daily via oral gavage. Tumor burden was monitored longitudinally using non-invasive bioluminescence imaging [8].
  • Outcome Analysis: Total body luminescence was quantified and compared between groups to assess the drug's effect on leukemia progression [8].

3. Drug Combination Synergy Studies

  • Methodology: AML cell lines or primary patient samples were treated with this compound alone and in combination with standard chemotherapies (e.g., cytarabine, daunorubicin) or other targeted agents [8].
  • Analysis: Drug interaction was analyzed using the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [8].

References

Comparative Response Rates of TKIs in Advanced Systemic Mastocytosis

Author: Smolecule Technical Support Team. Date: February 2026

Drug (Study) Patient Population Overall Response Rate (ORR) Key Response Measures Median Overall Survival (OS) Common Grade 3/4 Adverse Events (AEs)

| Midostaurin (Gotlib et al., 2016) [1] [2] | 116 total patients; 89 in primary efficacy population (ASM, SM-AHN, MCL) [1] | 60% (95% CI, 49-70) [1] | - 45% had a major response (complete resolution of ≥1 organ damage) [1]

  • Median best change in serum tryptase: -58% [1] | 28.7 months [1] | Neutropenia (24%), anemia (41%), thrombocytopenia (29%), diarrhea (8%) [1] | | Nilotinib (Hochhaus et al., 2015) [3] | 61 total patients; 37 with Aggressive SM (ASM) [3] | 21.6% (in ASM subgroup) [3] | - Mast cell infiltration decreased by 70% in responders [3]
  • Serum tryptase decreased by 29.8% in responders [3] | Median OS not reached; 24-month OS rate was 81.2% [3] | Thrombocytopenia (10.3%), anemia (10.0%), neutropenia (6.9%) [3] | | Dasatinib (Verstovsek et al., 2008) [4] | 33 patients with SM (28 were KIT D816V positive) [4] | 33% [4] | - 2 patients (both KIT D816V negative) achieved complete response [4]
  • 9 patients had symptomatic response [4] | Not specifically reported for the SM subgroup in the results provided. | Primarily grade 1/2; specific grade 3/4 hematologic AEs not detailed for the SM subgroup [4] |

Detailed Experimental Methodologies

The data in the table above comes from robust clinical trial designs. Here are the key methodological details for each study:

  • This compound Trial (CPKC412D2201) [1]:

    • Design: Phase II, open-label, single-arm study.
    • Intervention: Oral this compound at a dose of 100 mg twice daily until disease progression or unacceptable toxicity.
    • Primary Endpoint: Best overall response rate. Response was assessed by a Study Steering Committee based on modified Valent criteria, which include changes in C-findings (organ damage) and mast cell burden [1].
    • Population: Adults with AdvSM (ASM, SM-AHN, or MCL), confirmed per WHO criteria.
  • Nilotinib Trial (CAMN107A2101) [3]:

    • Design: Phase II, open-label, single-arm, multicenter study.
    • Intervention: Oral nilotinib 400 mg twice daily in 28-day cycles.
    • Primary Endpoint: Overall response rate, defined as the proportion of patients with a minor response or better lasting at least 4 weeks. C-findings and ASM response criteria were applied retrospectively [3].
    • Population: Patients with SM (aggressive SM, indolent SM, or other) needing treatment.
  • Dasatinib Trial [4]:

    • Design: Phase II, open-label study.
    • Intervention: Dasatinib 70 mg twice daily (or 140 mg once daily).
    • Primary Endpoint: Objective response rate according to disease-specific criteria.
    • Population: Patients with various Ph-negative myeloid disorders, including Systemic Mastocytosis.

Mechanism of Action and Signaling Pathway

The efficacy of these drugs is linked to their ability to inhibit the KIT receptor, a primary driver of mastocytosis. The following diagram illustrates the key signaling pathway and drug targets.

G SCF Stem Cell Factor (SCF) KIT_WT Wild-Type KIT Receptor SCF->KIT_WT Binding Downstream Downstream Signaling Pathways (PI3K, JAK/STAT, RAS/ERK) KIT_WT->Downstream Activated Signaling KIT_Mut Mutant KIT (D816V) KIT_Mut->Downstream Constitutive Signaling MC_Effects Mast Cell Proliferation, Survival & Activation Downstream->MC_Effects TKI_Block TKI Inhibition (this compound, Nilotinib, Dasatinib) TKI_Block->KIT_WT Targets TKI_Block->KIT_Mut Targets

Figure 1: KIT Signaling Pathway and TKI Inhibition in Systemic Mastocytosis. The KIT D816V mutation leads to constitutive, ligand-independent activation of downstream pathways promoting mast cell growth and survival. TKIs like this compound block this signaling by inhibiting the KIT receptor [5].

Key Insights for Professionals

  • Superior Efficacy Profile: this compound's higher response rate is attributed to its potent activity against mast cells carrying the KIT D816V mutation, which is present in over 80% of AdvSM cases [1] [5]. In contrast, dasatinib's complete responses were observed only in KIT D816V-negative patients [4].
  • Impact of Comutations: Treatment outcomes can be influenced by additional somatic mutations. The presence of mutations in the S/A/R panel (SRSF2, ASXL1, RUNX1) is associated with inferior response rates and survival in this compound-treated patients [6] [7].
  • Evolving Treatment Landscape: this compound has revolutionized AdvSM management, providing a targeted therapy option where previously only cytoreductive therapies like interferon-alpha or cladribine were available, which often did not substantially reduce mast cell burden [6] [3]. Newer, more selective KIT inhibitors like avapritinib are now being used in clinical practice, further improving outcomes [6] [8].

References

Midostaurin versus quizartinib crenolanib FLT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitors: Comparative Preclinical Profile

Inhibitor FLT3-ITD FLT3-D835Y FLT3-ITD+F691L KIT-D816V Primary Classification
Midostaurin (Type I) Active [1] [2] Active [1] [2] Active [1] [2] Active [1] [2] Multi-targeted, 1st Generation
Quizartinib (Type II) Highly Potent [1] [3] Less Active/Resistant [1] Resistant [1] [2] Less Active [1] [2] Selective, 2nd Generation
Crenolanib (Type I) Active [1] [2] Active [1] [2] Active [1] [2] Data Limited [1] Selective, 2nd Generation

The structural and mechanistic differences between these inhibitors are key to understanding their profiles. The following diagram illustrates the FLT3 signaling pathway and the distinct binding sites of Type I versus Type II inhibitors.

architecture FL FLT3 Ligand (FL) FLT3_Inactive FLT3 Receptor (Inactive Conformation) FL->FLT3_Inactive Dimerization Dimerization & Autophosphorylation FLT3_Inactive->Dimerization FLT3_Active FLT3 Receptor (Active Conformation) Downstream Downstream Signaling (PI3K/AKT, STAT5, RAS/MAPK) FLT3_Active->Downstream Dimerization->FLT3_Active Effects Cell Proliferation Reduced Apoptosis Downstream->Effects FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->Downstream FLT3_TKD FLT3-TKD Mutant (e.g., D835Y) FLT3_TKD->Downstream Resistance Resistance Mutant (e.g., F691L 'Gatekeeper') Resistance->Downstream Confers Resistance to Type II Inhibitors Type1_Inhib Type I Inhibitors (this compound, Crenolanib, Gilteritinib) • Bind active conformation • Target ATP-binding pocket • Effective against ITD & TKD mutations Type1_Inhib->FLT3_Active  Inhibits Type2_Inhib Type II Inhibitors (Quizartinib, Sorafenib) • Bind inactive conformation • Target hydrophobic region • Primarily effective against ITD mutations Type2_Inhib->FLT3_Inactive  Inhibits Invisible

Experimental Data & Resistance Mechanisms

The data in the summary table is largely derived from standardized cell-based proliferation assays using engineered Ba/F3 cell lines, a common model in hematological oncology research [1] [4] [2]. The core methodology is as follows:

  • Cell Lines: Ba/F3 cells (murine pro-B cells) engineered to be dependent on oncogenic FLT3 or KIT mutants for survival and proliferation [1] [4].
  • Proliferation Assay: Cells are treated with a concentration gradient of the TKI for approximately 72 hours [4].
  • Viability Measurement: Cell viability is quantified using assays like CellTiter-Glo, which measures ATP as a proxy for metabolically active cells [5].
  • Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated using software like GraphPad Prism [4]. Lower IC₅₀ values indicate higher potency.

A critical challenge in the clinic is the development of resistance. A key differentiator between these inhibitors is their activity against the "gatekeeper" mutation F691L, which arises under treatment pressure and confers resistance to certain inhibitors [1] [2]. Furthermore, resistance can also occur through clonal evolution, where leukemia cells without the FLT3-ITD mutation are selected for during treatment [6].

Conclusion and Clinical Positioning

  • This compound: A broad-spectrum, first-generation inhibitor. Its utility lies in its ability to target multiple kinases, including both FLT3 and KIT mutations, making it a choice for FLT3-mutated AML and systemic mastocytosis. Its multi-targeted nature may help suppress the emergence of resistant clones driven by alternative pathways [1] [6].
  • Quizartinib: A highly selective, second-generation Type II inhibitor. It is exceptionally potent against FLT3-ITD but is vulnerable to resistance from TKD and gatekeeper mutations. It is best suited for patients with confirmed FLT3-ITD where its specificity can be fully leveraged [1] [3].
  • Crenolanib: A selective, second-generation Type I inhibitor. Its key strength is maintaining activity against the common TKD resistance mutations (like D835) that arise with Type II inhibitors, making it a potential candidate for overcoming or preventing such resistance [1].

References

Midostaurin biomarker validation tryptase reduction mastocytosis

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Comparison in Advanced Systemic Mastocytosis

The table below summarizes key efficacy data for midostaurin and its main alternatives.

Treatment Mechanism of Action Overall Survival (Median, Months) Overall Response Rate (ORR) Impact on Serum Tryptase (Median Reduction) Key Trial Data
This compound Multi-targeted kinase inhibitor (targets KIT D816V, FLT3, PDGFR, VEGFR) [1] 28.6 [2] 50-60% (in ASM/SM-AHN) [1] [3] ~74% (at 6 months) [1] #CPKC412D2201 trial [1]
Avapritinib Potent, selective KIT D816V inhibitor [3] Not Reached [2] ~75% (in AdvSM) [4] >90% (in AdvSM) [4] EXPLORER & PATHFINDER trials [2] [4]
Cladribine Cytotoxic purine analog; off-label cytoreductive therapy [3] [4] 23.4 [2] ~55% (in AdvSM) [3] Information Missing Observational Studies [3]
Best Available Therapy (BAT) Includes this compound, cladribine, interferon alpha, and other cytoreductive therapies [4] Varied (inferior to avapritinib) [4] Varied (inferior to avapritinib) [4] Varied (inferior to avapritinib) [4] Real-world retrospective data [4]

KIT D816V Signaling & Treatment Mechanism

This compound and avapritinib exert effects by inhibiting the constitutively active KIT D816V receptor. The diagram below illustrates the signaling pathway and treatment mechanism.

G KIT KIT D816V Mutation Downstream Downstream Pathways (MAPK, STAT, PI3K/AKT) KIT->Downstream Constitutive Activation Effects Cellular Effects (Mast Cell Proliferation, Survival, Activation) Downstream->Effects Inhibitors KIT Inhibitors Inhibitors->KIT Inhibition

Experimental Data on Key Biomarkers

Treatment efficacy is measured by reduction in mast cell burden and improvement in organ damage, with key biomarkers quantified in studies.

Serum Tryptase Reduction
  • This compound: In a real-world study of ASM patients, this compound treatment led to a median 74.14% reduction in serum tryptase levels by the 6th month [1].
  • Avapritinib: In a comparative analysis, the maximum reduction in serum tryptase levels with avapritinib was significantly greater than with this compound, with a mean difference of -72.8% [2]. Another study reported that over 90% of avapritinib-treated patients achieved a ≥50% reduction in tryptase [4].
Overall Survival
  • This compound vs. Avapritinib: An analysis shows a clear survival benefit for avapritinib over this compound, with a hazard ratio of 0.59, indicating a 41% reduction in the risk of death [2]. Another indirect treatment comparison found an even more pronounced hazard ratio of 0.44 [5].

Detailed Experimental Protocols

For reliable biomarker assessment, standardized protocols from clinical trials are essential.

IWG-MRT-ECNM Response Criteria

Clinical trials for AdvSM use the International Working Group-Myeloproliferative Neoplasms Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-ECNM) criteria to assess response [1] [3]. Key measures for a Partial Remission (PR) include:

  • A reduction by ≥50% in the percentage of neoplastic mast cells in the bone marrow or other extracutaneous organs on biopsy.
  • A reduction of serum tryptase level by ≥50%.
  • Resolution of at least one C-finding (SM-related organ damage) [3].
Biomarker Assessment Workflow

The following diagram outlines the general workflow for validating treatment response in a clinical trial setting.

G Step1 Patient Selection & Baseline Assessment Step2 Treatment Initiation (e.g., this compound 100 mg BID) Step1->Step2 Step3 Serial Biomarker Monitoring Step2->Step3 Step4 Response Adjudication (per IWG-MRT-ECNM Criteria) Step3->Step4 Assay1 • Serum Tryptase (ng/mL) • KIT D816V VAF (%) Step3->Assay1 Assay2 • Bone Marrow Biopsy (Mast Cell Burden %) Step3->Assay2 Assay3 • Organomegaly (CT/US) • Cytopenia Resolution Step3->Assay3

Interpretation Guide for Researchers

  • Tryptase as a Surrogate Marker: Serum tryptase reduction is a validated, quantitative surrogate marker for measuring mast cell burden and drug activity [1] [4]. A ≥50% reduction is a key component of partial response criteria [3].
  • Comparative Efficacy: While this compound is a established, effective therapy, head-to-head comparative analyses and indirect treatment comparisons consistently show that the more selective KIT D816V inhibitor avapritinib offers superior outcomes in terms of overall survival, depth of tryptase reduction, and duration of treatment [2] [5] [4].
  • Defining "Best Available Therapy": In recent studies, BAT includes this compound, cladribine, and other cytoreductive therapies. The superior performance of avapritinib against this collective BAT cohort underscores its significant impact on the treatment landscape [4].

References

Midostaurin progression-free survival versus historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Survival Outcomes Versus Historical Controls

The table below summarizes key efficacy endpoints for midostaurin from pooled clinical trials and the RATIFY study.

Indication Study / Comparison Primary Efficacy Endpoint Hazard Ratio (HR) & P-value Median Overall Survival
Advanced Systemic Mastocytosis (advSM) [1] Pooled this compound Trials (D2201, A2213) vs. Historical Registry Overall Survival (OS) HR=0.62 (95% CI, 0.39-0.98); P=.0204 [1] This compound: 42.6 months vs. Control: 24.0 months [1]
FLT3-mutated AML (RATIFY Trial) [2] This compound + Chemo vs. Placebo + Chemo Event-free Survival (EFS) in patients (18-70 years) HR=0.58 (95% CI, 0.48-0.70); P<.001 [2] Not explicitly stated in provided results
FLT3-mutated AML (10-Year Follow-up) [3] This compound + Chemo vs. Placebo + Chemo Overall Survival (OS) at 10 years Not statistically significant [3] 10-year OS: 43.7% (this compound) vs. 38.6% (Placebo) [3]

Detailed Experimental Protocols

Understanding the methodology behind this data is crucial for its interpretation.

Protocol for advSM Analysis (Pooled this compound Trials vs. Historical Controls) [1]
  • Study Design: The analysis pooled data from two single-arm, phase 2 clinical trials (D2201 and A2213). These were compared to a contemporary, untreated patient registry from the University Medical Centre Mannheim, Germany, which served as the historical control.
  • Patient Population: Adults with advSM, including aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and mast cell leukemia (MCL). The primary analysis included 89 patients from the this compound pool and 46 from the control registry.
  • Intervention: Patients in the this compound group received 100 mg orally twice daily until disease progression or unacceptable toxicity.
  • Primary Outcome: Overall Survival (OS), defined as time from diagnosis to death from any cause.
  • Statistical Methods:
    • Primary Analysis: A simple comparison of OS between the pooled cohort and the historical controls.
    • Multivariate Cox Regression: Used to adjust for differences in baseline characteristics (e.g., age, KIT mutation status), yielding an adjusted HR of 0.51 (95% CI, 0.30-0.88; P=.0147).
    • Propensity Score Matching: A supportive analysis matched 44 patient pairs from both groups to further minimize selection bias, which confirmed the benefit (HR=0.38; 95% CI, 0.17-0.96).
Protocol for FLT3-mutated AML (Phase 2 Trial with Historical Comparison) [2]
  • Study Design: A single-arm, phase 2 trial with a comparison to a pooled set of 415 historical controls from five prior prospective trials.
  • Patient Population: 284 adults (18-70 years) with newly diagnosed FLT3-ITD positive AML.
  • Intervention: Patients received intensive chemotherapy with added this compound. This was followed by allogeneic hematopoietic cell transplantation (alloHCT) if eligible, and then up to 12 months of single-agent this compound maintenance therapy.
  • Primary Outcome: Event-free Survival (EFS).
  • Statistical Methods: A propensity score-weighted analysis was applied to compare the EFS of the this compound group with the historical control group, accounting for differences in patient characteristics across the different trials.

Mechanism of Action and Signaling Pathways

This compound is a multi-targeted kinase inhibitor. Its efficacy in the mentioned diseases is primarily linked to the inhibition of specific mutant kinases, as illustrated below.

G cluster_mutations Mutated Driver Kinases cluster_signaling Constitutive Signaling Pathways This compound This compound FLT3_ITD FLT3-ITD (AML) This compound->FLT3_ITD Inhibits KIT_D816V KIT D816V (Advanced Systemic Mastocytosis) This compound->KIT_D816V Inhibits STAT5 STAT5 FLT3_ITD->STAT5 MAPK MAPK FLT3_ITD->MAPK KIT_D816V->STAT5 PI3K_Akt PI3K/Akt KIT_D816V->PI3K_Akt Cell_Proliferation Increased Cell Proliferation STAT5->Cell_Proliferation MAPK->Cell_Proliferation Cell_Survival Enhanced Cell Survival PI3K_Akt->Cell_Survival Reduced_Apoptosis Reduced Apoptosis Cell_Survival->Reduced_Apoptosis

Considerations for Researchers

  • Historical Controls Limitation: The advSM data relies on a comparison with a historical registry, not a concurrent randomized control. While statistical methods like multivariate analysis and propensity scoring were used to mitigate bias, this remains a key limitation [1].
  • Defining the Patient Population: In AML, the survival benefit of this compound is specifically for patients with FLT3-ITD or FLT3-TKD mutations. Testing for these mutations is essential for identifying the target population [4].
  • Novel Dosing Strategies: Preclinical research suggests that this compound exhibits prolonged intracellular retention. This opens the possibility for future investigation into alternative dosing schedules, such as high-dose pulse exposure, which might improve efficacy or tolerability [5].

References

Midostaurin quality of life outcomes symptom assessment

Author: Smolecule Technical Support Team. Date: February 2026

Quality of Life and Symptom Burden Outcomes

The table below summarizes key patient-reported and physician-assessed outcomes from a clinical trial on midostaurin for advanced systemic mastocytosis (advSM).

Assessment Domain Instrument(s) Used Key Quantitative Findings Durability of Effect
Health-Related Quality of Life 12-Item Short-Form Health Survey (SF-12) Significant improvement in total score and subscores over the first 6 cycles (months) of treatment [1]. Improvements were durable, sustained through 36 months of follow-up [1].
Overall Symptom Burden Memorial Symptom Assessment Scale (patient-reported) Significant improvement in total score and subscores over the first 6 cycles [1]. Improvements were durable, sustained through 36 months of follow-up [1].
Mediator-Related Symptoms (e.g., skin lesions, GI symptoms) Physician-reported questionnaire Substantial improvements ranging from 67% to 100% across all symptoms [1]. Not explicitly stated, but aligned with durable quality of life improvements.

Detailed Experimental Protocols

The robust data supporting these outcomes come from a well-defined clinical trial protocol.

  • Clinical Trial Identifier: NCT00782067 (D2201 study) [1].
  • Patient Population: The primary analysis included 116 patients with systemic mastocytosis, of which 89 had advSM and met the study's strict inclusion criteria [1].
  • Intervention: Patients were treated with this compound [1].
  • Assessment Methodology:
    • Quality of Life and Symptom Burden: Evaluated using the 12-Item Short-Form Health Survey (SF-12) and the Memorial Symptom Assessment Scale, which are standardized, validated patient-reported outcome (PRO) questionnaires [1].
    • Mediator-Related Symptoms: Assessed by clinicians using a specific physician-reported questionnaire designed to track symptoms caused by mast cell mediator release [1].
  • Assessment Schedule: Outcomes were measured periodically over the treatment period, with analyses conducted at 6 months and followed for up to 36 months [1].

Visualization of this compound's Mechanism and Symptom Improvement Logic

This compound's clinical benefits originate from its action at the molecular level. The diagram below illustrates its mechanism and the logical pathway to symptom improvement.

KIT_Mutation KIT D816V or Other Mutation Constitutive_Activation Constitutive KIT Receptor Activation KIT_Mutation->Constitutive_Activation Downstream_Signaling Activation of Proliferation Pathways (MAPK, PI3K/AKT, STAT) Constitutive_Activation->Downstream_Signaling Disease_Pathology Pathological Mast Cell Accumulation & Organ Damage Downstream_Signaling->Disease_Pathology Patient_Symptoms AdvSM Symptoms: Cytopenias, Liver Dysfunction, Mediator Release (e.g., Skin, GI) Disease_Pathology->Patient_Symptoms QoL_Symptoms Improved Quality of Life & Reduced Symptom Burden Patient_Symptoms->QoL_Symptoms This compound This compound Treatment KIT_Inhibition Inhibition of KIT Signaling This compound->KIT_Inhibition Reduced_Burden Reduced Mast Cell Bone Marrow Infiltration & Lowered Tryptase KIT_Inhibition->Reduced_Burden Org_Function Improved Organ Function Reduced_Burden->Org_Function Reduced_Burden->QoL_Symptoms Clinical_Outcomes Clinical & Patient-Reported Outcomes Org_Function->Clinical_Outcomes QoL_Symptoms->Clinical_Outcomes

Molecular Insights and Resistance Mechanisms

While this compound is effective, research into its long-term use reveals potential resistance mechanisms. A 2023 case study of a Mast Cell Leukemia patient provides a detailed molecular view of the changes induced by this compound treatment using single-cell RNA sequencing [2].

Important Considerations for Researchers

  • Comparative Alternatives: While other drugs like cromolyn are used for systemic mastocytosis, they belong to a different drug class and are not direct kinase inhibitors. User reviews on drugs.com suggest cromolyn has a moderately positive effect, but no head-to-head clinical trial data against this compound is available from these search results [3].
  • Safety and Monitoring: this compound therapy is associated with a moderate rate of serum aminotransferase elevations. In clinical trials for AML (in combination with chemotherapy), up to 71% of patients experienced elevated liver enzymes, with 20% exceeding 5 times the upper limit of normal. Regular liver function monitoring is recommended [4].

References

Midostaurin economic analysis cost-effectiveness FLT3 AML

Author: Smolecule Technical Support Team. Date: February 2026

Economic Evaluations of Midostaurin

Region / Perspective Incremental Cost-Effectiveness Ratio (ICER) Key Clinical Input (Source) Conclusion

| United States Third-party payer perspective [1] | $61,167 per QALY $52,596 per Life Year (LY) | RATIFY trial: Improved overall and event-free survival with this compound + chemotherapy vs. placebo + chemotherapy [2] | Cost-effective at a willingness-to-pay threshold of $150,000 per QALY [1] | | France Lifetime model per Haute Autorité de Santé guidelines [3] [4] | €62,305 per QALY €68,781 per LY | RATIFY trial: this compound-treated patients gained 1.23 QALYs and 1.12 LYs [3] [4] | Cost-effective at a €100,000 per QALY threshold for end-of-life treatment [3] [4] |

Underlying Clinical Evidence and Methodology

The cost-effectiveness models are built on robust clinical data and detailed methodologies.

  • Clinical Foundation: The pivotal RATIFY trial (NCT00651261) demonstrated that adding this compound to standard chemotherapy (7+3 regimen) significantly improved overall survival and event-free survival in patients aged 18-59 with newly diagnosed FLT3-mutated AML [2]. Long-term, 10-year follow-up data continues to show a sustained survival benefit for the this compound group [5].
  • Modeling Approach: Analyses used partitioned survival models with health states like "Active Disease," "Complete Remission," "Relapse," and "Death" to extrapolate long-term outcomes and costs [3] [1]. These models incorporated:
    • Costs: Drug acquisition/administration, stem cell transplantation, adverse event management, routine medical care, and end-of-life care [3] [1].
    • Utilities: Quality-of-life weights (e.g., from EQ-5D) to calculate Quality-Adjusted Life Years (QALYs) [3].

Limitations and Resistance Mechanisms

While the base-case analyses are favorable, real-world cost-effectiveness can be impacted by several biological and clinical factors.

  • Development of Resistance: A key challenge is that a significant proportion of patients relapse. A 2021 study found that at the time of relapse or refractory disease, about 46% of patients treated with this compound became FLT3-ITD negative, acquiring mutations in other signaling pathways (e.g., MAPK) [6]. This necessitates further lines of treatment, increasing overall costs.
  • Variable Insertion Sites: Emerging research indicates that the location of the FLT3-ITD mutation (in the juxtamembrane domain vs. the tyrosine kinase domain 1) can affect this compound's efficacy, which may influence its cost-effectiveness in specific patient subgroups [7].
  • Model Assumptions: The results depend on the model's structure, survival extrapolations, and local cost inputs. Sensitivity analyses, while generally supporting the base-case findings, highlight that outcomes can vary with these parameters [3] [1].

Experimental Protocols for Cited Studies

For researchers seeking to understand or replicate the foundational work, here are the protocols for the key studies cited.

  • RATIFY Trial (Clinical Efficacy) [2]:

    • Design: Phase 3, randomized, double-blind, placebo-controlled trial.
    • Patients: 717 adults (18-59) with newly diagnosed FLT3-mutated AML.
    • Intervention: Standard chemotherapy (daunorubicin + cytarabine induction, high-dose cytarabine consolidation) plus either This compound (50 mg twice daily) or placebo on days 8-21 of each cycle.
    • Maintenance: Patients in remission after consolidation received this compound or placebo for up to 12 cycles.
    • Primary Endpoint: Overall survival.
  • Clonal Evolution Study (Resistance Mechanisms) [6]:

    • Objective: To investigate mechanisms of resistance in FLT3-ITD AML treated with this compound-based chemotherapy.
    • Patients: 54 patients from the RATIFY and AMLSG trials with paired samples (diagnosis and relapse/refractory disease).
    • Methods:
      • Genescan-based fragment analysis to detect FLT3-ITD and its allelic ratio.
      • Whole exome sequencing (WES) on paired samples to identify acquired mutations and track clonal evolution.

This compound Mechanism of Action

The following diagram illustrates the signaling pathway targeted by this compound and common resistance mechanisms, integrating information from the search results [8] [6] [7].

G FLT3_WT FLT3 WT Receptor Downstream Downstream Signaling (e.g., STAT5, MAPK, PI3K/AKT) FLT3_WT->Downstream Controlled FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->Downstream Constitutive CellPhenotype Cell Survival & Proliferation Downstream->CellPhenotype TKI This compound (TKI) TKI->FLT3_ITD Inhibits Resistance1 On-Target Resistance: Acquired FLT3 point mutations (e.g., D835, F691, N676) TKI->Resistance1 Resistance2 Off-Target Resistance: • FLT3-ITD loss • Bypass signaling activation (e.g., MAPK mutations) TKI->Resistance2

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

570.22670545 g/mol

Monoisotopic Mass

570.22670545 g/mol

Heavy Atom Count

43

LogP

5.89

Appearance

Solid powder

Melting Point

235-260

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ID912S5VON

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Investigated for use/treatment in adult patients with high-risk acute myeloid leukemia (AML) who are FLT3 mutation-positive, agressive systemic mastocytosis (ASM), systemic mastocytosis with associated hematological neoplasm (SM-AHN), or mast cell leukemia (MCL).
FDA Label
Rydapt is indicated: in combination with standard daunorubicin and cytarabine induction and high dose cytarabine consolidation chemotherapy, and for patients in complete response followed by Rydapt single agent maintenance therapy, for adult patients with newly diagnosed acute myeloid leukaemia (AML) who are FLT3 mutation positive (see section 4. 2); as monotherapy for the treatment of adult patients with aggressive systemic mastocytosis (ASM), systemic mastocytosis with associated haematological neoplasm (SM AHN), or mast cell leukaemia (MCL).
Treatment of acute myeloid leukaemia, Treatment of malignant mastocytosis, Treatment of mast cell leukaemia

Livertox Summary

Midostaurin is an orally available small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3) which is used as an antineoplastic agent in the treatment of acute myeloid leukemia with FLT3 mutations. Midostaurin is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Midostaurin
US Brand Name(s): Rydapt
FDA Approval: Yes
Midostaurin is approved to treat: Acute myeloid leukemia (AML). It is used with cytarabine and daunorubicin hydrochloride in newly diagnosed adults whose cancer has a mutation in the FLT3 gene.
Aggressive systemic mastocytosis , systemic mastocytosis with associated hematologic neoplasm (SM-AHN), or mast cell leukemia in adults.
Midostaurin is also being studied in the treatment of other conditions and types of cancer.

Pharmacology

It targets multiple WT and mutated kinases that, when activated, constitutively stimulate aberrant signalling cascades that lead to malignancies such as AML and ASM. Alternative pharmacodynamic effect of midostaurin in prolonging QTc intervals was not clinically significant in patients with advanced SM or AML when compared to placebo. Midostaurin is therapeutically beneficial as a combination therapy for patients undergoing chemotherapy.
Midostaurin is a synthetic indolocarbazole multikinase inhibitor with potential antiangiogenic and antineoplastic activities. Midostaurin inhibits protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), c-kit, platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) tyrosine kinases, which may result in disruption of the cell cycle, inhibition of proliferation, apoptosis, and inhibition of angiogenesis in susceptible tumors.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE39 - Midostaurin

Mechanism of Action

It potently inhibits multiple receptor tyrosine kinases. Midostaurin and its major active metabolites CGP62221 and CGP52421 inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR and WT and/or mutant FLT3 tyrosine kinases. Inhibition of FLT3 receptor signalling cascades induces apoptosis of target leukemia cells expressing target receptors and mast cells, in addition to its antiproliferative activity toward multiple cancer cell lines. Midostaurin also interacts with organic anion transporter (OATP) 1A1 and multidrug resistance protein (MRP)-2 according to preliminary in vitro studies.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

120685-11-2

Absorption Distribution and Excretion

The time to reach maximum concentration ranges from 1-3 hrs in fasting patients. The maximum concentration and the time it takes to reach this concentration is reduced up to 20% in presence of a standard meal.
Accounting for 95% of recovered dose eliminated through fecal excretion, 91% was determined as metabolites and 4% as unchanged parent drug. Remaining 5% of the recovered dose is eliminated via renal excretion.
The Vd of midostaurin is 95.2L. The parent drug and its main metabolites (CGP62221, CGP52421) are distributed in plasma in vitro.
The clearance values of during the initial formation of metabolites are 1.47 L/h for CGP62221 metabolite and 0.501 L/h for CGP52421. 28 days following the oral administration of midostaurin, the clearance of CGP52421 may increase up to 5.2 fold in a recommended dose of 25 mg, resulting in a 2.1- to 2.5-fold increase in total clearance of midostaurin.

Metabolism Metabolites

Midostaurin is primarily metabolized into CGP62221 and CGP52421 via hepatic CYP3A4 enzymatic activity. The metabolism of CGP62221 takes place initially in a linear relationship whereas CGP52421 formation is an inducible process.

Wikipedia

Midostaurin
Rotundone

Biological Half Life

Elimination half life is approximately 21 hrs for midostaurin, 32 hrs for CGP62221 and 482 hrs for CGP52421.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Wang ES. Beyond midostaurin: Which are the most promising FLT3 inhibitors in AML? Best Pract Res Clin Haematol. 2019 Dec;32(4):101103. doi: 10.1016/j.beha.2019.101103. Epub 2019 Oct 18. Review. PubMed PMID: 31779982.
2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548874/ PubMed PMID: 31644181.
3: Midostaurin for acute myeloid leukaemia, mastocytosis, and mast cell leukaemia. Aust Prescr. 2019 Apr;42(2):73-74. doi: 10.18773/austprescr.2019.017. Epub 2019 Feb 28. Review. PubMed PMID: 31048943; PubMed Central PMCID: PMC6478956.
4: Sly N, Gaspar K. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis. Am J Health Syst Pharm. 2019 Feb 9;76(5):268-274. doi: 10.1093/ajhp/zxy050. Review. PubMed PMID: 30753289.
5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500909/ PubMed PMID: 29999968.
6: Stone RM, Manley PW, Larson RA, Capdeville R. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis. Blood Adv. 2018 Feb 27;2(4):444-453. doi: 10.1182/bloodadvances.2017011080. Review. Erratum in: Blood Adv. 2018 Apr 10;2(7):787. PubMed PMID: 29487059; PubMed Central PMCID: PMC5858474.
7: Weisberg E, Sattler M, Manley PW, Griffin JD. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. Onco Targets Ther. 2017 Dec 29;11:175-182. doi: 10.2147/OTT.S127679. eCollection 2018. Review. PubMed PMID: 29343975; PubMed Central PMCID: PMC5749544.
8: Garcia JS, Percival ME. Midostaurin for the treatment of adult patients with newly diagnosed acute myeloid leukemia that is FLT3 mutation-positive. Drugs Today (Barc). 2017 Oct;53(10):531-543. doi: 10.1358/dot.2017.53.10.2717625. Review. PubMed PMID: 29286055.
9: Kim M, Williams S. Midostaurin in Combination With Standard Chemotherapy for Treatment of Newly Diagnosed FMS-Like Tyrosine Kinase 3 (FLT3) Mutation-Positive Acute Myeloid Leukemia. Ann Pharmacother. 2018 Apr;52(4):364-369. doi: 10.1177/1060028017747900. Epub 2017 Dec 12. Review. PubMed PMID: 29231051.
10: Luskin MR, DeAngelo DJ. Midostaurin/PKC412 for the treatment of newly diagnosed FLT3 mutation-positive acute myeloid leukemia. Expert Rev Hematol. 2017 Dec;10(12):1033-1045. doi: 10.1080/17474086.2017.1397510. Epub 2017 Oct 30. Review. PubMed PMID: 29069942.
11: Gallogly MM, Lazarus HM, Cooper BW. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Ther Adv Hematol. 2017 Sep;8(9):245-261. doi: 10.1177/2040620717721459. Epub 2017 Aug 19. Review. PubMed PMID: 29051803; PubMed Central PMCID: PMC5639976.
12: Wei AH, Tiong IS. Midostaurin, enasidenib, CPX-351, gemtuzumab ozogamicin, and venetoclax bring new hope to AML. Blood. 2017 Dec 7;130(23):2469-2474. doi: 10.1182/blood-2017-08-784066. Epub 2017 Oct 19. Review. PubMed PMID: 29051180.
13: Stansfield LC, Pollyea DA. Midostaurin: A New Oral Agent Targeting FMS-Like Tyrosine Kinase 3-Mutant Acute Myeloid Leukemia. Pharmacotherapy. 2017 Dec;37(12):1586-1599. doi: 10.1002/phar.2039. Epub 2017 Nov 23. Review. PubMed PMID: 28976600.
14: Kayser S, Levis MJ, Schlenk RF. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic mastocytosis. Expert Rev Clin Pharmacol. 2017 Nov;10(11):1177-1189. doi: 10.1080/17512433.2017.1387051. Epub 2017 Oct 10. Review. PubMed PMID: 28960095.
15: Valent P, Akin C, Hartmann K, George TI, Sotlar K, Peter B, Gleixner KV, Blatt K, Sperr WR, Manley PW, Hermine O, Kluin-Nelemans HC, Arock M, Horny HP, Reiter A, Gotlib J. Midostaurin: a magic bullet that blocks mast cell expansion and activation. Ann Oncol. 2017 Oct 1;28(10):2367-2376. doi: 10.1093/annonc/mdx290. Review. PubMed PMID: 28945834.
16: Kim ES. Midostaurin: First Global Approval. Drugs. 2017 Jul;77(11):1251-1259. doi: 10.1007/s40265-017-0779-0. Review. PubMed PMID: 28612232.
17: Patnaik MM. Midostaurin for the treatment of acute myeloid leukemia. Future Oncol. 2017 Sep;13(21):1853-1871. doi: 10.2217/fon-2017-0160. Epub 2017 Jun 14. Review. PubMed PMID: 28610444.
18: Levis M. Midostaurin approved for FLT3-mutated AML. Blood. 2017 Jun 29;129(26):3403-3406. doi: 10.1182/blood-2017-05-782292. Epub 2017 May 25. Review. PubMed PMID: 28546144.
19: Chandesris MO, Damaj G, Lortholary O, Hermine O. Clinical potential of midostaurin in advanced systemic mastocytosis. Blood Lymphat Cancer. 2017 May 3;7:25-35. doi: 10.2147/BLCTT.S87186. eCollection 2017. Review. PubMed PMID: 31360083; PubMed Central PMCID: PMC6467340.
20: Tvedt TH, Nepstad I, Bruserud Ø. Antileukemic effects of midostaurin in acute myeloid leukemia - the possible importance of multikinase inhibition in leukemic as well as nonleukemic stromal cells. Expert Opin Investig Drugs. 2017 Mar;26(3):343-355. doi: 10.1080/13543784.2017.1275564. Epub 2016 Dec 28. Review. PubMed PMID: 28001095.

Explore Compound Types